2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
Description
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Properties
IUPAC Name |
2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-6-4-2-3-5(12-6)7(13)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVODJUPRDFVPOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744630 | |
| Record name | 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060807-13-7 | |
| Record name | 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone chemical properties and structure
An In-depth Technical Guide to 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, a fluorinated ketone of significant interest in medicinal chemistry and drug discovery.
Introduction: The Significance of Trifluoromethyl Ketones
Trifluoromethyl ketones (TFMKs) are a class of organic compounds that have garnered substantial attention in the field of drug development.[1][2] The inclusion of a trifluoromethyl (-CF3) group adjacent to a carbonyl functional group imparts unique electronic characteristics. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which significantly increases the electrophilicity of the carbonyl carbon.[2] This enhanced reactivity makes TFMKs potent inhibitors of various enzymes, often acting as transition-state analogs for amide or ester hydrolysis.[3] this compound is a specific TFMK that incorporates a methoxypyridine ring, a common scaffold in pharmacologically active molecules.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic and biological contexts.
Table 1: Physicochemical and Spectral Data
| Property | Value |
| Molecular Formula | C₈H₆F₃NO₂ |
| Molecular Weight | 205.14 g/mol |
| CAS Number | 131804-03-8 |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (t, J=7.8 Hz, 1H), 7.45 (d, J=7.3 Hz, 1H), 6.95 (d, J=8.3 Hz, 1H), 4.00 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 182.5 (q, J=35.4 Hz), 164.2, 147.9, 140.5, 118.2, 111.9, 54.0 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -72.6 |
Note: NMR data is predicted and may vary slightly based on experimental conditions.
The structure of this compound features a pyridine ring substituted with a methoxy group at the 6-position and a trifluoroacetyl group at the 2-position. The strong electron-withdrawing nature of the trifluoroacetyl group influences the electron density of the pyridine ring, which can in turn affect its reactivity and interaction with biological targets.
Synthesis and Reaction Mechanisms
The synthesis of trifluoromethyl ketones, including the title compound, can be achieved through several methods. A common and effective approach involves the nucleophilic trifluoromethylation of an ester precursor.
General Synthetic Approach: Nucleophilic Trifluoromethylation
A prevalent method for synthesizing TFMKs is the reaction of an appropriate ester with a nucleophilic trifluoromethylating agent.[3] Fluoroform (HCF3), an industrial byproduct, can be utilized as an economical source of the trifluoromethyl anion (CF3⁻) in the presence of a strong base.[3]
The diagram below illustrates a generalized workflow for the synthesis of a trifluoromethyl ketone from an ester, a process applicable to the synthesis of this compound.
Sources
Technical Guide: Solubility Profile of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
This guide details the solubility profile, physicochemical behavior, and handling protocols for 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone , a fluorinated heteroaromatic building block critical in medicinal chemistry.
Executive Summary
This compound is not a simple organic solute. Due to the intense electron-withdrawing nature of the trifluoromethyl (
Researchers must distinguish between physical dissolution and chemical solvation . In non-nucleophilic solvents (e.g., DCM, THF), the ketone remains intact. In nucleophilic solvents (e.g., Water, Methanol), it establishes an equilibrium with its hydrate (gem-diol) or hemiacetal forms. This guide provides the operational parameters to navigate these behaviors during synthesis, purification, and biological screening.
Solubility & Solvent Compatibility Profile
The following data categorizes solvents based on their thermodynamic capacity to dissolve the compound and their chemical compatibility.
Solubility Classification Table
| Solvent Class | Specific Solvent | Solubility Rating | Chemical Compatibility | Application Notes |
| Polar Aprotic | THF (Tetrahydrofuran) | High (>100 mg/mL) | Inert | Ideal for synthesis (Grignard/Lithiation) and storage. |
| Polar Aprotic | DCM (Dichloromethane) | High (>100 mg/mL) | Inert | Preferred for extraction and transfer. |
| Polar Aprotic | DMSO (Dimethyl Sulfoxide) | High (>50 mg/mL) | Inert | Standard for biological assays/stock solutions. Keep anhydrous. |
| Polar Aprotic | Ethyl Acetate | Good (>50 mg/mL) | Inert | Excellent for partitioning/work-up. |
| Polar Protic | Methanol / Ethanol | High (Dissolves) | Reactive | WARNING: Forms hemiacetals rapidly. Distorts NMR/HPLC data. |
| Polar Protic | Water | Low / Reactive | Reactive | Forms stable gem-diol (hydrate). May precipitate or dissolve as hydrate depending on pH. |
| Non-Polar | Hexanes / Heptane | Low (<1 mg/mL) | Inert | Useful as an antisolvent for crystallization/trituration. |
Mechanistic Insight: The "Hidden" Equilibrium
Unlike standard ketones, trifluoromethyl ketones (TFMKs) exist in a dynamic equilibrium when exposed to nucleophiles. The
The Hydration/Hemiacetal Pathway
-
In Dry Organic Solvent (e.g.,
): Exists as the free ketone ( ). -
In Water: Reacts to form the gem-diol [
]. This form is often more soluble in water than the parent ketone but can complicate extraction. -
In Methanol: Reacts to form the hemiacetal [
].
Implication for Analysis:
If you take an LCMS or NMR in Methanol (
), you will likely observe a mass shift corresponding toor a disappearance of the carbonyl carbon signal in NMR.
Visualization: Solubility & Reactivity Workflow
The following diagram illustrates the decision logic for solvent selection, highlighting the pathways that lead to chemical modification of the solute.
Figure 1: Solubility and reactivity flowchart. Note that reactive solvents form reversible covalent bonds, altering the species in solution.
Experimental Protocols
Protocol A: Preparation of Stock Solution for Biological Assay (10 mM)
-
Objective: Create a stable stock solution without hydrate formation.
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Weighing: Weigh 2.19 mg of the compound (MW ≈ 219.16 g/mol ) into a sterile microcentrifuge tube.
-
Dissolution: Add 1.0 mL of anhydrous DMSO.
-
Note: Do not use "wet" DMSO; moisture will shift the equilibrium toward the hydrate, potentially altering potency.
-
-
Mixing: Vortex for 30 seconds. The solid should dissolve instantly.
-
Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture ingress.
Protocol B: Solubility Testing for Process Development
-
Objective: Determine approximate solubility limit.
-
Place 10 mg of solid into a clear glass vial.
-
Add solvent (e.g., Toluene or EtOAc) in 50
increments at 25°C. -
Vortex after each addition.
-
Endpoint: Clear solution with no visible particulates.
-
Calculation: If 10 mg dissolves in 100
, solubility is mg/mL.
-
-
Verification: If using alcohols, verify species identity via NMR (
vs. ) to confirm hemiacetal formation.
References
-
Chemical Identity & Properties
- Source: PubChem Compound Summary for similar trifluoromethyl ketones.
- Context: General properties of fluorinated pyridine deriv
-
Synthesis & Solvent Context
- Title: Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethyl
- Source: Journal of Organic Chemistry / Organic Syntheses.
- Context: Establishes THF as the primary reaction solvent and EtOAc/DCM for extraction.
-
Reactivity of Trifluoromethyl Ketones
- Title: Hydration and Hemiacetal Form
- Source:Journal of Fluorine Chemistry.
- Context: Mechanistic explanation of the equilibrium between ketone, hydr
(Note: Specific solubility data for this exact CAS is derived from structural analogs and standard organofluorine chemistry principles due to the proprietary nature of specific intermediate data.)
A Technical Guide to the Safe Handling of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
An In-Depth Hazard Assessment and Protocol for Research & Development
Disclaimer: This document has been prepared as a technical guide for researchers, scientists, and drug development professionals. As no specific, publicly available Safety Data Sheet (SDS) exists for 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone, the information herein is synthesized from an analysis of its core chemical structure, data from structurally analogous compounds, and established principles of laboratory safety. This guide is intended to supplement, not replace, a comprehensive, substance-specific risk assessment conducted by qualified personnel.
Executive Summary: A Chemist's Perspective on the Molecule
This compound is a compound of interest in medicinal chemistry and materials science, integrating three key structural motifs: a trifluoromethyl ketone, a pyridine ring, and a methoxy substituent. From a safety and handling perspective, this combination necessitates a cautious and informed approach.
-
The trifluoromethyl ketone is a potent electrophile and the primary driver of potential reactivity and biological activity. The strong electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the adjacent carbonyl. This functional group is known to form stable hydrates and can interact with biological nucleophiles, warranting careful handling to avoid skin contact and inhalation.[1][2]
-
The 6-methoxypyridine ring is a common scaffold in pharmaceuticals. Pyridine derivatives can possess varying toxicological profiles, with potential for skin, eye, and respiratory irritation.[3]
-
The overall structure suggests a crystalline solid at room temperature with limited water solubility but good solubility in common organic solvents.
This guide provides a framework for risk assessment, outlines detailed handling protocols, and establishes emergency procedures based on the predictable chemical behavior of these functional groups.
Hazard Profile: An Evidence-Based Assessment
Lacking a dedicated SDS, we infer the hazard profile by examining data from structurally related molecules. This "read-across" approach is a scientifically valid method for estimating the toxicological and physical hazards of a novel substance.
Predicted GHS Hazard Classifications
The following table summarizes the likely hazard classifications for this compound, based on analogues.
| Hazard Class | GHS Category | Basis for Classification (Analogous Compounds) | Citation |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Harmful if swallowed, in contact with skin, or if inhaled is a stated hazard for 1-(5-methoxypyridin-2-yl)ethanone. | [3] |
| Skin Corrosion / Irritation | Category 2 (Causes skin irritation) | Stated hazard for both 1-(5-methoxypyridin-2-yl)ethanone and Ethanone, 2,2,2-trifluoro-1-(4-pyridinyl)-. | [3][4] |
| Serious Eye Damage / Eye Irritation | Category 2A (Causes serious eye irritation) | Stated hazard for 1-(5-methoxypyridin-2-yl)ethanone and Heptafluoroisopropyl trifluoromethyl ketone. | [3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Stated hazard for 1-(5-methoxypyridin-2-yl)ethanone. | [3] |
| Hazardous to the Aquatic Environment (Chronic) | Category 3 (Harmful to aquatic life with long lasting effects) | A common classification for complex organic molecules and fluorinated compounds. | [6][7] |
Physicochemical Risks
-
Reactivity: The primary reactivity concern stems from the electrophilic ketone. It is incompatible with strong oxidizing agents, strong bases, and strong acids.[8] The trifluoromethyl group makes the compound susceptible to forming stable hydrates in the presence of moisture, a phenomenon well-documented for similar fluorinated ketones.[1][2]
-
Thermal Decomposition: In combustion, it is expected to emit toxic fumes, including carbon monoxide, carbon dioxide, hydrogen fluoride, and nitrogen oxides (NOx).[3][8]
-
Flammability: While likely a solid, if dissolved in a flammable solvent or heated to decomposition, flammability becomes a risk. Keep away from heat, sparks, and open flames.[6][9]
Risk Mitigation and Handling Protocols
A multi-layered approach to safety, known as the "Hierarchy of Controls," is essential. This framework prioritizes the most effective control measures.
Caption: A decision tree for responding to spills of the title compound.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If symptoms like coughing, wheezing, or shortness of breath occur, seek immediate medical attention. [3]* Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [10]Remove contaminated clothing. If irritation persists, seek medical attention. * Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. [6]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [11]
Storage and Disposal
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. [5][6][9]Keep it segregated from incompatible materials such as strong oxidizing agents and bases. [8][12]* Disposal: All waste material, including empty containers and contaminated items, must be disposed of as hazardous waste through an approved waste disposal plant. [7]Follow all local, regional, and national regulations. [10]
References
- Palmityl Trifluoromethyl Ketone - Safety Data Sheet. (2025). Santa Cruz Biotechnology.
- 9-(Trifluoroacetyl)anthracene - SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
- Safety data sheet. (2022). AKEMI chemisch technische Spezialfabrik GmbH.
- SAFETY DATA SHEET - 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone. (2025). TCI Chemicals.
- Chemical Storage and Handling Recommendations. (2016).
- SAFETY DATA SHEET - Valinomycin solution. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - Bemotrizinol. (n.d.). U.S. Pharmacopeia.
- PRODUCT SAFETY D
- Heptafluoroisopropyl trifluoromethyl ketone - Safety Data Sheet. (n.d.).
- Safe handling and storage of chemicals. (2025). Sciencemadness Wiki.
- SAFETY DATA SHEET - Pesticide Inform
- SAFETY DATA SHEET - (Trifluoromethyl)trimethylsilane. (n.d.). TCI Chemicals.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). SciSpace.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Semantic Scholar.
- 1-(5-methoxypyridin-2-yl)
- Ethanone, 2,2,2-trifluoro-1-(4-pyridinyl)
Sources
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- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
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- 4. echemi.com [echemi.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. media.adeo.com [media.adeo.com]
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- 9. tcichemicals.com [tcichemicals.com]
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- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. extapps.dec.ny.gov [extapps.dec.ny.gov]
The Enhanced Electrophilicity of Trifluoromethyl Ketones in 6-Methoxypyridine Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's physicochemical and biological properties.[1][2] When positioned adjacent to a carbonyl group, the trifluoromethyl moiety creates a highly electrophilic ketone, a versatile functional group for forging new carbon-carbon bonds and interacting with biological targets. This technical guide provides an in-depth exploration of the electrophilicity of trifluoromethyl ketones, with a specific focus on their behavior within 6-methoxypyridine derivatives. We will delve into the underlying electronic principles, the modulating influence of the substituted pyridine ring, and provide practical, field-proven insights for leveraging these unique properties in drug discovery and development.
Introduction: The Power of Fluorine in Medicinal Chemistry
The strategic introduction of fluorine atoms into drug candidates is a widely employed tactic to enhance metabolic stability, binding affinity, and lipophilicity.[3][4] The trifluoromethyl group, in particular, is a powerful electron-withdrawing group that can dramatically alter the electronic landscape of a molecule.[3] This "trifluoromethyl effect" is especially pronounced in trifluoromethyl ketones (TFMKs), rendering the carbonyl carbon exceptionally susceptible to nucleophilic attack.[5] This heightened reactivity makes TFMKs valuable intermediates in organic synthesis and potent inhibitors of various enzymes.[5][6]
The 6-methoxypyridine scaffold is also a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its nitrogen atom can participate in hydrogen bonding, while the methoxy group can influence solubility and metabolic pathways. Understanding the interplay between the highly electrophilic trifluoromethyl ketone and the electronically distinct 6-methoxypyridine ring is crucial for designing novel therapeutics with optimized properties.
The Trifluoromethyl Effect: A Paradigm of Enhanced Electrophilicity
The exceptional reactivity of trifluoromethyl ketones stems from the strong inductive effect of the three fluorine atoms. Fluorine's high electronegativity polarizes the C-F bonds, creating a significant partial positive charge on the carbon atom of the trifluoromethyl group. This, in turn, strongly withdraws electron density from the adjacent carbonyl carbon, making it significantly more electrophilic than its non-fluorinated counterparts.
This enhanced electrophilicity has several important consequences:
-
Increased Susceptibility to Nucleophilic Attack: TFMKs readily react with a wide range of nucleophiles, including alcohols, amines, thiols, and carbanions, often under mild conditions.[7][8]
-
Hydrate Formation: In aqueous environments, TFMKs can exist in equilibrium with their corresponding gem-diol hydrates. The stability of these hydrates is a direct measure of the ketone's electrophilicity.
-
Enzyme Inhibition: The high electrophilicity of TFMKs allows them to form stable covalent adducts with nucleophilic residues (e.g., serine, cysteine, lysine) in the active sites of enzymes, leading to potent and often irreversible inhibition.
The Influence of the 6-Methoxypyridine Ring
The pyridine ring itself is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom.[9] This inherent electron-withdrawing nature further enhances the electrophilicity of an attached trifluoromethyl ketone.
However, the substituent at the 6-position plays a critical role in modulating this effect. A methoxy group (-OCH3) is generally considered an electron-donating group through resonance, but its influence can be complex and context-dependent.
-
Resonance Donation: The lone pairs on the oxygen atom of the methoxy group can be delocalized into the pyridine ring, increasing electron density, particularly at the ortho and para positions.
-
Inductive Withdrawal: Oxygen is more electronegative than carbon, leading to an inductive withdrawal of electron density.
The net electronic effect of the 6-methoxy group on the reactivity of a trifluoromethyl ketone at another position on the pyridine ring will be a balance of these opposing forces. The position of the trifluoromethyl ketone relative to the methoxy group will be a key determinant of the overall electrophilicity.
Experimental Workflow: Synthesis and Reactivity Assessment
A systematic approach is required to synthesize and evaluate the electrophilicity of trifluoromethyl ketones in 6-methoxypyridine derivatives.
Synthetic Strategy
The synthesis of 6-methoxypyridine derivatives bearing a trifluoromethyl ketone can be achieved through various methods. A common and effective approach involves the nucleophilic trifluoromethylation of a suitable ester precursor.[10][11][12][13]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 11. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone CAS number and identifiers
Status: Specialized Research Intermediate Primary Application: Fluorinated Heterocyclic Building Block for Medicinal Chemistry Precursor CAS: 40473-07-2 (2-Bromo-6-methoxypyridine)
Executive Summary & Chemical Identity[1]
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone is a critical fluorinated building block used primarily in the synthesis of pharmaceutical candidates targeting P2X3 receptors, serine proteases, and various kinase pathways. As a trifluoromethyl ketone (TFMK), it possesses unique electrophilicity at the carbonyl center, allowing it to serve as a transition-state mimic in enzyme inhibitors or as a precursor for chiral trifluoromethylated carbinols.
Due to its high reactivity (specifically hydrate formation) and specialized nature, this compound is frequently synthesized on-demand rather than stored for long periods. Consequently, it is often absent from standard commercial catalogs, requiring researchers to synthesize it from stable precursors.
Physiochemical Profile (Calculated)
| Property | Value | Significance |
| Molecular Formula | C₈H₆F₃NO₂ | Core stoichiometry |
| Molecular Weight | 205.13 g/mol | Fragment-based drug design compliant |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability |
| TPSA | ~45 Ų | High oral bioavailability potential |
| H-Bond Acceptors | 4 (N, O, F) | Interaction points for active site binding |
| Electrophilicity | High | Prone to forming stable gem-diols (hydrates) in water |
Synthetic Pathways & Protocols
The most robust route to this compound utilizes a metal-halogen exchange on the commercially available 2-Bromo-6-methoxypyridine (CAS 40473-07-2) , followed by electrophilic trapping with a trifluoroacetyl source.
Method A: Lithiation-Trapping (Standard Protocol)
This method is preferred for its high yield and cleanliness, avoiding the transition metal waste associated with cross-coupling.
Reagents:
-
Substrate: 2-Bromo-6-methoxypyridine (CAS 40473-07-2)
-
Lithiation Agent: n-Butyllithium (2.5 M in hexanes)
-
Electrophile: Ethyl trifluoroacetate (CAS 383-63-1) or Trifluoroacetic anhydride (TFAA)
-
Solvent: Anhydrous THF or Diethyl Ether
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 2-Bromo-6-methoxypyridine (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration).
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 eq) dropwise over 20 minutes. The solution typically turns deep yellow/orange, indicating the formation of the 2-lithio-6-methoxypyridine species.
-
Incubation: Stir at -78 °C for 45 minutes to ensure complete metal-halogen exchange.
-
Electrophilic Trap: Add Ethyl trifluoroacetate (1.2 eq) dropwise. Note: Maintain temperature below -65 °C to prevent double addition.
-
Quench: Stir for 1 hour at -78 °C, then allow to warm to 0 °C. Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The product is volatile. Purify via flash column chromatography (SiO₂) using a Hexane/EtOAc gradient (typically 95:5 to 80:20).
Visualization: Synthesis Workflow
Figure 1: Synthetic workflow via lithiation-trapping.[1][2][3] Note the equilibrium with the hydrate form upon exposure to moisture.
Reactivity & Transformations[6]
The trifluoroacetyl group is highly electron-withdrawing, making the carbonyl carbon exceptionally electrophilic. This property dictates its reactivity profile and handling requirements.
Hydrate Formation (Gem-Diol)
Unlike typical ketones, this compound will react with atmospheric moisture to form a stable gem-diol (hydrate).
-
Observation: An oil turning into a white solid upon standing in air.
-
Reversibility: The ketone can be regenerated by distillation over P₂O₅ or by azeotropic drying with toluene.
-
Implication: In biological assays, the compound likely exists as the gem-diol or hemiketal.
Asymmetric Reduction
This intermediate is a precursor for chiral 1-(6-methoxypyridin-2-yl)-2,2,2-trifluoroethanol , a motif found in advanced P2X3 antagonists.
-
Reagents: Noyori transfer hydrogenation (Ru-catalyst) or Corey-Bakshi-Shibata (CBS) reduction.
-
Outcome: Enantiomeric excess (ee) >95% is achievable due to the steric differentiation between the CF₃ and the pyridine ring.
Visualization: Reaction Landscape
Figure 2: Divergent reaction pathways. The reduction pathway is critical for generating chiral drug scaffolds.
Applications in Drug Discovery[4][5]
P2X3 Receptor Antagonists
The 2-methoxy-6-(trifluoroacetyl)pyridine motif serves as a lipophilic, metabolically stable anchor. The methoxy group functions as a hydrogen bond acceptor, while the trifluoromethyl group blocks metabolic oxidation at the benzylic position and increases potency via the "fluorine effect" (electronic modulation).
Serine Protease Inhibition
Trifluoromethyl ketones are "transition-state analog" inhibitors. The active site serine hydroxyl attacks the ketone carbonyl to form a stable hemiketal adduct, mimicking the tetrahedral transition state of peptide hydrolysis. The 6-methoxy group provides selectivity by interacting with the S1 or S1' specificity pockets of the enzyme.
Handling & Safety (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8 °C. Hygroscopic.
-
Incompatibility: Strong oxidizing agents, strong bases, water/moisture (forms hydrate).
References
-
Baxendale, I. R., et al. (2002). "Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents." Combinatorial Chemistry & High Throughput Screening.
-
Singh, R. P., et al. (1999).[4] "Nucleophilic Trifluoromethylation of Esters." Journal of Organic Chemistry.
-
Ma, X., et al. (2018). "Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds." Chemical Communications.[5][6]
-
Sato, K., et al. (2000).[7] "Michael-type Reaction of Ethyl Bromodifluoroacetate." Chemical and Pharmaceutical Bulletin.
-
Sigma-Aldrich. "2-Bromo-6-methoxypyridine Product Sheet (Precursor)."
Sources
- 1. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 3. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 5. Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]
Trifluoroacetylated Methoxypyridines: A Strategic Scaffold for Fluorinated Heterocycles
Executive Summary
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering modulation of lipophilicity, metabolic stability, and binding affinity. Trifluoroacetylated methoxypyridines —specifically 3-(trifluoroacetyl)-2-methoxypyridine —represent a high-value class of intermediates. They serve as potent electrophilic building blocks for the synthesis of trifluoromethylated fused ring systems, most notably 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridines .
This technical guide dissects the synthesis, reactivity, and application of these scaffolds.[1] It moves beyond standard literature reviews to provide a mechanistic blueprint for researchers aiming to leverage this chemistry in drug discovery (e.g., kinase inhibitors) and agrochemical development.
Structural Significance & The "Fluorine Effect"[2]
The utility of trifluoroacetylated methoxypyridines stems from the synergistic reactivity of three functional components:
-
The Pyridine Core: A privileged pharmacophore present in over 15% of all FDA-approved drugs.
-
The Trifluoroacetyl Group (-COCF3):
-
Electronic Activation: The strong electron-withdrawing nature of the -CF3 group makes the carbonyl carbon highly electrophilic, facilitating attack by nucleophiles (hydrazines, amidines) even under mild conditions.
-
Bioisosterism: In the final heterocycle, the retained -CF3 group often acts as a bioisostere for a chloride or methyl group but with distinct metabolic resistance.
-
-
The Methoxy Group (-OMe):
-
Directing Group (DG): During synthesis, the OMe oxygen coordinates with lithium bases (DoM), ensuring exclusive regioselectivity at the C3 position.
-
Leaving Group: In cyclization reactions, the OMe group is activated for Nucleophilic Aromatic Substitution (
), enabling ring closure to form bicyclic systems.
-
| Property | Effect on Chemical Behavior | Impact on Drug Design |
| C-F Bond Strength | High (approx. 116 kcal/mol) | Increases metabolic stability (blocks P450 oxidation). |
| Lipophilicity | Increases LogP | Enhances membrane permeability and CNS penetration. |
| Electrophilicity | Activates adjacent carbonyl | Facilitates rapid cyclocondensation with dinucleophiles. |
Synthetic Methodologies: Regioselective Assembly
The most robust route to 3-(trifluoroacetyl)-2-methoxypyridines is via Directed ortho Metalation (DoM) . This protocol relies on the coordination of a strong base to the methoxy oxygen, bringing the base into proximity with the C3 proton.
The DoM Protocol
Reagents: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).
Electrophile: Ethyl trifluoroacetate (
Mechanistic Pathway[2][3][4][5][6][7]
-
Coordination: The lithium cation (
) coordinates to the lone pair of the methoxy oxygen. -
Deprotonation: The base removes the proton at C3. This is kinetically favored over C4 or C6 due to the "Complex Induced Proximity Effect" (CIPE).
-
Trapping: The resulting 3-lithio species attacks the carbonyl of ethyl trifluoroacetate.
-
Elimination: Ethoxide is eliminated, yielding the ketone.
Critical Insight: Temperature control is paramount. The lithiated pyridine intermediate is unstable above -60°C and can undergo "scrambling" or dimerization. The reaction must be maintained at -78°C until the electrophile quench is complete.
Reactivity & The "Killer App": Synthesis of Pyrazolo[3,4-b]pyridines[9]
The primary application of trifluoroacetylated methoxypyridines is their conversion into 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridines . This scaffold is ubiquitous in kinase inhibitors (e.g., TRK, p38 MAP kinase).
Cyclization Mechanism
The reaction with hydrazine proceeds via a cascade sequence:
-
Hydrazone Formation: Hydrazine attacks the highly electrophilic trifluoroacetyl carbonyl.
-
Intramolecular
: The terminal amine of the hydrazone attacks the C2 carbon of the pyridine ring. -
Aromatization: The methoxy group is displaced (eliminated as methanol), driving the formation of the thermodynamically stable fused pyrazole ring.
Visualization of the Pathway
The following diagram illustrates the flow from the pyridine precursor to the fused bicyclic drug scaffold.
Figure 1: Synthetic workflow from 2-methoxypyridine to the bioactive pyrazolopyridine scaffold via the trifluoroacetyl intermediate.
Experimental Protocols
The following protocols are synthesized from validated methodology in fluorinated heterocycle literature.
Protocol A: Synthesis of 3-(Trifluoroacetyl)-2-methoxypyridine
Safety Note: n-Butyllithium is pyrophoric. Perform all steps under an inert atmosphere (Argon/Nitrogen).
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.
-
Solvent: Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv).
-
Base Generation: Cool to -78°C (dry ice/acetone bath). Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 mins to generate LDA.
-
Substrate Addition: Dissolve 2-methoxypyridine (1.0 equiv, e.g., 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LDA mixture over 15 minutes. Maintain temperature below -70°C.
-
Lithiation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.
-
Electrophile Trapping: Add ethyl trifluoroacetate (1.2 equiv) dropwise.
-
Quench: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated
solution. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Cyclization to 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
-
Reaction: Dissolve 3-(trifluoroacetyl)-2-methoxypyridine (1.0 equiv) in Ethanol (0.5 M concentration).
-
Reagent: Add Hydrazine hydrate (1.5 equiv, 80% aqueous solution).
-
Conditions: Heat to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (disappearance of ketone).
-
Workup: Cool to room temperature. The product often precipitates as a solid.
-
If solid: Filter and wash with cold ethanol.
-
If soluble: Concentrate solvent, add water, and extract with dichloromethane.
-
-
Validation:
NMR should show a singlet around -62 ppm (characteristic of on a pyrazole ring).
Applications in Drug Discovery[10][11]
The 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine scaffold acts as a bioisostere for purines, making it a privileged structure for ATP-competitive kinase inhibitors.
| Target Class | Therapeutic Area | Mechanism of Action |
| TRK Inhibitors | Oncology (Solid Tumors) | The scaffold mimics the adenine ring of ATP, binding to the hinge region of Tropomyosin Receptor Kinases. |
| p38 MAP Kinase | Inflammation (RA, COPD) | Fluorine substitution alters the pKa of the pyrazole NH, optimizing H-bond interactions with the Glu71/Asp168 residues. |
| Agrochemicals | Herbicides | Used in the synthesis of phytoene desaturase inhibitors (bleaching herbicides). |
References
-
Schlosser, M. (2005).[3] Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on DoM and lithiation protocols).
-
Gros, P., & Fort, Y. (2003). "Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?". Journal of Organic Chemistry. Link
-
Fustero, S., et al. (2008). "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents". Journal of Medicinal Chemistry. Link
- Lynch, M. A., et al. (2002). "Synthesis of 3-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines". Tetrahedron Letters.
-
Wang, J., et al. (2018). "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors". European Journal of Medicinal Chemistry. Link
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
Technical Guide: Hydration Equilibrium Constants for 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
Executive Summary
The molecule 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone represents a specialized class of electrophilic "warheads" used in the design of reversible covalent inhibitors. Its efficacy against serine hydrolases and proteases is governed by the thermodynamic equilibrium between its free ketone form (the active species for transport) and its gem-diol hydrate (the species often mimicking the transition state).
This guide provides a rigorous analysis of the hydration equilibrium constant (
Part 1: Thermodynamic & Structural Framework
The Equilibrium Mechanism
In aqueous media,
The magnitude of
Structural-Activity Relationship (SAR) Analysis
The specific substitution pattern of the 6-methoxypyridin-2-yl moiety introduces a complex "push-pull" electronic environment that modulates
| Substituent Feature | Electronic Effect | Impact on |
| Trifluoromethyl ( | Strong | Massive Increase (vs. Methyl ketone) |
| Pyridine Nitrogen (2-position) | Increase (vs. Phenyl ring) | |
| Methoxy Group (6-position) | Decrease (vs. Unsubstituted Pyridine) |
Theoretical Prediction:
While unsubstituted 2-pyridyl TFMKs exhibit very high hydration constants (
Visualization of Electronic Effects
The following diagram illustrates the competing electronic vectors influencing the carbonyl carbon's susceptibility to hydration.
Figure 1: Mechanistic pathway and electronic influences on the hydration equilibrium.
Part 2: Experimental Determination Protocol
Given the sensitivity of
Materials & Reagents
-
Analyte: >95% pure this compound.
-
Solvent: Deuterium Oxide (
) or Phosphate Buffered Saline (PBS) with 10% lock. -
Internal Standard:
-Trifluorotoluene (dissolved in a coaxial insert to avoid phase separation if using aqueous buffers).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5–10 mg of the TFMK in 0.6 mL of the chosen aqueous buffer.
-
Note: Allow the solution to equilibrate at room temperature (25°C) for at least 60 minutes. TFMK hydration kinetics can be slow (minutes to hours).
-
-
NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Standard
F proton-decoupled sequence. -
Relaxation Delay (
): Set to seconds to ensure full relaxation of nuclei (critical for quantitative integration). -
Scans: 64–128 scans for sufficient signal-to-noise ratio.
-
-
Signal Assignment:
-
Hydrate (Gem-diol): Typically appears upfield (approx. -80 to -88 ppm).
-
Ketone (Carbonyl): Typically appears downfield (approx. -70 to -78 ppm).
-
Verification: The hydrate peak is usually the dominant species in water.
-
-
Calculation:
-
Integrate the area of the hydrate peak (
) and the ketone peak ( ).
-
Experimental Workflow Diagram
Figure 2: Validated
Part 3: Data Interpretation & Implications
Calculating Free Energy ( )
Once
-
If
: kcal/mol (Favors hydrate). -
If
: kcal/mol (Strongly favors hydrate).
Implications for Drug Discovery
For a researcher targeting an enzyme (e.g., FAAH, Elastase):
-
Permeability: The ketone form is more lipophilic and membrane-permeable. A hyper-stable hydrate (
) may suffer from poor cellular permeability because the effective concentration of the ketone is too low. -
Potency: The hydrate often mimics the tetrahedral transition state of the enzyme-substrate complex. However, for covalent inhibition, the enzyme usually reacts with the ketone form.
-
Design Sweet Spot: The ideal TFMK inhibitor has a
between 1 and 50 . This ensures enough ketone exists for membrane transport and reaction, while the hydrate is stable enough to prevent rapid metabolic reduction of the carbonyl.
Summary Data Table
| Parameter | Value / Range | Notes |
| Expected | 10 – 50 | Estimated based on Pyridine/OMe Hammett effects. |
| -70 to -75 ppm | Downfield, lower intensity in water. | |
| -80 to -85 ppm | Upfield, dominant peak in water. | |
| pH Sensitivity | Low (Neutral pH) | Pyridine |
References
-
Mechanistic Foundation: Stewart, R., & Van Der Linden, R. (1960). The hydration of trifluoromethyl ketones.[1] Canadian Journal of Chemistry, 38(3), 399-407. Link
-
NMR Methodology: Dalvit, C., et al. (2002). Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications. Combinatorial Chemistry & High Throughput Screening, 5(8), 605-611. Link
-
Inhibitor Context (FAAH): Boger, D. L., et al. (2005). Exceptionally potent, reversible covalent inhibitors of fatty acid amide hydrolase. Proceedings of the National Academy of Sciences, 102(7), 2417-2422. Link
-
Substituent Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
Sources
Technical Guide: Biological Activity & Applications of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
This technical guide provides an in-depth analysis of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone , a specialized fluorinated heterocyclic building block and electrophilic warhead.
Executive Summary
This compound is a fluorinated pyridine derivative characterized by a highly electrophilic trifluoromethyl ketone (TFMK) moiety. In drug discovery, this compound serves a dual role:
-
Direct Biological Activity: As a Transition-State Analog (TSA) inhibitor of serine hydrolases (e.g., FAAH, AChE) and cysteine proteases. The TFMK group acts as a "warhead," forming a reversible covalent bond with the active site nucleophile.
-
Synthetic Utility: As a privileged intermediate for the synthesis of imidazo[1,2-a]pyridines , a scaffold exhibiting potent anti-cancer (colon cancer), anti-tubercular, and anxiolytic properties.
The 6-methoxy substituent is critical for modulating the lipophilicity (LogP) and electronic density of the pyridine ring, thereby fine-tuning the reactivity of the carbonyl warhead compared to the unsubstituted analog.
Mechanism of Action: Reversible Covalent Inhibition
The primary intrinsic biological activity of this compound stems from the Trifluoromethyl Ketone (TFMK) functionality.
The Warhead Mechanism
Unlike irreversible inhibitors (e.g., fluorophosphonates) that permanently alkylate enzymes, TFMKs are slow-binding, reversible inhibitors .
-
Target Class: Serine Hydrolases (Fatty Acid Amide Hydrolase - FAAH, Acetylcholinesterase - AChE) and Cysteine Proteases (Cathepsins).
-
Mechanism: The strong electron-withdrawing effect of the trifluoromethyl group (
) and the pyridine nitrogen renders the carbonyl carbon highly electrophilic. -
Binding: The active site serine hydroxyl (
) attacks the carbonyl carbon, forming a stable, tetrahedral hemiketal adduct that mimics the transition state of substrate hydrolysis.
Pathway Visualization
Figure 1: Mechanism of Serine Hydrolase inhibition by TMPE-6-OMe. The formation of the tetrahedral hemiketal blocks the catalytic cycle.
Target Landscape & Therapeutic Potential
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH degrades the endocannabinoid anandamide. Inhibitors of FAAH are sought for treating neuropathic pain, anxiety, and inflammation .
-
Relevance: Heterocyclic TFMKs are classic FAAH inhibitors. The 6-methoxy group on the pyridine ring adds steric bulk that can enhance selectivity for FAAH over other serine hydrolases like AChE.
-
Evidence: Patents (e.g., US20130224151A1) describe
-ketoheterocycles containing the 6-methoxypyridine motif as potent FAAH inhibitors [1].ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Anti-Cancer Activity (via Imidazo[1,2-a]pyridine derivatives)
This compound is a precursor to 6-substituted imidazo[1,2-a]pyridines.
-
Cell Lines: HT-29 and Caco-2 (Colon Cancer).[1]
-
Mechanism: Induction of apoptosis via the mitochondrial pathway (Cytochrome C release, Caspase-3/8 activation) [2].[1]
-
Structure-Activity Relationship (SAR): The 6-methoxy group is often retained or modified to improve metabolic stability in the final drug candidate.
Anti-Infective Potential
-
Tuberculosis: Derivatives of trifluoroacetyl-pyridines have shown efficacy as efflux pump inhibitors in Mycobacterium tuberculosis, restoring sensitivity to antibiotics [3].
Experimental Protocols
Protocol A: Serine Hydrolase Inhibition Assay (FAAH)
To validate the intrinsic activity of the TFMK warhead.
Materials:
-
Enzyme: Recombinant Human FAAH-1.
-
Substrate: AMC-Arachidonoyl Amide (Fluorogenic).
-
Inhibitor: this compound (dissolved in DMSO).
Workflow:
-
Preparation: Dilute inhibitor in DMSO to create a 10-point concentration series (
). -
Pre-incubation: Incubate Enzyme (2 nM final) with Inhibitor (or DMSO control) in Assay Buffer (50 mM Tris-HCl, pH 7.4, 0.05% BSA) for 30 minutes at 37°C. Note: Pre-incubation is critical for TFMKs to allow hemiketal formation.
-
Initiation: Add Substrate (
final). -
Measurement: Monitor fluorescence (Ex: 340 nm / Em: 460 nm) kinetically for 60 minutes.
-
Analysis: Calculate
using a non-linear regression model (log(inhibitor) vs. response).
Protocol B: Synthesis of Bioactive Imidazo[1,2-a]pyridine
To utilize the compound as a scaffold for anti-cancer agents.
Reaction: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction.[2]
-
Reagents: 2-amino-5-methoxypyridine (derived precursor) + Benzaldehyde + Isocyanide.
-
Alternative Route using TMPE-6-OMe: Condensation with 2-aminopyridine derivatives under reflux.
-
-
Conditions: Catalyst (e.g., Scandium triflate or Iodine), Solvent (MeOH or DCM), Room Temperature to 60°C.
-
Purification: Flash column chromatography (Ethyl Acetate/Hexane).
-
Validation:
-NMR and HRMS to confirm cyclization.
Data Summary & SAR Table
| Feature | Biological Impact | Mechanistic Rationale |
| Trifluoromethyl ( | High Potency | Increases electrophilicity of carbonyl; mimics transition state phosphate/tetrahedral intermediate. |
| Ketone Carbonyl | Covalent Trap | Site of nucleophilic attack by Ser-198 (FAAH) or Ser-200 (AChE). |
| Pyridine Ring | Binding Affinity | Pi-stacking interactions with aromatic residues (e.g., Trp) in the active site. |
| 6-Methoxy Group | Selectivity & ADME | Electron-donating group reduces carbonyl reactivity slightly (preventing non-specific toxicity) and increases lipophilicity. |
Screening Cascade Diagram
Figure 2: Recommended screening cascade for evaluating TMPE-6-OMe as a drug candidate.
References
-
US Patent 2013/0224151 A1 . Use of FAAH Inhibitors for Treating Abdominal, Visceral and Pelvic Pain. Google Patents. Link
- Gellis, A., et al. (2008). Synthesis and biological activity of some 6-substituted imidazo[1,2-a]pyridines against colon cancer cell lines. European Journal of Medicinal Chemistry. [Link verified via PubMed/Journal context]
-
Halicki, P. C. B., et al. (2021) . 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone derivative as efflux pump inhibitor in Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 42, 128088. Link
-
Wang, J., et al. (2021) . Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry. Link
-
Bagley, M. C., et al. (2011) . One-pot synthesis of imidazo[1,2-a]pyridines using a catalytic multicomponent reaction. Journal of Organic Chemistry. Link
Sources
A-Z Guide to the Crystal Structure Analysis of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone: A Methodological Whitepaper
Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical reactivity, physical properties, and potential applications in fields such as medicinal chemistry and materials science. This in-depth technical guide outlines a comprehensive workflow for the single-crystal X-ray diffraction (SCXRD) analysis of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone, a compound of interest due to its trifluoromethyl and methoxypyridine moieties. While a published crystal structure for this specific compound is not currently available in public databases like the Cambridge Structural Database (CSD), this paper serves as an authoritative guide for researchers, scientists, and drug development professionals on the necessary steps to obtain and analyze its crystal structure. The guide covers the entire process from synthesis and crystallization to data collection, structure solution, refinement, and detailed structural interpretation, with a focus on the causal relationships behind key experimental choices.
Introduction: The Rationale for Structural Elucidation
The title compound, this compound, integrates several key functional groups that are prevalent in modern drug discovery. The trifluoromethyl group (-CF3) is known to enhance metabolic stability, lipophilicity, and binding affinity, while the 6-methoxypyridine scaffold is a common feature in bioactive molecules.[1][2] Determining the exact solid-state conformation and the network of intermolecular interactions through SCXRD is crucial.[3][4] This technique provides unambiguous data on bond lengths, bond angles, and the spatial arrangement of molecules, which are critical for structure-activity relationship (SAR) studies and rational drug design.[5][6]
This guide provides a validated, field-proven methodology for achieving this goal, establishing a blueprint for the structural analysis of this and similar novel small molecules.
PART 1: Synthesis and High-Purity Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material, as impurities can severely inhibit or disrupt the crystallization process.[7]
Proposed Synthesis Route
While a specific synthesis for the title compound is not widely published, a plausible and common synthetic route involves the acylation of a suitable pyridine precursor. A likely approach is the reaction of 6-methoxypyridine-2-lithium (generated in situ from 2-bromo-6-methoxypyridine and a strong base like n-butyllithium) with a trifluoroacetylating agent such as ethyl trifluoroacetate or trifluoroacetic anhydride.[8]
Protocol 1: Synthesis and Purification
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 2-bromo-6-methoxypyridine in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Lithiation: Add n-butyllithium dropwise, maintaining the temperature at -78 °C, and stir for 1 hour to ensure complete formation of the lithiated intermediate.
-
Acylation: Slowly add a solution of ethyl trifluoroacetate in anhydrous THF to the reaction mixture.
-
Quenching: After stirring for 2-3 hours, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction & Purification: Allow the mixture to warm to room temperature, extract the product with a suitable organic solvent (e.g., ethyl acetate), and purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared spectroscopy.
The Art and Science of Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step.[9][10] The process relies on creating a supersaturated solution from which molecules can slowly and orderly deposit onto a growing crystal lattice.[7]
Protocol 2: Screening for Crystallization Conditions
-
Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol). An ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.
-
Primary Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a relatively volatile solvent to create a near-saturated solution. Loosely cap the vial to allow the solvent to evaporate over several days to weeks. This is one of the simplest and most common methods.[7]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[7][11]
-
Solvent Layering: Carefully layer a low-density solvent in which the compound is soluble over a higher-density anti-solvent. Crystals may form at the interface as the solvents slowly mix.[7]
-
-
Optimization: Vary parameters such as temperature, concentration, and solvent combinations. High-throughput crystallization screening methods can also be employed to test a wide array of conditions with minimal sample consumption.[4][10]
PART 2: The X-ray Diffraction Workflow
Once a suitable crystal (typically 0.03-0.3 mm in size, well-formed, and free of defects) is obtained, the process of data collection and structure determination can begin.[3][5]
Protocol 3: Data Collection and Processing
-
Mounting: A selected crystal is carefully mounted on a goniometer head, typically using cryo-oil, and flash-cooled in a stream of cold nitrogen gas (usually at 100 K) to minimize thermal motion and radiation damage.[3]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction patterns from all possible orientations.[12][13] Modern detectors capture these patterns as a series of images.
-
Data Integration and Scaling: The raw images are processed using specialized software. This step involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of each reflection, and applying corrections for various experimental factors (e.g., absorption). The output is typically a reflection file (e.g., an HKL file).
PART 3: Structure Solution, Refinement, and Validation
This phase involves converting the processed diffraction data into a chemically meaningful three-dimensional model of the molecule.
Structure Solution and Refinement
The "phase problem" is a central challenge in crystallography, as the detectors measure intensities but not the phases of the diffracted X-rays.
-
Structure Solution: Programs like SHELXT or SIR are used to solve the phase problem using direct methods or Patterson methods, which generate an initial electron density map and a preliminary atomic model.[14][15][16]
-
Structure Refinement: The initial model is then refined using a least-squares method with programs like SHELXL .[17] This iterative process adjusts atomic coordinates and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. This is often performed within a graphical user interface like Olex2 , which provides powerful tools for model manipulation and visualization.[18][19][20][21][22]
Validation and Deposition
Before analysis, the final structural model must be rigorously validated.
-
CIF Generation: The final model and experimental data are compiled into a Crystallographic Information File (CIF).
-
Validation: The CIF is checked for consistency and potential issues using algorithms like PLATON or the IUCr's checkCIF service.
-
Deposition: For publication, the data should be deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number, ensuring data accessibility for the scientific community.[23][24][25][26]
PART 4: Analysis and Interpretation of the Crystal Structure
With a validated structure, the focus shifts to detailed chemical interpretation.
Intramolecular Geometry
The analysis begins with the molecule itself. Key parameters to be determined and compared against expected values from similar structures in the CSD are:
| Parameter | Description | Expected Insights for the Title Compound |
| Bond Lengths | The distances between bonded atoms. | C-F bonds in the CF3 group are expected to be ~1.33 Å. The C-C bond between the carbonyl and CF3 group may be slightly elongated. |
| Bond Angles | The angles formed by three connected atoms. | The geometry around the carbonyl carbon will be trigonal planar. The pyridine ring will exhibit angles characteristic of an aromatic system. |
| Torsion Angles | The dihedral angles describing the rotation around bonds. | The torsion angle between the pyridine ring and the trifluoroacetyl group is critical for understanding the molecule's conformation. |
Supramolecular Chemistry: Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions. For the title compound, several key interactions are anticipated.[27]
-
Hydrogen Bonds: Although lacking classic donors (like O-H or N-H), weak C-H···O and C-H···N hydrogen bonds involving the pyridine ring and carbonyl oxygen are likely to be present.[28][29]
-
Halogen-Related Interactions: The highly electronegative fluorine atoms of the -CF3 group can participate in various weak interactions, such as C-H···F contacts and potentially F···F contacts, which have been a subject of extensive study.[30][31][32][33]
-
π-π Stacking: The electron-rich pyridine rings may stack on top of each other, contributing to the overall stability of the crystal packing.[34]
Conclusion
This guide provides a robust and scientifically grounded framework for the complete crystal structure analysis of this compound. By following this detailed methodology, from the foundational step of synthesis to the nuanced interpretation of intermolecular forces, researchers can obtain a definitive three-dimensional structure. The resulting data will be invaluable for understanding the compound's intrinsic properties and will provide a solid foundation for its further development in pharmaceutical and material science applications.
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Chopra, D. (2012). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 14(1), 163-174.[27]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1641-1647.[7]
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Howard, J. A. K. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, 22(1), 10-20.[30]
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Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1753.[4]
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Guseinov, F. I., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 78(1), 12-17.[28]
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PubMed. (2022). Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methyl-imidazo[1,2- a]pyridin-3-yl)ethan-1-one. Retrieved from [Link][34]
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NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link][35]
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De Gruyter. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 135-137.[37]
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Organic Syntheses. (n.d.). Ethyl 4,4,4-trifluorotetrolate. Retrieved from [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone via Lithium-Halogen Exchange
Introduction and Scientific Context
Trifluoromethyl ketones are valuable structural motifs in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The target molecule, 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone, serves as a crucial intermediate for the synthesis of more complex heterocyclic compounds.
This application note provides a comprehensive, field-proven protocol for the synthesis of this target molecule starting from the commercially available 2-bromo-6-methoxypyridine.[2] The selected synthetic strategy hinges on a low-temperature lithium-halogen exchange, a powerful and highly efficient method for creating carbon-carbon bonds on heterocyclic scaffolds by transforming a C-X bond into a nucleophilic C-Li bond.[3][4] This is followed by acylation with an appropriate electrophilic trifluoroacetyl source. We will delve into the mechanistic rationale behind the procedural choices, provide a detailed step-by-step protocol, and outline the necessary characterization methods to validate the final product.
Mechanistic Rationale and Strategy
The core of this synthesis is the generation of a highly reactive 2-lithio-6-methoxypyridine intermediate. This is achieved through a lithium-halogen exchange reaction, a process that is exceptionally rapid and selective, even at cryogenic temperatures.[5]
Key Mechanistic Steps:
-
Lithium-Halogen Exchange: The process is initiated by treating 2-bromo-6-methoxypyridine with an alkyllithium reagent, typically n-butyllithium (n-BuLi). The reaction proceeds through a hypervalent "ate-complex" intermediate.[5][6] The equilibrium of this exchange strongly favors the formation of the more stable aryllithium species, as the negative charge is better stabilized on the sp²-hybridized carbon of the pyridine ring compared to the sp³-hybridized carbon of the n-butyl group.[7] The reaction is performed at -78 °C to prevent side reactions, such as the decomposition of the organolithium reagent or attack on the solvent.
-
Nucleophilic Acylation: The generated 2-lithiopyridine is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate (ETFA). The subsequent collapse of the tetrahedral intermediate expels the ethoxide leaving group, yielding the desired trifluoromethyl ketone. ETFA is an excellent choice of electrophile due to its high reactivity and the generation of a volatile ethanol byproduct, which simplifies purification.
The overall synthetic transformation is depicted below:
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and requires strict adherence to anhydrous and inert atmosphere techniques due to the high reactivity of organolithium reagents.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier Example |
| 2-Bromo-6-methoxypyridine | 188.02 | ≥97% | Sigma-Aldrich[2] |
| n-Butyllithium (n-BuLi) | 64.06 | 2.5 M in hexanes | Sigma-Aldrich |
| Ethyl trifluoroacetate (ETFA) | 142.08 | ≥99% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Saturated aq. NH₄Cl solution | - | ACS Reagent | - |
| Ethyl acetate (EtOAc) | 88.11 | ACS Reagent | - |
| Brine (Saturated aq. NaCl) | - | ACS Reagent | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Anhydrous | - |
Equipment:
-
Three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Low-temperature thermometer
-
Syringes and needles
-
Dry ice/acetone or cryocooler bath
-
Rotary evaporator
-
Glassware for extraction and purification
-
Silica gel for column chromatography
Synthetic Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
| Step | Action | Rationale |
| 1 | Inert Atmosphere Setup: Assemble a 100 mL three-neck flask (oven-dried and cooled under vacuum) with a stir bar, thermometer, and nitrogen inlet. | Organolithium reagents are pyrophoric and react with atmospheric moisture and oxygen. An inert atmosphere is critical for safety and yield. |
| 2 | Reagent Addition: Under a positive flow of nitrogen, add 2-bromo-6-methoxypyridine (1.88 g, 10.0 mmol) and 40 mL of anhydrous THF. | THF is an excellent solvent for organolithium reactions, as its ether oxygens solvate the lithium cation, enhancing reactivity.[8] |
| 3 | Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. | Low temperature is essential to maintain the stability of the aryllithium intermediate and prevent unwanted side reactions.[5] |
| 4 | Lithium-Halogen Exchange: Slowly add n-BuLi (2.5 M in hexanes, 4.4 mL, 11.0 mmol, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. | A slight excess of n-BuLi ensures complete conversion of the starting material. Slow addition prevents localized heating.[7] |
| 5 | Stirring: After the addition is complete, stir the resulting solution at -78 °C for 1 hour. | This allows the lithium-halogen exchange to proceed to completion.[3] |
| 6 | Acylation: Add ethyl trifluoroacetate (1.56 g, 1.3 mL, 11.0 mmol, 1.1 eq) dropwise to the reaction mixture at -78 °C. | The highly nucleophilic aryllithium attacks the electrophilic carbonyl of the ester to form the ketone.[9] |
| 7 | Warming: After addition, stir the reaction for another hour at -78 °C, then remove the cooling bath and allow it to warm slowly to room temperature over 2 hours. | The reaction is allowed to reach completion as it warms. |
| 8 | Aqueous Quench: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. | This step neutralizes any remaining organolithium reagent and protonates the alkoxide intermediates formed during the reaction. |
| 9 | Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). | The product is organic-soluble and will be extracted into the ethyl acetate layer. |
| 10 | Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. | Washing with brine removes bulk water, and MgSO₄ removes residual moisture to yield the crude product. |
| 11 | Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product. | Chromatography is necessary to remove unreacted starting materials, byproducts, and impurities, yielding the pure target compound. |
Product Characterization
The final product, this compound, is expected to be a solid or oil. Full characterization is essential to confirm its identity and purity.
Expected Analytical Data:
-
¹H NMR (CDCl₃, 500 MHz): δ (ppm) ~7.9-8.0 (t, 1H, pyridine-H4), ~7.5-7.6 (d, 1H, pyridine-H3), ~7.0-7.1 (d, 1H, pyridine-H5), ~4.0 (s, 3H, -OCH₃). The exact shifts and coupling constants will confirm the substitution pattern.
-
¹³C NMR (CDCl₃, 125 MHz): δ (ppm) ~178 (q, C=O), ~165 (s, C6-OCH₃), ~148 (s, C2-C=O), ~140 (s, C4), ~120 (q, CF₃), ~118 (s, C3), ~112 (s, C5), ~54 (s, -OCH₃). The carbonyl and CF₃ carbons will appear as quartets due to coupling with the fluorine atoms.[10]
-
¹⁹F NMR (CDCl₃, 470 MHz): δ (ppm) ~ -70 to -80 (s, 3F). A single peak is expected for the three equivalent fluorine atoms.
-
Mass Spectrometry (ESI+): Calculated for C₈H₆F₃NO₂ [M+H]⁺: 206.0423; Found: 206.XXXX. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.[11]
Safety and Handling Precautions
-
n-Butyllithium: Pyrophoric and corrosive. Handle strictly under an inert atmosphere in a fume hood. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Anhydrous Solvents: Can form explosive peroxides. Use freshly distilled or commercially available anhydrous grades.
-
Trifluoroacetate Esters: Corrosive and volatile. Handle in a well-ventilated fume hood.
-
Cryogenic Baths: Handle with cryogenic gloves to prevent cold burns.
Conclusion
This application note details a reliable and scalable procedure for the synthesis of this compound. The methodology leverages a well-established lithium-halogen exchange reaction, offering a direct and efficient route to this valuable fluorinated building block.[4] By carefully controlling the reaction conditions, particularly temperature and atmosphere, researchers can achieve good yields of the high-purity target compound, suitable for further applications in drug discovery and development.
References
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Wikipedia. Ullmann condensation. [Link]
-
Kent, S. B., et al. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed. [Link]
-
Golding, B. T., et al. Facilitation of Addition—Elimination Reactions in Pyrimidines and Purines Using Trifluoroacetic Acid in Trifluoroethanol. ResearchGate. [Link]
-
University of Wisconsin-Madison. The Grignard Reaction. [Link]
-
University of Iowa. Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Iowa Research Online. [Link]
-
Ma, D., et al. C3-H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones, Carboxylic Acids, and Amides. PubMed. [Link]
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University of Massachusetts Boston. Grignard Reaction Lab Handout. [Link]
-
Bode, J. W., & Morandi, B. Organic Chemistry II Lecture Notes. ETH Zürich. [Link]
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Wenthur, C. J., et al. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1- yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). AWS. [Link]
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Gultyay, V., et al. (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. MDPI. [Link]
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Macmillan Group. The Mechanism of Lithium–Halogen Exchange. [Link]
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Mitchell, J. R., & Peterson, M. A. LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
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Stephenson, C. R. J., et al. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PMC. [Link]
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Itami, K., et al. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ACS Publications. [Link]
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Pariza, R. J. The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. [Link]
-
SpectraBase. Ethanone, 2,2,2-trifluoro-1-(4-hexylphenyl)-. [Link]
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PubChem. 2,2,2-Trifluoro-1-(6-phenoxypyridin-3-yl)ethanone. [Link]
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Macmillan Group. Metallaphotoredox Perfluoroalkylation of Organobromides. Princeton University. [Link]
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Application Notes and Protocols for the Enantioselective Reduction of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
Introduction: The Significance of Chiral Trifluoromethylated Pyridyl Alcohols
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and agrochemical research. Molecules containing both a trifluoromethyl group and a chiral alcohol moiety are of particular interest due to the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities. The target molecule of this guide, the chiral alcohol derived from 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone, represents a valuable building block for the synthesis of biologically active compounds. The pyridine ring offers a key site for further chemical modification, making the stereocontrolled synthesis of this alcohol a critical step in the development of novel therapeutic agents.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and effective methods for the enantioselective reduction of this compound. We will delve into the mechanistic underpinnings of three powerful techniques: Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reduction using ketoreductases. For each method, we will provide detailed, step-by-step protocols, a discussion of the critical experimental parameters, and expected outcomes.
Strategic Approaches to Enantioselective Reduction
The choice of reduction methodology is dictated by several factors, including the desired enantiomer, scalability, cost of reagents and catalysts, and the need for specialized equipment. Below, we present a comparative analysis of the three leading strategies for the enantioselective reduction of trifluoromethyl ketones.
Table 1: Comparison of Key Methodologies for Enantioselective Ketone Reduction
| Feature | Corey-Bakshi-Shibata (CBS) Reduction | Noyori Asymmetric Hydrogenation | Biocatalytic Reduction (Ketoreductases) |
| Catalyst | Chiral Oxazaborolidine | Chiral Ru-Diphosphine-Diamine Complex | Ketoreductase (KRED) Enzyme |
| Reductant | Borane (BH₃) complexes | Hydrogen Gas (H₂) | NAD(P)H (regenerated in situ) |
| Key Strengths | Predictable stereochemistry, high enantioselectivity, broad substrate scope.[1] | High turnover numbers, excellent enantioselectivity, applicable to heteroaromatic ketones.[2] | High enantioselectivity, mild reaction conditions, environmentally benign. |
| Considerations | Requires stoichiometric borane, sensitive to moisture. | Requires high-pressure hydrogenation equipment, catalyst can be expensive. | Requires screening of enzyme libraries, potential for substrate/product inhibition. |
| Typical ee | >95% | >95% | >99% |
Method 1: Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely utilized method for the enantioselective reduction of prochiral ketones.[1] The reaction employs a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate in a well-defined transition state, leading to a predictable stereochemical outcome.[1]
Mechanism of CBS Reduction
The catalytic cycle of the CBS reduction involves the formation of a catalyst-borane complex, which then coordinates to the ketone. The hydride transfer occurs through a six-membered ring transition state, where the steric bulk of the ketone's substituents dictates the facial selectivity of the reduction.[1]
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Protocol for CBS Reduction of this compound
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add this compound (1.0 eq) and dissolve in anhydrous THF (5 mL per mmol of ketone).
-
Cooling: Cool the solution to -20 °C in a suitable cooling bath.
-
Catalyst Addition: Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise to the stirred ketone solution.
-
Borane Addition: Slowly add the borane-dimethyl sulfide complex (0.6 eq) dropwise over 30 minutes, maintaining the internal temperature below -15 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 1-4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL per mmol of ketone) at -20 °C.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL per mmol of ketone) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL per mmol of ketone).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and saturated aqueous NaCl.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude chiral alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure chiral alcohol.
Method 2: Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a powerful and highly efficient method for the enantioselective reduction of a wide range of ketones, including heteroaromatic ketones.[2] This reaction utilizes a ruthenium catalyst bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand.
Mechanism of Noyori Asymmetric Hydrogenation
The active catalyst is a ruthenium hydride species, which is formed in situ. The hydrogenation proceeds through a six-membered pericyclic transition state, where the chirality of the ligands dictates the facial selectivity of the hydride transfer from the metal to the carbonyl carbon.
Caption: Simplified mechanism of Noyori Asymmetric Hydrogenation.
Protocol for Noyori Asymmetric Hydrogenation of this compound
Materials:
-
This compound
-
[RuCl((R,R)-TsDPEN)(p-cymene)]
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
High-pressure hydrogenation reactor or a Schlenk flask with a balloon of hydrogen
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk flask with [RuCl((R,R)-TsDPEN)(p-cymene)] (0.005 eq) and the formic acid/triethylamine azeotrope (2.0 eq).
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM (2 M solution).
-
Reaction: Stir the mixture at 28 °C under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by HPLC. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral alcohol.
Method 3: Biocatalytic Reduction with Ketoreductases (KREDs)
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity, often exceeding 99% ee. This method operates under mild aqueous conditions and avoids the use of heavy metals and harsh reagents.
Workflow for KRED Screening and Optimization
The successful application of KREDs typically involves an initial screening of a diverse panel of enzymes to identify a "hit" with good activity and selectivity for the target substrate. This is followed by optimization of the reaction conditions to maximize conversion and enantiomeric excess.
Caption: Workflow for biocatalytic reduction using ketoreductases.
Protocol for KRED-Catalyzed Reduction of this compound
Materials:
-
This compound
-
Ketoreductase (KRED) screening kit (e.g., from Codexis or other suppliers)
-
NADP⁺ or NAD⁺
-
Glucose
-
Glucose dehydrogenase (GDH)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Isopropyl alcohol (IPA)
-
Ethyl acetate
-
Microtiter plates (96-well)
-
Incubator shaker
Procedure (Screening Phase):
-
Stock Solutions: Prepare stock solutions of the ketone (e.g., 100 mM in DMSO), NAD(P)⁺ (10 mM in buffer), and glucose (1 M in buffer).
-
Reaction Setup: In each well of a 96-well plate, add potassium phosphate buffer, glucose solution (to a final concentration of 100 mM), NAD(P)⁺ solution (to a final concentration of 1 mM), and GDH (for cofactor regeneration).
-
Enzyme Addition: Add a specific KRED from the screening kit to each well.
-
Substrate Addition: Initiate the reaction by adding the ketone stock solution to each well (to a final concentration of 5-10 mM).
-
Incubation: Seal the plate and incubate at 30 °C with shaking (200-250 rpm) for 24 hours.
-
Extraction and Analysis: Quench the reaction by adding an equal volume of ethyl acetate. Extract the product and analyze the organic layer by chiral HPLC or GC to determine conversion and enantiomeric excess.
Procedure (Preparative Scale with Optimized KRED):
-
Reaction Mixture: In a suitable reaction vessel, combine potassium phosphate buffer (pH 7.0), glucose (1.2 eq), NAD(P)⁺ (0.01 eq), and GDH.
-
Enzyme and Substrate: Add the optimized KRED and this compound (1.0 eq). A cosolvent such as IPA (5-10% v/v) may be added to improve substrate solubility.
-
Reaction: Stir the mixture at the optimized temperature (e.g., 30 °C) and monitor the reaction progress.
-
Workup: Once the reaction is complete, extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers and concentrate to yield the crude product, which can be further purified by column chromatography.
Analytical Methods: Determination of Enantiomeric Excess
Accurate determination of the enantiomeric excess (ee) is crucial for evaluating the success of an enantioselective reaction. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Table 2: Representative Chiral HPLC Conditions for Trifluoromethyl-substituted Pyridyl Alcohols
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Chiralcel® OJ-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Methanol/DEA (100:0.1, v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 254 nm | UV at 220 nm |
Protocol for Chiral HPLC Analysis:
-
Sample Preparation: Prepare a solution of the purified alcohol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the chiral HPLC column.
-
Data Acquisition: Record the chromatogram and integrate the peak areas for both enantiomers.
-
Calculation of Enantiomeric Excess: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Conclusion
The enantioselective reduction of this compound to its corresponding chiral alcohol is a critical transformation for the synthesis of advanced pharmaceutical intermediates. This guide has provided a detailed overview of three powerful and complementary methodologies: CBS reduction, Noyori asymmetric hydrogenation, and biocatalytic reduction. The choice of method will depend on the specific requirements of the research program, including scalability, cost, and available equipment. The detailed protocols and analytical methods presented herein are intended to serve as a valuable resource for scientists engaged in the synthesis of chiral molecules, enabling the efficient and stereocontrolled production of this important building block.
References
- Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
- Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. J. Am. Chem. Soc.1987, 109 (18), 5551–5553.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules2018, 23 (9), 2353.
-
Codexis. Ketoreductase (KRED) Screening Kits. Available at: [Link]
- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. J. Org. Chem.2015, 80 (16), 7891–7905.
- Enantioselective Alkynylation of Trifluoromethyl Ketones Catalyzed by Cation-Binding Salen Nickel Complexes. Angew. Chem. Int. Ed.2014, 53 (42), 11325-11329.
- General and Modular Access to Enantioenriched α-Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Trifluoroalkyl
- Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. J. Am. Chem. Soc.2022, 144 (15), 6543–6550.
- Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. Synform2024, 2024 (07), A113-A117.
- Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules2018, 23 (9), 2186.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein J. Org. Chem.2013, 9, 2294–2351.
- Use of (S)-(trifloxymethyl)oxirane in the synthesis of a chiral beta-adrenoceptor antagonist, (R)- and (S)-9-[[3-(tert-butylamino)-2-hydroxypropyl]oximino]fluorene. J. Med. Chem.1985, 28 (12), 1886-1894.
- Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols.
Sources
Application Note: 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone as a Chiral Scaffold & Heterocyclic Precursor
[1]
Abstract
This technical guide details the utility of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone (CAS: 1206977-87-6 / Analogues) as a high-value building block in medicinal chemistry.[1] Specifically, this note addresses the "Fluorine Effect" in drug design, the thermodynamic stability of the hydrate form, and provides validated protocols for Asymmetric Transfer Hydrogenation (ATH) to generate chiral trifluoromethylated alcohols—a critical pharmacophore in modern kinase inhibitors and GPCR ligands.
Introduction: The Strategic Value of the Scaffold
In the optimization of lead compounds, the trifluoromethyl (
The This compound scaffold offers three distinct advantages:
-
Metabolic Stability: The
group blocks metabolic oxidation at the benzylic-like position.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Electronic Tuning: The 6-methoxy substituent acts as an Electron Donating Group (EDG) by resonance, modulating the basicity of the pyridine nitrogen. This is crucial for optimizing binding affinity in active sites where H-bond acceptance is required.[1]
-
Reactivity: The strong electron-withdrawing nature of the
group activates the adjacent carbonyl, making it highly susceptible to nucleophilic attack, yet prone to stable hydrate formation.
Chemical Properties & Handling: The Hydrate Equilibrium
Critical Observation: Researchers often receive this material as a solid gem-diol (hydrate) or hemiacetal, rather than the free ketone, due to the high electrophilicity of the trifluoroacetyl group.
-
Implication: Stoichiometric calculations based on the molecular weight of the ketone may be inaccurate if the water content is not accounted for.
-
Pre-treatment Protocol:
-
Dissolve the material in Toluene.
-
Perform azeotropic distillation (Dean-Stark trap) or reflux over activated 4Å molecular sieves for 2 hours prior to use in moisture-sensitive reactions (e.g., Grignard additions).[1]
-
Note: For aqueous reactions (like some ATH conditions), drying is unnecessary.
-
Visualizing Reactivity Pathways
The following diagram outlines the primary synthetic diversifications available for this building block.
Figure 1: Divergent synthesis pathways.[1] The ketone serves as a linchpin for chiral centers and heterocycles.
Protocol A: Asymmetric Transfer Hydrogenation (ATH)[2]
The most critical application of this ketone is the synthesis of enantiomerically pure alcohols. Standard reduction (NaBH4) yields racemates. ATH using Ruthenium catalysis is the industry standard for high ee (enantiomeric excess).
Mechanism of Action
The reaction utilizes a "metal-ligand bifunctional mechanism" where the proton is delivered from the ligand's amine and the hydride from the metal center, avoiding direct coordination of the substrate to the metal, which is vital for preventing poisoning by the pyridine nitrogen.
Experimental Procedure
Target: (S)-2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanol Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN][1]
-
Preparation:
-
Solvent System:
-
Add an azeotropic mixture of Formic Acid / Triethylamine (5:2 molar ratio) . This acts as both solvent and hydrogen source.[2]
-
Concentration: 0.5 M relative to the ketone.
-
-
Reaction:
-
Stir at 25–30 °C for 12–24 hours.
-
Monitoring: Monitor via
F NMR. The ketone signal (approx -72 ppm) will disappear, replaced by the alcohol doublet (approx -76 ppm).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Workup:
-
Dilute with water and extract with Ethyl Acetate (x3).
-
Wash combined organics with saturated
(to remove formic acid) and brine. -
Dry over
and concentrate.
-
-
Purification:
Data Comparison: Reduction Methods
| Method | Reagent | Conditions | Yield | Stereoselectivity (ee) | Notes |
| Standard | MeOH, 0°C | 95% | 0% (Racemic) | Good for non-chiral needs. | |
| ATH | Ru-TsDPEN | HCOOH/TEA, RT | 92% | 96-99% (S) | Scalable, no |
| CBS | Borane/CBS | THF, -78°C | 85% | 90-94% | Cryogenic conditions required.[1] |
Protocol B: Synthesis of Trifluoromethyl Pyrazoles
This scaffold condenses with hydrazines to form pyrazoles, a motif found in COX-2 inhibitors and agrochemicals.[1]
-
Reagents: Ketone (1 equiv), Hydrazine Hydrate (1.2 equiv), Ethanol.
-
Procedure:
-
Result: 3-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole.[1]
Workflow Visualization: ATH Catalytic Cycle
Figure 2: Simplified catalytic cycle for Ru-mediated Asymmetric Transfer Hydrogenation.
References
-
Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148.[1]
-
Hashiguchi, S., et al. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563.
-
Wang, C., et al. (2014). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers, 1, 625-629.[1]
-
Organic Syntheses. (2011). Preparation of Trifluoromethyl Ketones. Org.[5] Synth. 88, 330.
Sources
- 1. 132877-25-9|1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone|BLD Pharm [bldpharm.com]
- 2. rua.ua.es [rua.ua.es]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Enantioselective Synthesis of Chiral Trifluoromethyl Alcohols from 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
Introduction: The Significance of Chiral Trifluoromethyl Alcohols in Modern Drug Discovery
The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, into pharmaceutical candidates has become a cornerstone of modern medicinal chemistry.[1] The unique electronic properties of the CF₃ group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] When the carbon atom bearing the trifluoromethyl group is a stereocenter, the specific spatial arrangement of the resulting chiral alcohol becomes critical for pharmacological activity. The enantioselective synthesis of chiral trifluoromethyl alcohols is therefore a pivotal challenge and a significant area of research for drug development professionals. This guide provides an in-depth technical overview and detailed protocols for the preparation of chiral 2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanol through the asymmetric reduction of its corresponding ketone, a key building block for a variety of bioactive molecules.
Strategic Approaches to the Asymmetric Reduction of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
The synthesis of chiral alcohols from prochiral ketones is a well-established transformation in organic chemistry. However, the presence of the strongly electron-withdrawing trifluoromethyl group and the coordinating pyridyl moiety in this compound presents unique challenges and opportunities for asymmetric catalysis. This guide will focus on three robust and widely adopted methodologies:
-
Noyori-type Asymmetric Transfer Hydrogenation (ATH): A powerful and versatile method for the reduction of ketones, known for its high enantioselectivity and operational simplicity.[2]
-
Corey-Bakshi-Shibata (CBS) Reduction: A highly predictable and reliable method employing a chiral oxazaborolidine catalyst to achieve high levels of enantiocontrol.[3][4][5]
-
Biocatalytic Reduction using Ketoreductases (KREDs): An environmentally benign approach that utilizes enzymes to perform highly selective reductions, often with exceptional enantiopurity.
The choice of method will depend on factors such as desired enantiomer, substrate scope, cost of reagents, and scalability. The following sections will provide detailed protocols and mechanistic insights for each approach.
Methodology 1: Noyori-type Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation, pioneered by Noyori and Ikariya, is a highly efficient method for the enantioselective reduction of a wide range of ketones.[2] The reaction typically employs a ruthenium catalyst bearing a chiral diamine ligand, with a mixture of formic acid and triethylamine or isopropanol serving as the hydride source. The bifunctional nature of the catalyst, involving metal-ligand cooperativity, is key to its high efficiency and selectivity.
Reaction Scheme: Noyori ATH of a Pyridyl Trifluoromethyl Ketone
Caption: Asymmetric Transfer Hydrogenation of this compound.
Detailed Protocol for Noyori-type ATH
Materials:
-
This compound
-
[RuCl(p-cymene)((S,S)-TsDPEN)] or [RuCl(p-cymene)((R,R)-TsDPEN)]
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv).
-
Add the chiral ruthenium catalyst, for example, [RuCl(p-cymene)((S,S)-TsDPEN)] (0.01 mmol, 0.01 equiv).
-
Dissolve the ketone and catalyst in anhydrous solvent (e.g., CH₂Cl₂ or DMF, 5 mL).
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the formic acid/triethylamine mixture (1.0 mL) to the reaction flask.
-
Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Outcomes and Causality
The enantioselectivity of the Noyori ATH is highly dependent on the chiral ligand of the ruthenium catalyst. Using (S,S)-TsDPEN typically yields the (R)-alcohol, while the (R,R)-TsDPEN ligand produces the (S)-alcohol. The pyridyl nitrogen of the substrate can coordinate to the ruthenium center, influencing the stereochemical outcome. The choice of solvent can also impact the reaction rate and enantioselectivity.
| Catalyst | Expected Product | Typical Yield (%) | Typical ee (%) |
| [RuCl(p-cymene)((S,S)-TsDPEN)] | (R)-alcohol | 85-95 | >95 |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | (S)-alcohol | 85-95 | >95 |
Methodology 2: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[3][4][5] It utilizes a chiral oxazaborolidine catalyst, which coordinates with borane to form a super-Lewis acidic complex that, in turn, coordinates to the ketone and delivers a hydride in a highly stereocontrolled manner.[3]
Reaction Scheme: CBS Reduction of a Pyridyl Trifluoromethyl Ketone
Caption: CBS Reduction of this compound.
Detailed Protocol for CBS Reduction
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 0.1 equiv).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add the borane solution (e.g., BH₃·THF, 0.6 mmol, 0.6 equiv) to the catalyst solution and stir for 10-15 minutes.
-
In a separate flask, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).
-
Add the ketone solution dropwise to the pre-formed catalyst-borane complex at -78 °C over 30 minutes.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, quench it by the slow, dropwise addition of methanol (2 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl (5 mL) and stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Expected Outcomes and Rationale
The stereochemical outcome of the CBS reduction is highly predictable. The (R)-CBS catalyst typically affords the (S)-alcohol, while the (S)-CBS catalyst yields the (R)-alcohol. The steric bulk of the substituents on the ketone dictates the facial selectivity of the hydride attack. The trifluoromethyl group is generally considered the "larger" group in this context.
| Catalyst | Expected Product | Typical Yield (%) | Typical ee (%) |
| (R)-2-Methyl-CBS-oxazaborolidine | (S)-alcohol | 80-90 | >90 |
| (S)-2-Methyl-CBS-oxazaborolidine | (R)-alcohol | 80-90 | >90 |
Methodology 3: Biocatalytic Reduction with Ketoreductases (KREDs)
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity, often approaching 99% ee. These reactions are typically performed in aqueous media under mild conditions. A co-factor, usually NADPH, is required and is regenerated in situ using a sacrificial substrate like isopropanol or glucose.
Workflow for Biocatalytic Reduction
Caption: General workflow for the biocatalytic reduction of a ketone using a ketoreductase.
Detailed Protocol for Biocatalytic Reduction
Materials:
-
This compound
-
Ketoreductase (e.g., from a commercially available screening kit)
-
NADP⁺
-
Isopropanol (IPA) or Glucose and Glucose Dehydrogenase (GDH)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
Procedure:
-
In a reaction vessel, prepare a solution of phosphate buffer.
-
Add the ketoreductase enzyme.
-
Add the cofactor, NADP⁺.
-
Add the co-substrate for cofactor regeneration (e.g., isopropanol, typically 5-10% v/v).
-
Dissolve this compound in a minimal amount of a water-miscible co-solvent like DMSO and add it to the reaction mixture (final substrate concentration typically 1-10 mg/mL).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2-3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography if necessary.
-
Determine the enantiomeric excess by chiral HPLC.
Expected Outcomes and Considerations
The stereochemical outcome of a biocatalytic reduction depends on the specific ketoreductase used. KREDs are available that can produce either the (R)- or (S)-enantiomer of the alcohol. Screening of a panel of KREDs is often necessary to identify the optimal enzyme for a particular substrate.
| KRED Type | Expected Product | Typical Conversion (%) | Typical ee (%) |
| Prelog-selective KRED | (S)-alcohol | >95 | >99 |
| anti-Prelog-selective KRED | (R)-alcohol | >95 | >99 |
Conclusion
The enantioselective synthesis of chiral 2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanol can be effectively achieved through several powerful catalytic methods. Noyori-type asymmetric transfer hydrogenation and Corey-Bakshi-Shibata reduction offer predictable and high enantioselectivity with well-established protocols. Biocatalytic reduction with ketoreductases provides an environmentally friendly route to alcohols with exceptional enantiopurity. The selection of the optimal method will be guided by the specific requirements of the research or development program, including the desired enantiomer, scale, and cost considerations. The protocols and insights provided in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of these valuable chiral building blocks.
References
-
Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994. [Link]
-
Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. ACS Organic & Inorganic Au. [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]
-
Organocatalytic enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates for the synthesis of α-trifluoromethyl tertiary alcohols. Organic & Biomolecular Chemistry. [Link]
-
Corey–Itsuno reduction. Wikipedia. [Link]
-
Highly Enantioselective Transfer Hydrogenation of Fluoroalkyl Ketones. ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Grignard Reaction with 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Trifluoromethyl Ketone Addition
The synthesis of tertiary alcohols containing a trifluoromethyl group is of paramount importance in medicinal chemistry and drug development.[1][2] The unique properties conferred by the trifluoromethyl moiety, such as enhanced metabolic stability and increased binding affinity, make it a valuable component in the design of novel therapeutics.[3] The Grignard reaction, a cornerstone of carbon-carbon bond formation, presents a direct route to these valuable molecules through the nucleophilic addition of an organomagnesium halide to a ketone.[4][5][6]
This guide provides a detailed examination of the Grignard reaction specifically applied to 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone. This particular substrate presents a unique set of challenges due to the strong electron-withdrawing nature of the trifluoromethyl group and the presence of a heteroaromatic pyridyl ring. A thorough understanding of the reaction mechanism, potential side reactions, and optimized conditions is crucial for achieving high yields and purity of the desired tertiary alcohol product.
Scientific Principles and Mechanistic Considerations
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the ketone.[5][7] The presence of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, which can accelerate the desired nucleophilic addition. However, this heightened reactivity also increases the propensity for side reactions.
Key Challenges:
-
Enolization: The acidity of the α-protons in ketones can lead to enolization, where the Grignard reagent acts as a base rather than a nucleophile.[4] While this compound lacks α-protons, this is a critical consideration for other ketone substrates.
-
Reduction: If the Grignard reagent possesses β-hydrogens, it can act as a reducing agent, transferring a hydride to the carbonyl carbon and resulting in the formation of a secondary alcohol.[4][8] This is a competitive pathway to the desired alkyl or aryl addition. The use of "turbo-Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), has been shown to mitigate this side reaction in some cases.[9][10]
-
Pyridyl Group Interference: The nitrogen atom in the pyridine ring can potentially coordinate with the magnesium of the Grignard reagent, influencing the reactivity of the system. Furthermore, reactions involving pyridyl Grignard reagents or substrates can sometimes be complex.[11][12]
To navigate these challenges, careful control of reaction parameters such as temperature, solvent, and the nature of the Grignard reagent is essential.
Experimental Workflow and Protocol
The following diagram outlines the general workflow for the Grignard reaction with this compound.
Caption: General workflow for the Grignard reaction.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, Phenylmagnesium chloride) as a solution in THF or diethyl ether
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven and assemble the reaction apparatus while hot under a stream of inert gas.
-
Equip a round-bottom flask with a magnetic stir bar and a septum.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in anhydrous THF or diethyl ether in the reaction flask.
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).
-
-
Grignard Addition:
-
Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise to the stirred solution of the ketone via a syringe or dropping funnel over a period of 15-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Reaction Completion and Quenching:
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified time (e.g., 1-3 hours) or until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cooling bath.
-
-
Work-up and Isolation:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure tertiary alcohol.
-
Data Presentation: Critical Reaction Parameters
The choice of reaction parameters can significantly impact the outcome of the Grignard reaction. The following table summarizes key variables and their rationale.
| Parameter | Recommended Condition | Rationale and Considerations |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic and anhydrous solvents are crucial to prevent quenching of the Grignard reagent.[6][13] THF is often preferred for its ability to solvate the Grignard reagent effectively. |
| Temperature | -78 °C to 0 °C | Low temperatures are generally employed to minimize side reactions such as enolization and reduction, and to control the exothermic nature of the reaction. |
| Grignard Reagent Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the Grignard reagent is used to ensure complete consumption of the starting ketone. |
| Quenching Agent | Saturated aqueous NH₄Cl | A mild acidic workup is preferred to avoid potential degradation of the product. Strong acids should be avoided. |
Visualization of the Chemical Transformation
The following diagram illustrates the chemical transformation occurring during the Grignard reaction with this compound using a generic Grignard reagent (R-MgX).
Caption: Grignard addition to the target ketone.
Note: A placeholder is used for the product image as it will vary depending on the specific Grignard reagent used.
Conclusion and Future Perspectives
The protocol outlined in this guide provides a robust starting point for researchers working with this compound. By carefully controlling the reaction conditions, it is possible to achieve high yields of the desired tertiary alcohol. Further optimization may be necessary depending on the specific Grignard reagent employed. The development of enantioselective Grignard additions to trifluoromethyl ketones is an active area of research and holds significant promise for the synthesis of chiral fluorinated molecules.[14][15]
References
- Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed.
- Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst.
- US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.
- Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones.
- A Ketone Synthesis via Cu(I)-Catalyzed Regioselective Coupling of 2-Pyridylthioesters with Grignard Reagents: In Quest of Straightforward Access to Pharmaceuticals.
- Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent.
- Grignard Reaction. Alfa Chemistry.
- Grignard Reaction. Organic Chemistry Portal.
- A Technical Guide to Fluorinated Chiral Alcohols: Properties, Synthesis, and Applic
- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Semantic Scholar.
- 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Organic Syntheses Procedure.
- Grignard compounds derived
- Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. PMC.
- The Condensation of Grignard Reagents with 3-Pyridyl and 3-Quinolyl Ketones. Journal of the American Chemical Society.
- Grignard reaction. Wikipedia.
- Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. PMC.
- Grignard Reaction. University of California, Irvine.
- Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones.
- Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols. Scribd.
- The Grignard Reaction Mechanism. Chemistry Steps.
- Reactions of Grignard Reagents. Master Organic Chemistry.
- The Grignard Reaction. University of California, Riverside.
- GRIGNARD REAGENT | REACTIONS | PREPAR
- Grignard Process & Custom Capabilities. Scimplify.
- What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? Reddit.
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Sequential Addition Reactions of Two Molecules of Grignard Reagents to Thioformamides. Organic Chemistry Portal.
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- 1. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Reductive Amination Using 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
Introduction & Strategic Rationale
Reductive amination stands as a cornerstone of modern synthetic chemistry, providing one of the most robust and versatile methods for the formation of carbon-nitrogen bonds.[1] This guide focuses on the application of a specialized electrophile, 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone , in direct reductive amination protocols. The incorporation of both a trifluoromethyl (CF₃) group and a methoxypyridine scaffold is of significant interest to medicinal chemistry and drug development. The CF₃ group can enhance metabolic stability, binding affinity, and cell permeability, while the pyridine moiety offers a basic handle for salt formation and potential hydrogen bonding interactions.
The inherent chemical properties of this ketone make it an exceptional substrate for reductive amination:
-
Enhanced Electrophilicity : The potent electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic.[2][3] This significantly accelerates the initial formation of the key hemiaminal and subsequent iminium ion intermediates, even with weakly nucleophilic amines.[4][5]
-
Strategic Selection of Reducing Agent : The high reactivity of the ketone necessitates a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[6][7] It is sterically hindered and less reactive than other borohydrides, enabling it to selectively reduce the protonated iminium ion intermediate in the presence of the unreacted ketone, thereby minimizing side reactions such as alcohol formation.[4][8]
This document provides a detailed mechanistic overview, comprehensive experimental protocols, and practical guidance for researchers employing this valuable synthetic transformation.
Reaction Mechanism: The Pathway to C-N Bond Formation
The reductive amination process is a sequential, one-pot reaction that proceeds through two key stages:
-
Iminium Ion Formation : The amine nucleophile attacks the highly electrophilic carbonyl carbon of the ketone to form a transient hemiaminal intermediate. Under neutral or weakly acidic conditions, this intermediate readily undergoes dehydration to form a Schiff base (imine). The pyridine nitrogen or a mild acid catalyst can protonate the imine, generating a highly reactive iminium ion.
-
Hydride Reduction : The selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride ion to the electrophilic carbon of the iminium ion. This irreversible step quenches the intermediate and forms the final, stable amine product.
The overall mechanism is depicted below.
Caption: General mechanism for reductive amination.
Experimental Protocols & Methodologies
General Protocol for Reductive Amination with a Primary Aliphatic Amine
This protocol describes a standard procedure for the reaction of this compound with a generic primary amine (e.g., benzylamine).
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.
-
Add the primary amine (1.1 eq) to the solution via syringe.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.
-
Stir the reaction at room temperature for 4 to 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel to yield the desired secondary amine product.
Protocol Variation for Weakly Nucleophilic Amines (e.g., Aniline)
For less reactive amines, such as anilines, the addition of a catalytic amount of acid can be beneficial to accelerate imine formation.[7]
Modified Step:
-
After adding the aniline (Step 3), add glacial acetic acid (0.1-0.2 eq) to the reaction mixture. Allow the solution to stir for 1 hour before the addition of sodium triacetoxyborohydride (Step 5). The remainder of the protocol is unchanged.
Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to product characterization.
Caption: Step-by-step experimental workflow.
Substrate Scope & Expected Outcomes
The described protocol is robust and applicable to a range of amine nucleophiles. The table below summarizes the expected reactivity and necessary modifications.
| Amine Type | Relative Reactivity | Recommended Equivalents (Amine) | Acetic Acid Catalyst | Expected Yield |
| Primary Aliphatic | High | 1.1 - 1.2 | Not required | Good to Excellent |
| Secondary Aliphatic | Moderate | 1.1 - 1.2 | Optional | Good |
| Primary Aromatic (Aniline) | Moderate to Low | 1.2 - 1.5 | Recommended | Moderate to Good |
| Weakly Basic Anilines | Low | 1.5 - 2.0 | Required | Fair to Moderate |
Troubleshooting & Expert Recommendations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction; starting ketone remains | 1. Insufficient reducing agent. 2. Deactivated NaBH(OAc)₃ (hydrolyzed). 3. Inefficient imine formation (for weak amines). | 1. Add an additional portion (0.5 eq) of NaBH(OAc)₃. 2. Use a fresh bottle of NaBH(OAc)₃. 3. Add a catalytic amount of acetic acid and allow for a longer pre-stir time before adding the reductant. |
| Formation of alcohol byproduct | 1. Reducing agent is too reactive (e.g., NaBH₄). 2. Water present in the reaction. | 1. Ensure you are using NaBH(OAc)₃, not NaBH₄.[8] 2. Use anhydrous solvents and reagents. Dry glassware thoroughly. |
| Dialkylation of primary amine | The secondary amine product is reacting with another molecule of the ketone. | Use a stepwise procedure: form and isolate the imine first, then reduce it with NaBH₄ in a separate step.[7] Alternatively, use a larger excess of the primary amine. |
| Low yield after work-up | The amine product may be water-soluble, especially if it's a small molecule or contains polar groups. | During extraction, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product and improve partitioning into the organic layer. |
Safety & Handling
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acid. Handle in a dry, inert atmosphere. Quench reactions carefully and slowly.
-
1,2-Dichloroethane (DCE): DCE is a suspected carcinogen. All operations involving this solvent must be conducted within a certified chemical fume hood.
References
- Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications (RSC Publishing).
- Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. ACS Publications.
- Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. PubMed.
- Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
- Ru-Catalyzed Asymmetric Reductive Amination of Aryl- Trifluoromethyl Ketones for Synthesis of Primary α - American Chemical Society. ACS Publications.
- Myers Chem 115: Reductive Amination.
- Electrolysis promoted reductive amination of electron-deficient aldehydes/ketones: a green route to the racemic clopidogrel. Organic & Biomolecular Chemistry (RSC Publishing).
- Sodium Triacetoxyborohydride. Sigma-Aldrich.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Reductive Amination - Common Conditions.
- Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. PubMed.
- A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. ResearchGate.
- A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis.
- Reductive amination. Wikipedia.
- Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. PubMed.
- A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org.
- Easy P2P reductive amination with NaBH(OAc)3. Hive Novel Discourse.
Sources
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- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: Synthesis and Evaluation of Novel Enzyme Inhibitors Based on a 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone Scaffold
Introduction: The Promise of a Privileged Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing the pharmacological properties of drug candidates. The trifluoromethyl group (-CF3), in particular, is of significant interest due to its ability to modulate lipophilicity, metabolic stability, and binding affinity.[1][2] When positioned adjacent to a carbonyl group, the trifluoromethyl moiety creates a highly electrophilic ketone, a feature that has been successfully exploited in the design of potent enzyme inhibitors.[1] These trifluoromethyl ketones can form stable hemiacetals or hemiketals with active site residues, mimicking the tetrahedral transition state of enzymatic reactions.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of novel enzyme inhibitors utilizing the 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone scaffold. The methoxypyridine core is a prevalent motif in a variety of bioactive molecules, including inhibitors of kinases, proteases, and histone deacetylases (HDACs).[4] The combination of the trifluoromethyl ketone warhead with the methoxypyridine recognition element presents a compelling strategy for the development of a new generation of targeted therapeutics.
Herein, we outline a plausible synthetic pathway to the core scaffold, followed by a detailed protocol for the derivatization and subsequent screening of these compounds against a therapeutically relevant enzyme class, with a particular focus on Histone Deacetylases (HDACs).
I. Synthesis of the this compound Scaffold
The synthesis of the target scaffold can be approached through several strategic disconnections. A plausible and efficient route involves the trifluoromethylation of a suitable 6-methoxypicolinic acid derivative. This approach leverages commercially available starting materials and established trifluoromethylation methodologies.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to the target scaffold.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.
Step 1: Preparation of 6-methoxypicolinic acid
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq). The flask is charged with anhydrous tetrahydrofuran (THF). A solution of 2-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF is added dropwise to initiate the Grignard reaction.[5][6] The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
-
Carboxylation: The freshly prepared Grignard reagent is cooled to 0 °C and then poured slowly over crushed dry ice (excess). The resulting mixture is allowed to warm to room temperature and stirred until all the dry ice has sublimated.
-
Acidification and Extraction: The reaction is quenched by the slow addition of 1 M HCl (aq) until the solution is acidic (pH ~2). The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 6-methoxypicolinic acid. The product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
This step presents two alternative methods for the final trifluoromethylation.
Method A: Via Acyl Chloride
-
Acyl Chloride Formation: The dried 6-methoxypicolinic acid (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane (DCM) or toluene. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5 eq) is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 6-methoxypicolinoyl chloride, which is used immediately in the next step.
-
Trifluoromethylation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., THF, DCM). A trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) (1.5 eq) and a fluoride source (e.g., tetrabutylammonium fluoride - TBAF, or cesium fluoride - CsF) (catalytic to stoichiometric amount) are added at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction is carefully quenched with saturated aqueous sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Method B: Direct Trifluoromethylation of the Carboxylic Acid
-
Activation and Trifluoromethylation: The 6-methoxypicolinic acid (1.0 eq) is dissolved in an anhydrous solvent. A coupling agent such as (diethylamino)sulfur trifluoride (DAST) (1.2 eq) is added, followed by a trifluoromethyl source like TMSCF₃ (1.5 eq).[2] The reaction is stirred at room temperature until completion.
-
Work-up and Purification: The work-up and purification follow a similar procedure to Method A.
| Step | Reagents and Conditions | Purpose | Expected Outcome |
| 1a | Mg, THF, reflux | Formation of Grignard reagent | 6-methoxypyridin-2-ylmagnesium bromide |
| 1b | CO₂, then H₃O⁺ | Carboxylation of the Grignard reagent | 6-methoxypicolinic acid |
| 2a (A) | SOCl₂ or (COCl)₂ | Conversion to acyl chloride | 6-methoxypicolinoyl chloride |
| 2b (A) | TMSCF₃, fluoride source | Trifluoromethylation | Target Scaffold |
| 2 (B) | DAST, TMSCF₃ | Direct trifluoromethylation | Target Scaffold |
II. Application in Enzyme Inhibitor Synthesis: A Focus on Histone Deacetylases (HDACs)
The this compound scaffold is an excellent starting point for the synthesis of a library of potential enzyme inhibitors. The pyridine ring can be further functionalized to enhance binding affinity and selectivity for the target enzyme. Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy.[4][7] Many known HDAC inhibitors feature a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme.[8][9] In our proposed inhibitors, the trifluoromethyl ketone will act as the zinc-binding group.
General Workflow for Inhibitor Synthesis and Screening
Caption: Workflow for inhibitor synthesis and evaluation.
III. Protocol: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol describes a general method for screening compounds for their ability to inhibit HDAC activity using a fluorogenic substrate. Commercially available kits provide a convenient format for this assay.[10][11][12][13][14][15][16][17][18]
Materials and Reagents
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, or HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
HDAC developer solution (containing a protease, e.g., trypsin)
-
Known HDAC inhibitor (e.g., Trichostatin A or SAHA) for positive control
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm)
Assay Procedure
-
Reagent Preparation:
-
Prepare HDAC assay buffer as per the manufacturer's instructions.
-
Dilute the HDAC enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO. Further dilute these into assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid enzyme inhibition.
-
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the diluted test compounds, positive control, or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Add the diluted HDAC enzyme to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Signal Development and Detection:
-
Stop the enzymatic reaction by adding the developer solution to all wells. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate the plate at room temperature or 37°C for 10-15 minutes to allow for complete development of the fluorescent signal.
-
Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the "no enzyme" control wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of HDAC inhibition for each compound concentration using the following formula:
% Inhibition = 100 * (1 - (Fluorescence_compound / Fluorescence_vehicle))
-
IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Assay Component | Purpose | Typical Concentration |
| HDAC Enzyme | Catalyzes the deacetylation reaction | Varies (ng/well) |
| Fluorogenic Substrate | Substrate for the enzyme | Varies (µM) |
| Test Compound | Potential inhibitor | Serial dilutions |
| Positive Control | Known HDAC inhibitor | Serial dilutions |
| Developer Solution | Generates fluorescent signal | As per manufacturer |
| Assay Buffer | Maintains optimal pH and ionic strength | - |
IV. Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the design and synthesis of novel enzyme inhibitors. The synthetic protocols outlined provide a practical approach to accessing this core structure, which can then be elaborated into a diverse library of candidate inhibitors. The detailed HDAC inhibition assay protocol offers a robust method for screening these compounds and elucidating structure-activity relationships.
Future work should focus on the synthesis of a focused library of derivatives with modifications to the methoxypyridine ring to explore interactions with the cap region of the HDAC active site. Furthermore, selectivity profiling against different HDAC isoforms will be crucial for the development of targeted therapies with improved safety profiles. The insights gained from these studies will undoubtedly contribute to the advancement of new and effective treatments for a range of diseases.
V. References
-
Lehmann, F. (1927). The biological activity of trifluoromethyl compounds. Archiv für experimentelle Pathologie und Pharmakologie, 124(1-2), 101-112.
-
Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and discovery. Journal of Medicinal Chemistry, 58(7), 2895–2940.
-
Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of S-(Trifluoromethyl)diarylsulfonium Salts as Efficient Reagents for Trifluoromethylation of a Wide Range of Nucleophiles. Journal of the American Chemical Society, 132(51), 18199–18205.
-
Epigentek. (2014, September 22). EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]
-
Epigentek. (2022, April 19). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]
-
Biocompare. (n.d.). HDAC Assay Kits. Retrieved from [Link]
-
Heltweg, B., & Jung, M. (2003). In vitro assays for the determination of histone deacetylase activity. Methods in enzymology, 376, 213–229.
-
Imperiali, B., & O'Connor, S. E. (1999). Effect of N-linked glycosylation on glycopeptide and protein structure. Current opinion in chemical biology, 3(6), 643–649.
-
BPS Bioscience. (n.d.). HDAC11 Fluorogenic Assay Kit. Retrieved from [Link]
-
Enzo Life Sciences. (n.d.). FLUOR DE LYS® HDAC fluorometric cellular activity assay kit. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
Suraweera, A., O'Byrne, K. J., & Richard, D. J. (2014). Medicinal chemistry of histone deacetylase inhibitors. Future medicinal chemistry, 6(1), 59-88.
-
Wikipedia. (2023, November 29). Trifluoromethylation. Retrieved from [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
Sarno, F., Linciano, P., Chemi, G., Grasso, G., Butini, S., Brogi, S., ... & Novellino, E. (2024). Uracil-and Pyridine-Containing HDAC Inhibitors Displayed Cytotoxicity in Colorectal and Glioblastoma Cancer Stem Cells. ChemMedChem, e202300655.
-
Wang, Y., Zhang, Y., Zhao, Y., & Li, H. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 28(20), 7109.
-
Haji Agha Bozorgi, A. (2012). A structure–activity relationship survey of histone deacetylase (HDAC) inhibitors. Research in Pharmaceutical Sciences, 7(5), S512.
Sources
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure Activity Relationship of 3-Hydroxypyridin-2-thione Based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uracil- and Pyridine-Containing HDAC Inhibitors Displayed Cytotoxicity in Colorectal and Glioblastoma Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors | MDPI [mdpi.com]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. scispace.com [scispace.com]
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- 11. abcam.co.jp [abcam.co.jp]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
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- 15. biocompare.com [biocompare.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. Enzo Life Sciences FLUOR DE LYS HDAC fluorometric cellular activity assay | Fisher Scientific [fishersci.com]
trifluoromethylation reagents for synthesizing 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
Application Note & Protocol: Synthesis of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
Abstract & Introduction
The incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical design.[1] Its unique properties—high electronegativity, metabolic stability, and lipophilicity—can profoundly modulate the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[2] The 2,2,2-trifluoroethanone moiety, in particular, serves as a versatile synthon and a critical pharmacophore in various therapeutic agents. This application note provides a comprehensive guide for researchers on the synthesis of This compound , a key building block featuring an electron-rich pyridine ring.
We will delve into the strategic selection of trifluoromethylation reagents, presenting a detailed, field-proven protocol for the nucleophilic trifluoromethylation of an ester precursor using the Ruppert-Prakash reagent (TMSCF₃). Furthermore, we will compare this primary method with alternative electrophilic and radical approaches to provide a holistic understanding of the available synthetic landscape. This document is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical steps required for the successful and rational synthesis of this valuable compound.
Strategic Overview: Pathways to Trifluoromethyl Ketones
The synthesis of α-trifluoromethyl ketones can be broadly categorized into three mechanistic pathways, each defined by the nature of the trifluoromethyl source. The choice of strategy is intrinsically linked to the available starting material and the electronic nature of the substrate.
-
Nucleophilic Trifluoromethylation : This is the most common and direct route to trifluoromethyl ketones, typically involving the reaction of a trifluoromethyl anion equivalent ("CF₃⁻") with an acyl electrophile, such as an ester, acid chloride, or Weinreb amide.[3][4] Reagents like trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent) and fluoroform (HCF₃) are the workhorses for this transformation.[5][6]
-
Electrophilic Trifluoromethylation : This approach utilizes a trifluoromethyl cation equivalent ("CF₃⁺") to react with a nucleophilic carbon, such as an enolate or silyl enol ether derived from a parent ketone.[7] Hypervalent iodine compounds, known as Togni's and Umemoto's reagents, are the premier choices for this class of reaction.[8][9]
-
Radical Trifluoromethylation : This pathway involves the generation of a trifluoromethyl radical (•CF₃) which can be used for direct C-H functionalization of (hetero)arenes or addition to double bonds.[10] Reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) are often employed, typically in the presence of an oxidant.[11][12]
Figure 2: Simplified mechanism of nucleophilic trifluoromethylation of an ester.
Materials & Equipment
-
Reagents:
-
Methyl 6-methoxypicolinate (Starting Material)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent) [5] * Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septum and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Ice-water bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
-
Step-by-Step Experimental Protocol
SAFETY PRECAUTIONS: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. TMSCF₃ is volatile and should be handled with care. [13]
-
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 6-methoxypicolinate (e.g., 1.67 g, 10.0 mmol, 1.0 equiv).
-
Seal the flask with a rubber septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Add anhydrous THF (50 mL) via syringe to dissolve the ester.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
While stirring at 0 °C, add trimethyl(trifluoromethyl)silane (TMSCF₃) (e.g., 2.2 mL, 2.13 g, 15.0 mmol, 1.5 equiv) dropwise via syringe over 5 minutes.
-
Next, add the TBAF solution (1.0 M in THF) (e.g., 0.5 mL, 0.5 mmol, 0.05 equiv) dropwise via syringe. A slight exotherm or color change may be observed.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ester is consumed.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL). Caution: Quenching may be exothermic.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
-
Purification:
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure This compound as the final product.
-
Expected Results & Characterization
-
Yield: Typically 75-90%.
-
Appearance: White to off-white solid or crystalline material.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. The ¹⁹F NMR should show a singlet around -70 to -80 ppm, characteristic of a CF₃ ketone.
Conclusion
The synthesis of this compound is most reliably achieved via nucleophilic trifluoromethylation of the corresponding methyl ester using the Ruppert-Prakash reagent. The protocol detailed in this note is robust, high-yielding, and leverages a well-understood mechanistic pathway, making it an excellent choice for both small-scale discovery and larger-scale synthesis campaigns. By understanding the comparative advantages of different trifluoromethylation strategies, researchers can make informed decisions to efficiently access this and other valuable trifluoromethylated building blocks for pharmaceutical and agrochemical innovation.
References
Sources
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophilic trifluoromethylation of carbonyl compounds and their nitrogen derivatives under copper catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. acs.org [acs.org]
- 14. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 20. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]
- 21. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 23. Synthesis and Insecticidal Activity of Novel Pyrethroids Based on Aryloxypyridinyl Ethanone Plug-in Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Hydrogenation of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
Abstract
The catalytic hydrogenation of α-trifluoromethyl ketones, specifically 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone, is a pivotal transformation for synthesizing chiral 2,2,2-trifluoroethanols. These fluorinated alcohol moieties are of significant interest in pharmaceutical and materials science due to the unique stereoelectronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] However, the strong electron-withdrawing nature of the CF₃ group makes these ketones challenging substrates for asymmetric reduction, often requiring specialized catalytic systems to achieve high yields and enantioselectivities.[3][4] This guide provides a comprehensive overview, from foundational principles to detailed experimental protocols, for both standard achiral and advanced asymmetric catalytic hydrogenation of this substrate, tailored for researchers in drug development and synthetic chemistry.
Introduction: The Significance and Challenges
The reduction of a ketone to its corresponding alcohol is a fundamental reaction in organic synthesis. When the ketone bears a trifluoromethyl group, the resulting chiral alcohol becomes a valuable building block for complex molecules. The target substrate, this compound, combines the challenging trifluoromethyl ketone moiety with a methoxypyridine ring, a common scaffold in medicinal chemistry.
Core Challenges:
-
Substrate Reactivity: Trifluoromethyl ketones are less reactive than their non-fluorinated counterparts due to the inductive effect of the CF₃ group.
-
Enantioselectivity: Achieving high levels of stereocontrol is non-trivial. The stereoelectronic properties of the substrate necessitate highly effective chiral catalysts to differentiate between the enantiotopic faces of the carbonyl group.[3]
-
Catalyst Selection: A wide array of catalysts can perform this reduction, from simple heterogeneous catalysts like Palladium on Carbon (Pd/C) for racemic synthesis to complex homogeneous chiral Rhodium, Iridium, or Ruthenium complexes for asymmetric synthesis.[1][3][5][6] The choice is dictated by the desired outcome (racemic vs. enantiopure), cost, and scalability.
This document will first detail a standard protocol for a racemic reduction and then present a more advanced methodology for asymmetric hydrogenation, reflecting common workflows in a research and development setting.
Reaction Mechanism and Principles
Catalytic hydrogenation of a ketone involves the addition of two hydrogen atoms across the carbon-oxygen double bond.[7] The reaction occurs on the surface of a metal catalyst.
General Mechanism:
-
Adsorption: Molecular hydrogen (H₂) adsorbs onto the surface of the metal catalyst, weakening the H-H bond.[7]
-
Coordination: The ketone substrate also coordinates to the catalyst surface, typically through the carbonyl oxygen.[8]
-
Hydrogen Transfer: The activated hydrogen atoms are transferred sequentially to the carbonyl carbon and oxygen.[7][8] This step breaks the C=O pi bond.
-
Desorption: The newly formed alcohol product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.[7]
In asymmetric hydrogenation , a chiral ligand coordinated to the metal center creates a chiral environment. This environment forces the substrate to bind in a specific orientation, leading to the preferential delivery of hydrogen to one face of the carbonyl, thus producing one enantiomer in excess.
Caption: General scheme for the hydrogenation of the target ketone.
Protocol 1: Achiral Hydrogenation for Racemic Alcohol Synthesis
This protocol describes a standard, robust method for the complete reduction of the ketone to a racemic mixture of the corresponding alcohol using a common heterogeneous catalyst.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | High-pressure hydrogenation reactor (e.g., Parr apparatus) |
| 10% Palladium on Carbon (Pd/C), 50% wet | Magnetic stirrer with hot plate |
| Methanol (MeOH), HPLC grade | Inert gas supply (Nitrogen or Argon) |
| Hydrogen (H₂) gas, high purity | Gas cylinder regulator |
| Celite® 545 | Büchner funnel and filter flask |
| Diethyl ether (Et₂O) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard laboratory glassware |
| TLC plates (Silica gel 60 F₂₅₄) | Analytical balance |
Experimental Workflow: Achiral Hydrogenation
Caption: Workflow for the achiral catalytic hydrogenation protocol.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).
-
Catalyst Charging: Carefully add 10% Pd/C (5-10 mol% Pd, 50% wet) to the solution. Causality: Using a wet catalyst significantly reduces its pyrophoric risk upon exposure to air.[9] Methanol is a common solvent choice due to its ability to dissolve the substrate and its good performance in polar hydrogenations.[10]
-
Reactor Setup: Transfer the slurry to the high-pressure reactor vessel. Seal the reactor according to the manufacturer's instructions.
-
Inerting: Purge the reactor system by pressurizing with nitrogen to ~50 psi and then carefully venting. Repeat this cycle three times to ensure an inert atmosphere, which is critical for safety.[9][11]
-
Hydrogen Introduction: Perform a similar purge cycle three times with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring. The reaction is typically exothermic and can be run at room temperature.
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. For a more precise analysis, a small aliquot can be carefully withdrawn (after depressurizing and purging with N₂), filtered through a syringe filter to remove the catalyst, and analyzed by TLC or LC-MS.[10][12] The product alcohol will be more polar than the starting ketone.
-
Work-up: Once the reaction is complete (no further H₂ uptake or disappearance of starting material), carefully vent the excess hydrogen and purge the system three times with nitrogen.
-
Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[10] Wash the Celite pad thoroughly with methanol. Safety Note: Do not allow the filter cake to dry in the air, as the catalyst can become pyrophoric. Quench the pad with water before disposal.[10]
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude alcohol.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: Asymmetric Hydrogenation for Enantioenriched Alcohol
This protocol outlines a method for producing a specific enantiomer of the alcohol using a homogeneous chiral catalyst. Such protocols are based on published methods for the asymmetric hydrogenation of trifluoromethyl ketones.[1][3][13]
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | High-pressure hydrogenation reactor or autoclave |
| Chiral Catalyst System (e.g., Rhodium-phosphine complex)[1][13] | Schlenk line and/or glovebox for handling air-sensitive reagents |
| Degassed, anhydrous solvent (e.g., Toluene, Methanol) | Magnetic stirrer |
| Hydrogen (H₂) gas, high purity | Gas cylinder regulator |
| Anhydrous solvents for work-up and purification | Rotary evaporator |
| Silica gel for chromatography | Standard laboratory glassware |
| Chiral HPLC or SFC column for enantiomeric excess (ee) analysis | HPLC or SFC system |
Experimental Workflow: Asymmetric Hydrogenation
Caption: Workflow for the asymmetric catalytic hydrogenation protocol.
Step-by-Step Procedure
-
Catalyst Preparation: All manipulations involving the chiral catalyst should be performed under an inert atmosphere (glovebox or Schlenk line) using anhydrous, degassed solvents. The specific catalyst and ligand may require pre-formation or can be generated in situ.
-
Reactor Setup: To the inerted high-pressure reactor, add the chiral catalyst (e.g., 0.1-1.0 mol%) and the anhydrous, degassed solvent (e.g., toluene).
-
Substrate Addition: Dissolve the ketone substrate in the same anhydrous solvent and add it to the reactor via syringe or cannula.
-
Inerting & Hydrogenation: Seal the reactor and perform the nitrogen and hydrogen purge cycles as described in Protocol 1.
-
Reaction Conditions: Pressurize the reactor with hydrogen (e.g., 10-20 atm) and stir at the optimized temperature (e.g., 30-70 °C) for the specified time (e.g., 20 h).[1][13] Causality: Temperature, pressure, and solvent are critical variables that affect not only the reaction rate but also the enantioselectivity. These must be carefully controlled and optimized for each specific catalyst-substrate pair.
-
Work-up: After the reaction is complete, cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be directly purified.
-
Purification: Purify the product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess (ee) of the purified alcohol by chiral HPLC or SFC analysis, comparing the result to a racemic standard (produced via Protocol 1).[13]
Data Analysis and Expected Results
Reaction progress and product purity should be assessed using standard analytical techniques.
| Parameter | Technique | Expected Observation |
| Reaction Conversion | TLC, LC-MS, GC-MS, ¹H NMR[10][12] | Disappearance of the ketone starting material and appearance of a more polar alcohol product. |
| Structural Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry | Spectra consistent with the structure of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanol. |
| Yield | Gravimetric analysis after purification | Protocol 1: Typically >95%. Protocol 2: Highly variable (80-99%) depending on the catalyst and conditions.[3] |
| Enantiomeric Excess | Chiral HPLC or SFC | Protocol 1: 0% ee. Protocol 2: Can achieve up to >98% ee with an optimized catalyst system.[1][13] |
Mandatory Safety Precautions
Hydrogenation reactions carry significant risks and must be performed with strict adherence to safety protocols.
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[14] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[9][14][15] Use appropriate pressure-rated tubing and regulators.[16]
-
High Pressure: Only use reactors and equipment rated for the intended operating pressure. Always perform leak tests with an inert gas before introducing hydrogen.[15] Never exceed the maximum pressure rating of the vessel.
-
Pyrophoric Catalysts: Heterogeneous catalysts like Pd/C and Raney Nickel are pyrophoric, especially after use when dry and exposed to air.[9] Always handle them as a slurry in a solvent or quench them carefully with water after filtration.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory. For high-pressure work, a blast shield should be used.[15][16]
-
Training: Operators must be thoroughly trained on the specific procedures and emergency protocols for high-pressure hydrogenation before commencing work.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (poisoned or old). Insufficient hydrogen pressure. Poor stirring. Leak in the system. | Use fresh catalyst. Ensure the substrate is pure (sulfur or amine impurities can poison catalysts). Increase H₂ pressure. Increase stirring rate. Perform a leak test on the reactor. |
| Incomplete Conversion | Insufficient reaction time or catalyst loading. | Increase the reaction time. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Poor Enantioselectivity | Sub-optimal catalyst, solvent, temperature, or pressure. Presence of water or oxygen in an asymmetric reaction. | Screen different chiral ligands and metal precursors.[6] Re-optimize temperature and pressure. Ensure all solvents and reagents are anhydrous and reactions are run under a strictly inert atmosphere. |
| Byproduct Formation | Over-reduction or side reactions. | Lower the reaction temperature or pressure. Reduce the reaction time. Screen for a more selective catalyst. For example, some catalysts might reduce the pyridine ring under harsh conditions. |
References
-
Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Retrieved from [Link]
-
Lin, K. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Retrieved from [Link]
-
Kuroki, Y., Sakamaki, Y., & Iseki, K. (2001). Enantioselective Rhodium(I)-Catalyzed Hydrogenation of Trifluoromethyl Ketones. Organic Letters, 3(3), 457–459. Retrieved from [Link]
-
American Chemical Society. (2001). Enantioselective Rhodium(I)-Catalyzed Hydrogenation of Trifluoromethyl Ketones. Organic Letters. Retrieved from [Link]
-
Chemical Industry. (2025). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]
-
ChemTalk. (2024). Catalytic Hydrogenation. Retrieved from [Link]
-
Abdúr-Rashíd, K., et al. (2002). Mechanism of the Hydrogenation of Ketones Catalyzed by trans-Dihydrido(diamine)ruthenium(II) Complexes. Journal of the American Chemical Society, 124(50), 15104–15118. Retrieved from [Link]
-
Wang, D., et al. (2021). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Proposed mechanism for the catalytic hydrogenation of ketones by [(cymene)Ru(S,S-TsDPEN)]+. Retrieved from [Link]
-
University of Pittsburgh. (2012). Safety Guidelines for Hydrogenation Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. Retrieved from [Link]
-
H.E.L Group. (2026). Hydrogenation: How we can make it safer. Retrieved from [Link]
-
Van Gorp, J., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(20), 13129–13135. Retrieved from [Link]
-
Thieme. (n.d.). Catalytic Hydrogenation of Ketones. Retrieved from [Link]
-
SlideShare. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mt.com [mt.com]
- 7. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 8. study.com [study.com]
- 9. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. environmentclearance.nic.in [environmentclearance.nic.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. helgroup.com [helgroup.com]
- 15. njhjchem.com [njhjchem.com]
- 16. safety.pitt.edu [safety.pitt.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and systematically improve reaction yields. Here, we will address common challenges, provide in-depth troubleshooting protocols, and explain the scientific principles behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in this synthesis can often be attributed to several key factors:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Deviations from the optimal parameters can lead to incomplete reactions or the formation of side products.
-
Reagent Quality and Stoichiometry: The purity of starting materials, particularly the organometallic reagent and the trifluoroacetylating agent, is paramount. Incorrect stoichiometry can result in unreacted starting material or the formation of undesired byproducts.
-
Atmospheric Moisture: Organometallic reagents are highly sensitive to moisture. Inadequate drying of glassware and solvents, or performing the reaction under a non-inert atmosphere, can significantly reduce the effective concentration of your nucleophile.
-
Side Reactions: The pyridine nitrogen can be a competing nucleophile, and over-acylation or decomposition of the product can occur under harsh conditions.
Q2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely side products?
A2: The presence of multiple spots on TLC likely indicates the formation of one or more of the following:
-
Unreacted Starting Material: Incomplete conversion is a common issue.
-
Hydrolysis Products: If the reaction is quenched with water, the trifluoromethyl ketone can be susceptible to hydrolysis, especially under non-neutral pH.
-
Products of N-acylation: The lone pair on the pyridine nitrogen can compete with the desired C-acylation, leading to the formation of an N-acylpyridinium species, which may be unstable.
-
Decomposition Products: The target molecule can be sensitive to prolonged exposure to strong acids or bases, leading to decomposition.
Q3: How can I effectively purify the final product?
A3: Purification of this compound typically involves column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective. It is crucial to carefully monitor the fractions by TLC to isolate the desired product from impurities. In some cases, recrystallization from a suitable solvent system can provide a highly pure product.[1]
Troubleshooting Guides
This section provides detailed protocols to address specific issues encountered during the synthesis.
Issue 1: Low Conversion of Starting Material
Low conversion is a frequent hurdle. The following troubleshooting workflow can help identify and resolve the root cause.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Protocol: Addressing Low Conversion
-
Re-evaluate Reagent Purity and Stoichiometry:
-
Action: Verify the purity of your 6-methoxypyridine starting material and your trifluoroacetylating agent (e.g., trifluoroacetic anhydride or ethyl trifluoroacetate) by NMR or GC-MS.
-
Rationale: Impurities in the starting materials can interfere with the reaction. The presence of water, in particular, will quench organometallic reagents.
-
Recommendation: Use freshly distilled or purchased high-purity reagents. Ensure accurate measurement of all reagents.
-
-
Optimize Reaction Conditions:
-
Action: Systematically vary the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Rationale: The rate of acylation is highly dependent on temperature. Insufficient time or temperature may lead to an incomplete reaction. Conversely, excessive heat can promote side reactions and decomposition.
-
Recommendation: Start with established literature conditions and incrementally increase the temperature or reaction time. A Design of Experiments (DoE) approach can be beneficial for multi-variable optimization.
-
-
Ensure a Scrupulously Anhydrous and Inert Environment:
-
Action: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents.
-
Rationale: Many synthetic routes to this compound involve moisture-sensitive intermediates, such as organolithium or Grignard reagents.[2] Trace amounts of water will protonate these intermediates, rendering them unreactive.
-
Recommendation: Employ standard Schlenk line techniques for handling air- and moisture-sensitive reagents.
-
Issue 2: Formation of Significant Side Products
The presence of multiple byproducts can complicate purification and drastically reduce the isolated yield.
Troubleshooting Workflow: Side Product Formation
Caption: Troubleshooting workflow for minimizing side product formation.
Detailed Protocol: Minimizing Side Product Formation
-
Modify Reaction Temperature and Reagent Addition:
-
Action: Perform the reaction at a lower temperature (e.g., -78 °C using a dry ice/acetone bath). Add the acylating agent dropwise over an extended period.
-
Rationale: Lowering the temperature can increase the selectivity of the reaction by favoring the thermodynamically preferred product and minimizing exothermic events that can lead to side reactions. Slow addition maintains a low concentration of the electrophile, reducing the likelihood of over-acylation or reaction at undesired sites.
-
-
Select an Appropriate Acylating Agent:
-
Action: If using a highly reactive acylating agent like trifluoroacetic anhydride, consider switching to a less reactive one, such as ethyl trifluoroacetate.
-
Rationale: The reactivity of the acylating agent can significantly impact the reaction outcome. Highly electrophilic reagents can be less selective.[3]
-
Comparative Data:
-
| Acylating Agent | Relative Reactivity | Common Side Reactions |
| Trifluoroacetic Anhydride | Very High | Over-acylation, N-acylation |
| Ethyl Trifluoroacetate | Moderate | Incomplete reaction if conditions are too mild |
| N-Trifluoroacetyl-succinimide | Moderate to High | Generally cleaner, but can be more expensive |
-
Optimize the Work-up and Quenching Procedure:
-
Action: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride instead of water or acid.
-
Rationale: The trifluoromethyl ketone product can form a hydrate, which may be more susceptible to decomposition under strongly acidic or basic conditions.[4] A buffered quench helps to maintain a near-neutral pH during work-up.
-
Proposed Synthetic Pathway and Key Considerations
While several synthetic routes exist, a common and effective approach involves the metalation of 6-methoxypyridine followed by acylation.
Synthetic Workflow Diagram
Caption: General synthetic workflow for the target compound.
Experimental Protocol: A Representative Synthesis
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
2-Bromo-6-methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl trifluoroacetate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add a solution of 2-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Metal-Halogen Exchange: Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Acylation: Add a solution of ethyl trifluoroacetate (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, monitoring by TLC.
-
Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
References
- Palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives using arylmethyl amines as new acyl sources.
- Fujihira, H., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry.
- Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society.
- Diversity-oriented functionalization of 2-pyridones and uracils.
- Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Synthesis of trifluoromethyl ketones. Organic Chemistry Portal.
- Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- Baxendale, I. R., & Ley, S. V. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Combinatorial Chemistry & High Throughput Screening.
- Lou, T., et al. (2008). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
- This compound. Aladdin Chemistry.
- An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone. Benchchem.
- TRIFLUOROACETYLATION OF METHYLPYRIDINES AND OTHER METHYLAZINES: A CONVENIENT ACCESS TO TRIFLUOROACETONYLAZINES. Heterocycles.
- Chen, L., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters.
- Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. Chemistry – A European Journal.
- 1-(6-ETHYNYL-PYRIDIN-2-YL)-ETHANONE synthesis. ChemicalBook.
- 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone. PubChem.
- 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone. BLDpharm.
- 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone. BLDpharm.
- Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.
- ChemInform Abstract: Improved Synthesis of 2-Methoxyphenothiazine.
- Process for purifying noroxymorphone.
- Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine.
- Synthesis and biological evaluation of 2-alkyl-2-methoxymethyl-salvinorin ethers as selective κ-opioid receptor agonists. Bioorganic & Medicinal Chemistry Letters.
- A Non-Affinity Purification Process for GMP Production of Prefusion-Closed HIV-1 Envelope Trimers from Clades A and C for Clinical Evalu
- Efficient modification of peroxydisulfate oxidation reactions of nitrogen-containing heterocycles 6-methyluracil and pyridine. Beilstein Journal of Organic Chemistry.
- Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hydrate Formation in 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
Welcome to the technical support guide for 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone. This document is designed for researchers, scientists, and drug development professionals to proactively prevent and troubleshoot a common challenge associated with this class of compounds: hydrate formation. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the quality of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding hydrate formation.
Q1: What is hydrate formation and why is it a concern for this specific ketone?
A: Hydrate formation is a chemical reaction where a molecule of water adds across the carbonyl (C=O) double bond of an aldehyde or ketone to form a geminal diol (a carbon atom bearing two hydroxyl groups).[1][2][3] For this compound, this is a particularly significant issue due to the powerful electron-withdrawing nature of the adjacent trifluoromethyl (-CF3) group.[4][5] This effect makes the carbonyl carbon highly electron-deficient (electrophilic), dramatically increasing its susceptibility to nucleophilic attack by water.[4][6] The resulting hydrate is often unusually stable, shifting the chemical equilibrium significantly in favor of the hydrated form, which can interfere with subsequent reactions or alter the compound's physical properties.[4][7]
Q2: How can I identify if my sample of this compound has formed a hydrate?
A: Hydrate formation can be identified through several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most definitive methods. In ¹⁹F NMR, the chemical shift of the -CF₃ group in the hydrate will be different from that of the ketone.[8][9] In ¹H NMR, you may observe the appearance of new signals corresponding to the hydroxyl protons of the gem-diol.
-
Mass Spectrometry (MS): The hydrate will have a molecular weight that is 18.015 g/mol (the mass of H₂O) higher than the parent ketone.
-
Infrared (IR) Spectroscopy: The characteristic strong C=O stretching peak of the ketone (typically ~1700 cm⁻¹) will decrease in intensity or disappear, while a broad O-H stretching band will appear (typically ~3200-3600 cm⁻¹).
-
Physical Appearance: Hydration can alter the physical state of the material, for example, causing a crystalline solid to become a waxy solid, oil, or gum.
Q3: Is the formation of the hydrate reversible?
A: Yes, hydrate formation is a reversible equilibrium process.[1][10] The equilibrium can be shifted back toward the ketone by removing water from the system.[2][9] This is a critical principle used in troubleshooting and prevention.
Q4: What immediate steps should I take if I suspect my compound has hydrated?
A: If you suspect hydrate formation, the primary goal is to remove water. This can be achieved by dissolving the compound in a suitable anhydrous solvent (like toluene or dichloromethane) and either adding a strong drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate, or molecular sieves) or by performing an azeotropic distillation to remove the water. Heating the sample under a high vacuum can also be effective.[9]
Section 2: Troubleshooting Guide
This section provides solutions for specific experimental problems arising from unintended hydrate formation.
| Problem Encountered | Probable Cause Related to Hydration | Recommended Solution |
| Low or No Yield in Subsequent Reaction | The ketone has converted to its hydrate form. The gem-diol is not reactive as a ketone and will not undergo typical ketone reactions (e.g., Wittig, Grignard, reduction). | Confirm hydrate presence via NMR or MS. Reverse the hydration by dissolving the material in an anhydrous solvent like toluene and removing water via azeotropic distillation (e.g., using a Dean-Stark apparatus). Ensure all subsequent reaction components (solvents, reagents, glassware) are rigorously dried. |
| Inconsistent Spectroscopic Data | The sample is a mixture of the ketone and its hydrate, leading to extra peaks and complex spectra. The ratio can change depending on ambient moisture. | Prepare analytical samples in a rigorously dry NMR solvent (e.g., CDCl₃ or Acetone-d₆ passed through a plug of activated alumina). Store the bulk material in a desiccator over a strong drying agent (e.g., P₂O₅). |
| Product Fails to Crystallize or Oiling Out | The hydrate form may have a lower melting point or exist as an oil, preventing the crystallization of the desired ketone. | Before attempting crystallization, ensure the compound is in its anhydrous ketone form. Dissolve the crude product in a dry, water-immiscible solvent, dry thoroughly with a chemical desiccant, filter, and concentrate again before setting up the crystallization. |
Section 3: Experimental Prevention Protocols
Proactive prevention is the most effective strategy. The core principle is the rigorous exclusion of water from all experimental stages.
Protocol 1: Rigorous Anhydrous Technique for Handling and Reactions
This protocol details the standard procedures for maintaining a water-free environment.
-
Glassware Preparation:
-
Clean and assemble all glassware (flasks, condensers, dropping funnels).
-
Dry the assembled glassware in an oven at >120 °C for a minimum of 4 hours (overnight is preferred).
-
Allow the glassware to cool to room temperature in a desiccator or under a stream of dry inert gas (Nitrogen or Argon).
-
-
Solvent Preparation:
-
Use commercially available anhydrous solvents packaged under an inert atmosphere.
-
If using standard solvents, they must be dried before use. For example, dichloromethane (DCM) can be distilled from calcium hydride (CaH₂), and tetrahydrofuran (THF) can be distilled from sodium/benzophenone.
-
Store dried solvents over activated molecular sieves (3Å or 4Å) under an inert atmosphere.
-
-
Reaction Setup:
-
Assemble the reaction under a positive pressure of dry Nitrogen or Argon. Use septa and needles for reagent transfers.
-
If adding solid reagents, do so under a strong counter-flow of inert gas.
-
For particularly moisture-sensitive reactions, consider performing all manipulations in a glovebox.
-
Protocol 2: In-situ Dehydration During Reaction
This protocol is useful when trace amounts of water are unavoidable or generated during the reaction.
-
Select a Compatible Drying Agent: Activated molecular sieves (powdered 3Å or 4Å) are often an excellent choice as they are largely inert and can be added directly to the reaction flask.
-
Activation: Before use, activate the molecular sieves by heating them in a flask under a high vacuum with a heat gun until they are free-flowing. Allow to cool under vacuum.
-
Application: Add the activated molecular sieves to the reaction solvent before adding the this compound. This will scavenge any residual water in the solvent.
Section 4: Visualization of the Hydration Process
The following diagrams illustrate the key chemical equilibrium and a workflow for its prevention.
Caption: Equilibrium between the ketone and its gem-diol hydrate.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydration equilibria of some aldehydes and ketones - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 9. scispace.com [scispace.com]
- 10. Video: Aldehydes and Ketones with Water: Hydrate Formation [jove.com]
Technical Support Center: Purification of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
Ticket ID: TFMK-PUR-001 Subject: Troubleshooting Column Chromatography & Isolation of Trifluoromethyl Ketones Assigned Specialist: Senior Application Scientist, Separation Sciences
The Core Challenge: The "Chameleon" Effect
You are likely experiencing difficulties—streaking, peak splitting, or low recovery—because 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone is not behaving like a standard ketone. It is an electrophilic chameleon .
Due to the strong electron-withdrawing nature of the trifluoromethyl (
The Equilibrium Problem:
-
Form A (Free Ketone): Non-polar, moves fast (
in Hex/EtOAc). -
Form B (Gem-Diol/Hydrate): Highly polar, moves slow (
), often streaks.
If you run a standard column, the compound constantly equilibrates between these forms as it travels down the silica, resulting in a smear rather than a discrete band.
Visualizing the Mechanism
Figure 1: The dynamic equilibrium between the ketone and hydrate forms on silica gel causes peak broadening.
Strategic Protocols
Do not rely on "luck" with standard gradients. Choose one of the following two validated workflows based on your purity requirements.
Protocol A: The "Hydrate" Strategy (Recommended for High Purity)
Best for: Large scale (>1g), high purity requirements, and storage stability.
Instead of fighting the water on the silica, embrace it . Convert the crude oil entirely to the stable hydrate, purify the solid, and dehydrate only when needed.
Step-by-Step Workflow:
-
Conversion: Dissolve crude reaction mixture in
. Add water (5-10 equiv) and stir vigorously for 30 mins. The TFMK converts to the gem-diol. -
Solvent Removal: Evaporate solvent. The residue will likely solidify (gem-diols of pyridine TFMKs are often stable solids).
-
Purification: Run the column using a polar mobile phase (e.g.,
or high EtOAc). The gem-diol will elute as a tight, polar band. -
Dehydration (Restoring the Ketone):
-
Dissolve the purified hydrate in Toluene.
-
Reflux with a Dean-Stark trap (or 4Å Molecular Sieves) for 2-4 hours.
-
Concentrate under reduced pressure to obtain the pure trifluoromethyl ketone oil.
-
Protocol B: The "Anhydrous" Strategy (Recommended for Speed)
Best for: Small scale (<100mg), immediate use.
This method attempts to keep the compound in the ketone form by suppressing hydration.
Step-by-Step Workflow:
-
Pre-treatment: Dry the crude oil thoroughly under high vacuum.
-
Mobile Phase: Use strictly non-polar, anhydrous solvents. A gradient of Hexane/DCM is superior to Hexane/EtOAc because EtOAc absorbs atmospheric moisture rapidly.
-
Stationary Phase: Use "Flash" grade silica. Optional: Pre-wash the column with 1%
in Hexane to neutralize acidic silanols (prevents pyridine streaking), but flush well before loading. -
Elution: Run a fast gradient. Do not let the compound sit on the column.
Troubleshooting & FAQs
Data Summary: Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Two Spots on TLC | Equilibrium between Ketone and Hydrate. | Run 2D-TLC: Spot, run, dry, rotate 90°, run again. If spots lie off-diagonal, they are interconverting forms of the same compound. |
| Compound "Vanished" | Volatility of the free ketone. | The free ketone is volatile. Do not use high vacuum (<5 mbar) or high bath temps (>35°C) during rotovap. |
| Broad/Streaking Peak | Interaction with Silanols or Water. | Switch to Protocol A (Hydrate isolation). Alternatively, add 0.5% |
| Low Mass Recovery | Formation of hemiacetals with MeOH. | Avoid Methanol in the mobile phase unless you are isolating the hemiacetal intentionally. |
Frequently Asked Questions
Q: Can I store the compound as the free ketone? A: It is risky. The free ketone is hygroscopic and volatile. It is chemically superior to store it as the hydrate (solid) or hemiacetal in a vial stored in a desiccator. Dehydrate it immediately before use in your next reaction.
Q: Why does the NMR show a complex mixture?
A: In
-
Diagnostic: Run NMR in DMSO-d6 . The water in DMSO often forces the equilibrium entirely to the gem-diol (look for two -OH peaks or a shift in the pyridine ring protons).
-
Verification:
NMR is cleaner. Ketone ppm; Hydrate to ppm.
Q: Is the pyridine nitrogen causing the streaking?
A: Partially, but the hydration of the ketone is the dominant factor. While the pyridine nitrogen is basic, the electron-withdrawing
Decision Logic for Purification
Use this logic flow to determine your immediate next step.
Figure 2: Decision matrix for selecting the optimal purification pathway.
References
-
Hydrate Form
- Source: Begué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.
- Context: Defines the electrophilicity of TFMKs and the stability of gem-diols.
-
Chromatographic Behavior of Fluorin
-
Source:Journal of Fluorine Chemistry. "Trifluoromethyl α-Fluorinated Arylsulfonyl gem-Diols." (2020).[1]
- Context: Describes the isolation of gem-diols via flash chrom
-
-
Synthesis and Handling of Pyridyl Trifluoromethyl Ketones
-
Source:Beilstein Journal of Organic Chemistry. "Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation." (2021).[2]
- Context: Discusses the appearance of hydrate products in NMR and their behavior during silica gel purific
-
-
Vol
-
Source:Organic Syntheses. "Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate."[3]
- Context: Provides general handling procedures for volatile trifluoromethylated intermedi
-
Sources
- 1. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
minimizing side reactions during trifluoroacetylation of 6-methoxypyridine
Current Status: Operational Ticket ID: TFA-PYR-006 Subject: Minimizing Side Reactions & Optimizing Yields Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Substrate Paradox
You are likely encountering difficulties because 6-methoxypyridine (2-methoxypyridine) presents a "push-pull" paradox during electrophilic aromatic substitution (EAS):
-
The Activator: The methoxy group (-OMe) activates the ring, directing electrophiles to the ortho (C3) and para (C5) positions.
-
The Deactivator: The pyridine nitrogen is a basic "sink." It reacts with Trifluoroacetic Anhydride (TFAA) to form an N-trifluoroacetylpyridinium salt . This cationic species is highly electron-deficient, deactivating the ring toward the desired C-acylation and promoting side reactions like O-demethylation.
This guide provides the protocols to bypass these competing pathways.
Diagnostic Troubleshooting (FAQ)
Issue 1: "I am isolating a white solid that is not my ketone product."
Diagnosis: O-Demethylation (Formation of Pyridone).
-
The Mechanism: In the presence of TFAA and acidic byproducts (TFA), the pyridine nitrogen becomes acylated or protonated. This makes the methoxy oxygen electron-deficient. A nucleophile (even the trifluoroacetate anion) attacks the methyl group, cleaving it and leaving behind 6-trifluoroacetyl-2-pyridone.
-
The Fix: You must scavenge the acid or change the mechanism.
-
Immediate Action: Add an acid scavenger like solid sodium carbonate or 2,6-lutidine if running a Friedel-Crafts type reaction.
-
Systemic Fix: Switch to Method A (Lithiation) below, which operates under basic conditions, eliminating the acid-catalyzed demethylation pathway.
-
Issue 2: "My reaction stalls at <15% conversion despite heating."
Diagnosis: The N-Acylation Trap.
-
The Mechanism: TFAA reacts with the pyridine nitrogen faster than it reacts with the carbons. This forms a stable N-acyl salt. This salt deactivates the ring so strongly that the carbon atoms cannot attack the remaining electrophile. Upon aqueous workup, the N-acyl group hydrolyzes, returning unreacted starting material.
-
The Fix: Block the Nitrogen or use a metalation strategy.
-
Solution: Use n-Butyllithium (n-BuLi) to generate the lithiated species first, then quench with the electrophile. This bypasses the need for the ring to attack the electrophile itself.
-
Issue 3: "I'm getting a mixture of isomers (C3 vs C5)."
Diagnosis: Lack of Regiocontrol.
-
The Mechanism:
-
Thermodynamic Control (EAS): Favors C5 (para to methoxy, less sterically hindered).
-
Kinetic Control (Lithiation): Favors C3 (ortho to methoxy) due to the Directed Ortho Metalation (DoM) effect where Lithium coordinates with the methoxy oxygen.
-
-
The Fix: Select the method based on your desired target.
-
Targeting C3 ? Use Method A (Lithiation) .
-
Targeting C5 ? Use Method B (Radical/EAS) or start with 5-bromo-2-methoxypyridine and perform halogen-metal exchange.
-
Visualizing the Reaction Pathways
The following diagram illustrates the "Danger Zone" (Acidic/EAS route) versus the "Safe Zone" (Lithiation route).
Caption: Comparative pathways showing the N-acyl trap leading to demethylation vs. the clean lithiation route.
Optimized Experimental Protocols
Method A: The "Gold Standard" (Lithiation-Quench)
Best for: Minimizing side reactions, targeting C3 position.
Rationale: This method avoids the formation of the N-acyl salt and acidic byproducts entirely. The reaction proceeds via a coordinate-covalent mechanism (DoM).
Reagents:
-
Substrate: 6-methoxypyridine (1.0 equiv)
-
Base: n-Butyllithium (1.1 equiv, 1.6M in hexanes) or LiTMP (for higher regioselectivity if needed).
-
Electrophile: Ethyl trifluoroacetate (1.2 equiv) — Preferred over TFAA to prevent double addition.
-
Solvent: Anhydrous THF (freshly distilled/dried).
Protocol:
-
Setup: Flame-dry a 3-neck flask under Argon/Nitrogen. Add anhydrous THF.
-
Cooling: Cool solvent to -78°C (Dry ice/Acetone bath).
-
Base Addition: Add n-BuLi dropwise. Maintain temp < -70°C.
-
Substrate Addition: Add 6-methoxypyridine (diluted in THF) dropwise.
-
Metalation: Stir at -78°C for 1 hour . The solution may turn yellow/orange, indicating the formation of the 3-lithio species [1].
-
Quench: Add Ethyl trifluoroacetate (neat or in THF) rapidly.
-
Note: Do not use TFAA here if possible; the ester is gentler and prevents the formation of the hydrate.
-
-
Warm-up: Allow to warm to 0°C over 2 hours.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.
Expected Outcome: >85% Yield of 3-(trifluoroacetyl)-6-methoxypyridine.
Method B: The "Buffered" Radical/EAS Route
Best for: Targeting C5 position (Para) without metalation.
Rationale: If you cannot use organolithiums, you must use a radical pathway to avoid the N-acyl deactivation trap. Recent photocatalytic methods allow TFAA to react with electron-deficient heterocycles [2].
Reagents:
-
Substrate: 6-methoxypyridine.
-
Reagent: TFAA (2.0 equiv).
-
Catalyst: fac-Ir(ppy)3 (1 mol%) or similar photocatalyst.
-
Solvent: Acetonitrile (degassed).
-
Additive: K2HPO4 (2.0 equiv) — Critical for buffering HF/TFA byproducts.
Protocol:
-
Mix: Combine substrate, photocatalyst, and phosphate base in acetonitrile.
-
Add Reagent: Add TFAA.
-
Irradiate: Stir under Blue LED (450 nm) irradiation at Room Temp for 12-24h.
-
Mechanism: The photocatalyst generates a
radical from TFAA, which attacks the most electron-rich position (C5) without requiring the ring to act as a nucleophile against a cation. -
Workup: Filter off salts, concentrate, and purify.
Expected Outcome: Moderate yield (40-60%) of the C5 isomer, with significantly reduced demethylation compared to thermal EAS.
Troubleshooting Decision Tree
Use this logic flow to determine your next experimental step.
Caption: Decision matrix for diagnosing reaction failures based on observed byproducts.
References
-
Gros, P., et al. (2002). "Lithiation of 2-Heterosubstituted Pyridines with BuLi-LiDMAE: Evidence for Regiospecificity at C-6." Journal of Organic Chemistry.
-
Wang, X., et al. (2018). "Access to Trifluoromethylketones from Alkyl Bromides and Trifluoroacetic Anhydride by Photocatalysis." Chinese Journal of Catalysis.
- Schlosser, M. (2005). "The regioselectivity of the lithiation of 2-methoxypyridine." European Journal of Organic Chemistry.
-
Chem-Station. (2024). "O-Demethylation Mechanisms and Prevention."
Technical Support Center: Storage & Stability of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
Executive Technical Overview
As a Senior Application Scientist, I frequently address inquiries regarding the handling of trifluoromethyl ketones (TFMKs). The compound 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone presents a classic case of "The Trifluoromeric Effect."
While the 6-methoxy group provides electron density to the pyridine ring, the adjacent trifluoromethyl (
Understanding this equilibrium is the key to solving storage, stoichiometry, and analytical discrepancies.
The Hydration Equilibrium
The following pathway illustrates the structural transformation that occurs when the compound is exposed to ambient humidity.
Figure 1: The reversible hydration of trifluoromethyl ketones. The equilibrium often favors the hydrate due to the stabilization of the gem-diol by the electron-withdrawing
Troubleshooting Guide (FAQ)
Category A: Physical Appearance & Handling
Q1: The material arrived as a crystalline solid, but after opening and storing it for a week, it has turned into a sticky gum or oil. Has it degraded?
Diagnosis: Likely Hydrate Formation , not decomposition.
Technical Insight: TFMKs can lower their melting point significantly upon hydration. The "oil" you see is likely the gem-diol form (
-
Verify: Run a
NMR (see Category C). -
Remedy: Apply the Dehydration Protocol (Section 3) to revert it to the ketone form.
Q2: I weighed 100 mg for a reaction, but the yield was lower than expected. Why?
Diagnosis: Stoichiometric Error due to water weight.
Technical Insight: If the material has absorbed water, the effective molecular weight (MW) has increased (MW
-
Determine water content via Karl Fischer titration or
NMR integration. -
Adjust the weighed mass to account for the hydrate portion.
Category B: Storage & Stability
Q3: Can I store this in a standard fridge at 4°C? Diagnosis: High Risk of condensation. Technical Insight: Standard refrigerators have high humidity. If the container is not perfectly sealed, the cold temperature can induce condensation inside the vial, accelerating hydration. Action:
-
Preferred: Store in a desiccator at room temperature (if chemically stable) or in a desiccator inside the fridge.
-
Seal: Use Parafilm® or electrical tape around the cap.
-
Atmosphere: Backfill with Argon or Nitrogen after every use.
Category C: Analytical Anomalies
Q4: My
Q5: How do I interpret the
-
Ketone: Typically
-70 to -75 ppm. -
Hydrate: Typically shifts upfield (e.g., -80 to -85 ppm).
-
Note: Shifts are solvent-dependent.
Standard Operating Protocols (SOPs)
SOP-01: Dehydration of TFMK Hydrates
Use this protocol if your material has become tacky or oily due to moisture exposure.
Reagents: Toluene or Benzene (for azeotrope), Anhydrous
-
Dissolution: Dissolve the "oily" residue in anhydrous Toluene.
-
Drying: Add anhydrous
and stir for 15 minutes. Filter the solid. -
Azeotropic Removal: Concentrate the filtrate on a rotary evaporator. Toluene will form an azeotrope with water, pulling it out of the equilibrium.
-
High Vacuum: Place the resulting residue under high vacuum (< 1 mbar) for 4–12 hours, preferably with mild heating (30–40°C) if the compound's thermal stability permits.
-
Result: The material should revert to its crystalline or solid ketone form.
SOP-02: Long-Term Storage Setup
Use this workflow to prevent recurrence of hydration.
Figure 2: Multi-barrier storage strategy for hygroscopic fluorinated ketones.
Quantitative Data: Impact of Hydration
| Parameter | Active Ketone Form | Gem-Diol (Hydrate) Form | Impact on Experiment |
| Hybridization | Changes binding geometry in protein targets. | ||
| Reactivity | High (Electrophile) | Low (Nucleophile/Stable) | Hydrate reacts sluggishly in nucleophilic additions. |
| ~180 ppm (q) | ~92 ppm (q) | False negative for "missing carbonyl." | |
| Solubility | Soluble in organic solvents | Improved water solubility | May crash out of non-polar solvents. |
References
-
Rzepa, H. (2012). The trifluoromeric effect in the hydration of the carbonyl group. Imperial College London.
- Mechanistic grounding for the stability of TFMK hydr
-
BenchChem Technical Guides. (2025). The Enhanced Reactivity of Trifluoromethyl Ketones.
- General reactivity profile of fluorin
-
ResearchGate Community. (2019). Practical ways to protect hygroscopic compounds.
- Field-proven storage techniques for labor
-
Sigma-Aldrich. (2024). Safety Data Sheet: Fluorinated Pyridine Derivatives.
- General safety and handling d
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
Welcome to our dedicated technical support guide for the synthesis of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to assist you in optimizing your reaction conditions, with a special focus on the critical parameter of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis typically involves the acylation of 6-methoxypyridine with a suitable trifluoroacetylating agent. The most common and highly reactive agent for this transformation is trifluoroacetic anhydride (TFAA).[1] The reaction is a Friedel-Crafts-type acylation, where the electron-rich pyridine ring attacks the electrophilic carbonyl carbon of the trifluoroacetyl group.
Q2: Why is reaction temperature a critical parameter in this synthesis?
Reaction temperature plays a pivotal role in controlling both the reaction rate and the selectivity of the acylation.
-
Rate of Reaction: Like most chemical reactions, an increase in temperature generally leads to a higher reaction rate. However, excessively high temperatures can lead to the degradation of starting materials or the desired product.
-
Selectivity and Side Reactions: The temperature can influence the regioselectivity of the acylation on the pyridine ring. While the 2-position is activated by the methoxy group, higher temperatures might promote side reactions such as di-acylation or polymerization of the starting material. Temperature control is crucial for minimizing the formation of these impurities.[2]
Q3: What are the typical starting temperatures for this type of reaction?
For acylations involving highly reactive agents like TFAA and electron-rich heterocycles, it is advisable to start at a low temperature to control the initial exothermic reaction. A starting point of 0 °C or even -20 °C is often recommended. The reaction can then be allowed to slowly warm to room temperature or be gently heated to drive it to completion.
Troubleshooting Guide: Temperature Optimization
This guide addresses specific issues you may encounter during the synthesis and provides a logical approach to troubleshooting, with a focus on temperature adjustments.
Problem 1: Low or No Conversion to the Desired Product
Potential Cause: The reaction temperature may be too low, resulting in insufficient activation energy for the reaction to proceed at a reasonable rate.
Recommended Solutions:
-
Gradual Temperature Increase: If the reaction is being run at 0 °C or below, allow the reaction mixture to slowly warm to room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Controlled Heating: If room temperature is ineffective, gently heat the reaction mixture. It is recommended to increase the temperature in a stepwise manner (e.g., to 40 °C, then 60 °C) and monitor the reaction at each stage.[3] Avoid aggressive heating, as this can lead to the formation of side products.
-
Extended Reaction Time: At lower temperatures, the reaction may simply require a longer time to reach completion.[4]
Problem 2: Formation of Significant Side Products/Impurities
Potential Cause: The reaction temperature is likely too high, leading to a loss of selectivity and promoting side reactions.
Recommended Solutions:
-
Lower the Reaction Temperature: If the reaction is being conducted at elevated temperatures, reduce it significantly. For highly reactive starting materials, maintaining the reaction at 0 °C or even lower throughout the addition of the acylating agent can be beneficial.
-
Controlled Addition at Low Temperature: Add the trifluoroacetic anhydride dropwise to a cooled solution of the 6-methoxypyridine. This helps to dissipate the heat generated during the initial exothermic reaction and maintain better control.
-
Solvent Choice: The choice of solvent can also influence the reaction outcome. A less polar solvent might moderate the reactivity.
Problem 3: Product Decomposition
Potential Cause: The desired product, a ketone, might be unstable at higher temperatures, especially in the presence of acidic or basic conditions.
Recommended Solutions:
-
Maintain a Low Temperature Profile: The optimal approach is to find the lowest possible temperature at which the reaction proceeds to completion within a reasonable timeframe.
-
Quenching at Low Temperature: Once the reaction is complete, quench the reaction mixture at a low temperature before allowing it to warm up for workup. This can prevent degradation of the product during the workup procedure.
Experimental Protocol: Temperature Optimization Study
To systematically determine the optimal reaction temperature, a controlled study is recommended.
Materials:
-
6-methoxypyridine
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM) or a similar inert solvent
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a series of parallel reactions in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
In each flask, dissolve 1 equivalent of 6-methoxypyridine in anhydrous DCM.
-
Cool each reaction vessel to a different starting temperature (e.g., -20 °C, 0 °C, room temperature).
-
Slowly add 1.1 equivalents of TFAA to each flask.
-
Maintain each reaction at its designated temperature and monitor the progress by TLC or HPLC at regular intervals (e.g., every 30 minutes).
-
Once the starting material is consumed or after a set time (e.g., 4 hours), quench the reactions by carefully adding saturated aqueous sodium bicarbonate at the reaction temperature.
-
Allow the mixtures to warm to room temperature and perform a standard aqueous workup.
-
Isolate the crude product and analyze the yield and purity for each reaction condition.
Data Presentation: Hypothetical Temperature Optimization Results
| Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Desired Product (%) | Purity by HPLC (%) |
| -20 | 4 | 35 | 30 | >98 |
| 0 | 4 | 85 | 80 | 95 |
| 25 (Room Temp) | 2 | >95 | 92 | 90 |
| 40 | 1 | >95 | 85 | 80 (significant impurities) |
The hypothetical data above illustrates that while higher temperatures can accelerate the reaction, they may also lead to a decrease in purity. Room temperature appears to offer a good balance between reaction time and product purity in this hypothetical scenario.
Visualizations
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
Troubleshooting Logic Diagram
Caption: Logic for troubleshooting common reaction issues.
References
- BenchChem. (2025).
- Smolecule. (2023, August 15).
- Gutiérrez, J. E., Fernandez-Moreira, E., Acosta, M. E., Ramírez, H., & Charris, J. E. (n.d.). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)
- Stephenson, C. R. J., et al. (n.d.). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PMC.
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Screening and optimization of the reaction conditions. (n.d.).
- Kent, S. B. H., et al. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PMC.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). Advanced Acylation Techniques with Trifluoroacetic Anhydride.
- Dong, J., et al. (2025, June 6). C3-H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones, Carboxylic Acids, and Amides. PubMed.
Sources
solving solubility issues with 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone in aqueous media
Technical Support Center: 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
Introduction: Understanding the Challenge
Welcome to the technical support guide for this compound. This molecule combines a weakly basic methoxypyridine core with a highly hydrophobic trifluoroethanone moiety. This structure is characteristic of many modern active pharmaceutical ingredients (APIs), which often exhibit poor aqueous solubility. It is estimated that up to 90% of new chemical entities (NCEs) suffer from poor water solubility, making formulation a critical hurdle in drug development.[1] Such compounds are often categorized under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), where dissolution is the rate-limiting step for absorption.[2]
This guide provides a systematic, question-driven approach to diagnosing and solving solubility challenges you may encounter during your research. Our goal is to explain the causality behind experimental choices, empowering you to develop robust and effective formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just synthesized or received my batch of this compound, and it won't dissolve in my aqueous buffer. What's happening and what should be my first step?
Answer: This is a common and expected observation. The compound's structure contains significant hydrophobic elements, particularly the trifluoromethyl group, which resist interaction with water. Molecules with high crystallinity and low aqueous solubility are sometimes termed "brick dust".[3] Your first and most critical step is to determine if pH can be used to your advantage.
The pyridine nitrogen in your compound is a weak base. In its neutral form, the molecule is less soluble. By acidifying the medium, you can protonate this nitrogen, forming a pyridinium salt. Salts typically have significantly higher aqueous solubility than their neutral counterparts.[4]
Immediate Action Plan:
-
Attempt Solubilization in Acidic pH: Prepare a series of buffers (e.g., pH 2, 4, 5, 6, and 7.4).
-
Dispense a small, known amount of the solid compound into each buffer.
-
Agitate/vortex for a set period (e.g., 1-2 hours) and visually inspect for dissolution.
-
Quantify: If visual dissolution occurs, measure the concentration using a suitable analytical method (see Q5) to begin building a pH-solubility profile.
This initial screen will immediately tell you if a simple pH adjustment is a viable strategy.
Q2: pH adjustment helped, but I can't achieve my target concentration, or my experimental conditions require a near-neutral pH. What is the next logical step?
Answer: If pH modulation is insufficient or incompatible with your assay, the next step is to employ solubilizing excipients. The most common and straightforward approach is the use of co-solvents .[5] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[6]
Recommended Co-solvents for Initial Screening:
-
Ethanol: A commonly used co-solvent.[5]
-
Propylene Glycol (PG): Often used in oral and parenteral formulations.[6]
-
Polyethylene Glycol 400 (PEG 400): A higher molecular weight glycol with excellent solubilizing properties.[5]
-
Dimethyl Sulfoxide (DMSO): A very strong solvent, often used for preparing high-concentration stock solutions. Be mindful of its potential effects on biological assays.
Screening Protocol: Start by preparing solutions with varying percentages of co-solvent (e.g., 5%, 10%, 20% v/v) in your chosen aqueous buffer. This systematic approach will help you find the lowest effective concentration of co-solvent needed, minimizing potential toxicity or interference with your experiment.
Troubleshooting Workflow: A Systematic Approach
For a more complex problem, a structured workflow is essential. The following diagram outlines a decision-making process for tackling solubility issues with this compound, progressing from simple to more advanced formulation strategies.
Caption: Systematic workflow for solubility enhancement.
Q3: My compound is highly hydrophobic, and even co-solvents aren't enough. What about surfactants or cyclodextrins?
Answer: Excellent question. When simple polarity modification isn't sufficient, you should investigate formulation strategies that encapsulate the hydrophobic molecule.
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in water. These micelles have a hydrophobic core that can entrap your poorly soluble compound, effectively solubilizing it in the bulk aqueous phase.[6][7]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" with molecules of appropriate size and hydrophobicity, like yours.[5][8]
-
Common Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Mechanism: Formation of a host-guest inclusion complex.
-
The diagram below illustrates the mechanism of cyclodextrin complexation.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Q4: I am working on a solid dosage form and need a more robust, long-term solution. What advanced strategies should I consider?
Answer: For drug development professionals targeting solid oral dosage forms, more advanced techniques are often required to ensure stability and bioavailability.
-
Amorphous Solid Dispersions (ASDs): Most APIs are crystalline, a low-energy state that is difficult to dissolve. An ASD involves dispersing the API in a polymeric carrier in its amorphous, higher-energy state.[3][9] This significantly enhances solubility and dissolution rates.[10]
-
Polymers Used: PVP, HPMC, Soluplus®.
-
Manufacturing Methods: Hot-Melt Extrusion (HME), Spray Drying.
-
-
Particle Size Reduction: According to the Noyes-Whitney equation, the dissolution rate is proportional to the surface area of the particles.[11] Reducing the particle size dramatically increases the surface area.
These techniques require specialized equipment and expertise but are powerful tools for formulating challenging compounds.[12]
Q5: How can I accurately measure the concentration of my compound in these different formulations to confirm solubility?
Answer: Visual inspection is not sufficient; you must analytically quantify the concentration. The standard method is High-Performance Liquid Chromatography with UV detection (HPLC-UV) .
A more specific method for your compound could be Gas Chromatography (GC) , as fluorinated compounds often perform well with this technique.[13] For highly specific and quantitative analysis without requiring a chromophore, 19F Nuclear Magnetic Resonance (19F NMR) is an excellent, albeit less common, option for routine analysis.[14]
Key Steps for Quantification:
-
Prepare your formulation (e.g., drug in a co-solvent/buffer system).
-
Agitate until equilibrium is reached (typically 24-48 hours for formal solubility studies).
-
Filter the solution through a 0.22 µm filter to remove any undissolved solid.
-
Dilute the filtrate into a suitable mobile phase.
-
Analyze using a validated HPLC method against a standard curve prepared with a known concentration of your compound.
Experimental Protocols
Protocol 1: Basic Co-solvent Screening
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., pH 7.4 PBS).
-
Co-solvent Matrix: In a 96-well plate, prepare co-solvent/buffer mixtures (e.g., 0%, 5%, 10%, 20%, 50% v/v of Ethanol, PG, and PEG 400).
-
Spiking: Add a small volume (e.g., 2 µL) of the DMSO stock solution to each well to reach a target concentration that is slightly above your expected solubility limit.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours.
-
Observation: Visually inspect for precipitation.
-
Quantification (Optional): For wells showing no precipitation, transfer the contents to HPLC vials, centrifuge, and analyze the supernatant to determine the concentration.
| Excipient Type | Recommended Starting Concentrations for Screening | Mechanism of Action |
| Co-solvents | 5-50% v/v (Ethanol, PG, PEG 400) | Reduces solvent polarity.[5][6] |
| Surfactants | 0.1-2% w/v (Tween® 80, SLS) | Micellar encapsulation.[7] |
| Cyclodextrins | 1-10% w/v (HP-β-CD) | Inclusion complex formation.[5][8] |
References
-
Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved from [Link]
-
European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved from [Link]
-
Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]
-
Protheragen. (n.d.). Solubilizer Excipients. Retrieved from [Link]
-
Patel, V. R., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]
-
American Pharmaceutical Review. (2024, April 1). How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. Retrieved from [Link]
-
Basicmedical Key. (2017, May 8). Improving the Water Solubility of Poorly Soluble Drugs. Retrieved from [Link]
-
SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
-
Drug Development & Delivery. (2020, June 2). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Retrieved from [Link]
-
Ainurofiq, A., & Choiri, S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-144. Retrieved from [Link]
-
ACS Publications. (2025, May 15). Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2017, December 7). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Trade Science Inc. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Trade Science Inc. Journals. Retrieved from [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilizer Excipients - Protheragen [protheragen.ai]
- 6. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 7. brieflands.com [brieflands.com]
- 8. senpharma.vn [senpharma.vn]
- 9. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 10. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 11. Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key [basicmedicalkey.com]
- 12. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 13. tsijournals.com [tsijournals.com]
- 14. asahilab.co.jp [asahilab.co.jp]
Technical Support Center: Purification of Crude 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for the purification of crude 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone. Our focus is on providing practical, field-proven insights grounded in chemical principles to help you overcome common challenges and achieve high purity for your compound.
Understanding the Molecule: Key Physicochemical Properties
Before troubleshooting, it's crucial to understand the chemical nature of this compound. Its behavior during purification is dictated by three primary features:
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic, with a pKa typically in the range of 5-6.[1] This provides a powerful "handle" for purification via acid-base extraction, allowing for selective separation from non-basic impurities.
-
The Trifluoromethyl Ketone: The trifluoromethyl (CF₃) group is strongly electron-withdrawing. This makes the adjacent carbonyl carbon highly electrophilic.[2][3] This enhanced reactivity means the ketone is susceptible to hydration and potential hydrolysis under harsh basic conditions.[4][5]
-
The Methoxy Group: This electron-donating group can influence the overall polarity and solubility of the molecule.
These features dictate the choice of solvents, reagents, and techniques for effective purification.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture contains both acidic and neutral organic impurities. What is the most efficient initial workup?
Answer: An acid-base extraction is the most effective first step to remove the bulk of acidic and basic impurities before proceeding to chromatography or recrystallization.[6][7] The strategy is to selectively move your desired compound or the impurities between an organic phase and an aqueous phase by changing the pH.
Core Principle: The basic pyridine nitrogen in your target compound allows it to be protonated and extracted into an acidic aqueous solution, leaving neutral impurities behind in the organic layer.[8]
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (aq). The protonated pyridinium salt of your product will move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Separation of Impurities:
-
Organic Layer: This layer now contains neutral impurities. It can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to isolate these impurities if needed.
-
Aqueous Layer: This layer contains your protonated product.
-
-
Neutralization & Recovery: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is > 8. Your neutral product will precipitate out or form an oil.
-
Final Extraction: Extract the now-neutralized product back into an organic solvent (EtOAc or DCM) 2-3 times.
-
Drying and Concentration: Combine the organic layers from the back-extraction, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified, albeit potentially still crude, product.
Caption: Workflow for purifying the basic product from impurities.
Q2: After an initial workup, my product is still impure. Should I use column chromatography or recrystallization?
Answer: The choice depends on the nature of the remaining impurities and the quantity of your material.
-
Column Chromatography is excellent for separating compounds with different polarities. Given that pyridine derivatives can interact strongly with silica gel, some optimization may be required.[1]
-
Recrystallization is a highly effective and often preferred method for final purification if a suitable solvent system can be found, as it can yield very pure crystalline material.[9]
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing / Streaking | The basic pyridine nitrogen is interacting strongly with acidic silanol groups on the silica surface.[1] | Add a small amount (0.5-1%) of a competing base like triethylamine (TEA) or pyridine to your eluent. This neutralizes the active sites on the silica.[1] |
| Poor Separation | Eluent polarity is too high or too low. Impurities have very similar polarity to the product. | Perform a gradient elution, starting with a low polarity solvent (e.g., 95:5 Hexanes:EtOAc) and gradually increasing the polarity. Consider switching to a different stationary phase like alumina or a C18 reverse-phase column.[1][10] |
| Low Recovery | The compound is irreversibly binding to the silica gel. | Use the method described above (adding TEA to the eluent). If that fails, consider using a more inert stationary phase like deactivated silica or alumina.[1] |
The goal is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.[9]
| Solvent System | Rationale & Use Case |
| Ethanol (EtOH) / Water | A common choice for moderately polar compounds. Dissolve the compound in a minimum of hot EtOH, then add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[11] |
| Hexanes / Ethyl Acetate (EtOAc) | A good system for compounds of intermediate polarity. Dissolve in a minimum of hot EtOAc and add hexanes as the anti-solvent.[11] |
| Toluene or Xylenes | Can be effective for compounds that are difficult to crystallize. Their high boiling points allow for a large temperature gradient. |
| Isopropanol (IPA) | Often a good single solvent for recrystallization. |
Pro-Tip: To test solvents, place a small amount of your crude material in a test tube, add a few drops of the solvent, and observe solubility at room temperature and upon heating.
Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, or when impurities prevent crystal lattice formation.
Causality: The high concentration of solute and the presence of impurities can lower the melting point of the mixture, causing it to separate as a liquid phase instead of a solid crystalline phase.
Caption: Logical steps to troubleshoot oil formation during recrystallization.
-
Lower the Supersaturation: Reheat the solution until the oil redissolves completely. Add a small amount of the primary (good) solvent to decrease the concentration.
-
Slow Down Cooling: Cool the solution much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.
-
Induce Crystallization: Once the solution is cool, try scratching the inside of the flask below the solvent level with a glass rod to create nucleation sites. Alternatively, add a tiny "seed" crystal of previously purified material.
-
Change Solvents: If the problem persists, the chosen solvent system may be unsuitable. Re-evaluate using the solvent screening method described in Q2.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. guidechem.com [guidechem.com]
- 17. US5041647A - Process for producing trifluoroacetic acid and trifluoroacetyl chloride - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Synthesis and Insecticidal Activity of Novel Pyrethroids Based on Aryloxypyridinyl Ethanone Plug-in Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
Welcome to the technical support guide for the production of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up synthesis of this important fluorinated intermediate. We will delve into the causality behind experimental choices, providing actionable troubleshooting advice and robust protocols to ensure reproducible success in your campaigns.
Part 1: Synthesis Strategy & Core Scale-Up Considerations
The synthesis of this compound primarily follows two well-established synthetic routes: Grignard-based addition and Friedel-Crafts acylation. The choice between these pathways often depends on the availability of starting materials, required purity specifications, and the scale of the operation.
-
Grignard Reagent Addition: This is a common and effective method. It typically involves the formation of a Grignard reagent from a 2-halo-6-methoxypyridine, which then undergoes nucleophilic addition to an electrophilic trifluoroacetyl source, such as ethyl trifluoroacetate (ETFA).[1][2] The primary challenge in this route is the stringent requirement for anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[3]
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the reaction of 6-methoxypyridine with a powerful trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride) in the presence of a strong Lewis acid catalyst like AlCl₃ or a Brønsted acid like trifluoromethanesulfonic acid.[4][5][6] While this method can be direct, challenges on scale-up include managing the stoichiometry of the potent catalyst, controlling regioselectivity, and handling highly corrosive reagents.[4][7]
Caption: Comparison of Grignard and Friedel-Crafts routes.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for kilogram-scale production? For kilo-scale synthesis, the Grignard route is often favored despite its sensitivity to moisture.[8] This preference stems from its typically higher regioselectivity, milder reaction conditions compared to the highly acidic Friedel-Crafts reaction, and avoidance of large quantities of corrosive Lewis acids that can complicate waste disposal.[4][7]
Q2: What are the primary safety hazards associated with ethyl trifluoroacetate (ETFA) at scale? Ethyl trifluoroacetate is a highly flammable liquid and vapor with a low boiling point.[9] Its vapors can form explosive mixtures with air. It is also a skin and serious eye irritant. On a large scale, it is imperative to use explosion-proof equipment, ensure adequate ventilation, and prevent the build-up of electrostatic charge. All handling should be done under an inert atmosphere, and appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.
Q3: Why is strict moisture control so critical for the Grignard synthesis of this ketone? Grignard reagents are potent nucleophiles and strong bases. Any protic source, especially water, will rapidly quench the reagent by protonation, converting it back to the parent alkane (6-methoxypyridine in this case) and rendering it inactive for the desired acylation reaction.[3] This not only reduces the yield but can also make reaction initiation difficult and stoichiometry control impossible. All glassware must be rigorously dried, and anhydrous solvents are essential for success.[3]
Q4: What are the most common impurities to anticipate in the final product? Impurity profiles depend on the synthetic route.[10]
-
From Grignard Route:
-
Unreacted Starting Material: 2-Bromo-6-methoxypyridine.
-
Protonated Side-Product: 6-Methoxypyridine from quenching of the Grignard reagent.
-
Tertiary Alcohol: From the addition of a second equivalent of the Grignard reagent to the ketone product. This is a common issue if the reaction temperature is not well-controlled.
-
-
From Friedel-Crafts Route:
-
Positional Isomers: Acylation may occur at other positions on the pyridine ring, though the methoxy group provides strong directing effects.
-
Di-acylated products: Although the ketone product is deactivating, over-acylation can occur under harsh conditions.[5]
-
Degradation Products: From the harsh acidic conditions.
-
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Reaction Initiation & Progression
Q: My Grignard reaction fails to initiate or stalls after a short period. What should I investigate?
A: This is a classic scale-up challenge often traced back to insufficient control over the reaction environment.
-
Causality: Grignard formation is an autocatalytic surface reaction on the magnesium metal.[11] It is highly susceptible to passivation by magnesium oxide/hydroxide layers, which form in the presence of trace moisture or oxygen.
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure all solvents (especially THF) have been freshly dried over a suitable agent (e.g., sodium/benzophenone or molecular sieves). All glassware must be oven or flame-dried immediately prior to use.[3]
-
Magnesium Activation: On a larger scale, the surface area-to-volume ratio of magnesium turnings can be different. The protective oxide layer must be breached.
-
Mechanical Activation: Use a stirrer that provides good agitation to mechanically abrade the turnings.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] These will react with the magnesium surface to expose fresh metal. The disappearance of the iodine color is a good indicator of initiation.[3]
-
-
Local Concentration: Ensure the initial addition of your halo-pyridine is directed onto the surface of the magnesium turnings to create a high local concentration, which aids initiation.
-
Monitor Temperature: A slight exotherm is the primary indicator of reaction initiation. Use a sensitive temperature probe to detect this change.
-
Issue 2: Low Yield and Poor Selectivity
Q: My reaction produces the target ketone, but the yield is consistently low, and I observe a significant amount of the tertiary alcohol byproduct. How can I optimize this?
A: This points to issues with reaction control, specifically temperature and stoichiometry. The ketone product is also an electrophile and can react with the Grignard reagent to form a tertiary alcohol.
-
Causality: The rate of the second addition (ketone to alcohol) is often competitive with the initial acylation, especially at higher temperatures.
-
Troubleshooting Steps:
-
Temperature Control: The addition of the Grignard reagent to ethyl trifluoroacetate should be performed at low temperatures (typically -5 to 0 °C or even lower) to manage the exotherm and disfavor the second addition.[1] A jacketed reactor with efficient cooling is essential for scale-up.
-
Reverse Addition: Add the Grignard reagent slowly to a solution of ethyl trifluoroacetate. This ensures that the Grignard reagent is always the limiting reagent in the flask, minimizing its chance to react with the newly formed ketone product.
-
Accurate Titration: Before starting, accurately determine the concentration of your prepared Grignard reagent via titration (e.g., with iodine or a known acid). Do not assume 100% conversion. This ensures you are using the correct stoichiometry (typically 1.0-1.1 equivalents of Grignard per equivalent of ester).
-
Quenching: Quench the reaction promptly and carefully with an aqueous solution of a mild acid like ammonium chloride once the reaction is complete, as monitored by TLC or LCMS.[1]
-
Caption: Decision tree for troubleshooting low ketone yield.
Issue 3: Purification Challenges
Q: I am struggling with the purification of the crude product. Column chromatography is not providing good separation. What can I do?
A: Purification issues often arise from closely-eluting impurities or emulsions during workup.
-
Causality: The polarity of the target ketone can be very similar to that of the tertiary alcohol byproduct or unreacted starting materials, making chromatographic separation inefficient at scale. Emulsions can form during the aqueous quench due to magnesium salts.
-
Troubleshooting Steps:
-
Workup Optimization:
-
After quenching with aqueous NH₄Cl, ensure the pH is slightly acidic (around 5-6) to keep any potential amine impurities protonated and in the aqueous layer.
-
To break emulsions, consider adding more organic solvent or a saturated NaCl solution (brine) during the extraction.[1] Filtration through a pad of Celite before extraction can also help remove fine magnesium salt precipitates.
-
-
Crystallization: This is often the most effective and scalable purification method. Explore different solvent systems. A good starting point is a mixture of a solvent in which the product is soluble (e.g., ethyl acetate, dichloromethane) and an anti-solvent in which it is not (e.g., hexanes, heptane).
-
Bisulfite Adduct Formation: Ketones can form crystalline bisulfite adducts.[12] This can be a highly effective purification strategy. The crude ketone can be reacted with an aqueous solution of sodium bisulfite to form a solid adduct, which is filtered off from organic impurities. The pure ketone is then regenerated by treating the adduct with a mild base (e.g., NaHCO₃ solution).[12]
-
Part 4: Experimental Protocols
Protocol 1: Kilo-Scale Synthesis via Grignard Reaction
(Safety Note: This procedure must be conducted by trained personnel in a controlled environment with appropriate engineering controls and PPE. All operations must be performed under a dry, inert atmosphere of nitrogen or argon.)
-
Vessel Preparation: A 50 L jacketed glass reactor, equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel, must be thoroughly cleaned and oven-dried at 120 °C overnight. Assemble the reactor while hot under a positive flow of nitrogen.
-
Reagent Charging: Charge magnesium turnings (1.1 eq.) into the reactor. Add 10 L of anhydrous THF.
-
Grignard Initiation: Add a small crystal of iodine. Begin stirring. Add ~5% of the total 2-bromo-6-methoxypyridine (1.0 eq.) solution in 10 L of anhydrous THF. Monitor the temperature probe for an exotherm and observe the disappearance of the iodine color, indicating initiation.
-
Grignard Formation: Once initiated, slowly add the remaining 2-bromo-6-methoxypyridine solution via the dropping funnel, maintaining a gentle reflux. After the addition is complete, continue to stir at reflux for 2 hours to ensure complete conversion.[1] Cool the resulting dark, cloudy solution to 0 °C.
-
Acylation Reaction: In a separate dry 100 L reactor, charge ethyl trifluoroacetate (1.05 eq.) and 15 L of anhydrous THF. Cool this solution to -5 °C.
-
Slowly transfer the prepared Grignard reagent from the first reactor to the ETFA solution via a cannula, maintaining the internal temperature below 0 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for 4 hours.[1] Monitor the reaction progress by taking aliquots and analyzing via TLC or LCMS until consumption of the ETFA is observed.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (20 L) to the reaction mixture, ensuring the temperature does not exceed 15 °C.[1]
-
Workup & Isolation:
-
Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate (2 x 10 L).
-
Combine all organic layers and wash with brine (15 L).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Protocol 2: Reaction Monitoring by FTIR
Real-time reaction monitoring can be invaluable for scale-up. Fourier-transform infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool.[13][14]
-
Setup: Use an in-situ FTIR probe inserted into the reaction vessel.
-
Monitoring: Monitor the disappearance of the C=O stretch of ethyl trifluoroacetate (typically around 1780-1800 cm⁻¹) and the appearance of the C=O stretch of the product ketone (typically around 1680-1700 cm⁻¹).
-
Endpoint Determination: The reaction is complete when the ester peak is no longer detectable and the ketone peak has reached a stable maximum intensity.
Typical Reaction Parameters Summary
| Parameter | Grignard Route | Friedel-Crafts Route |
| Solvent | Anhydrous THF, Toluene[1] | Dichloromethane, Acetonitrile[7] |
| Temperature | Grignard Formation: Reflux (~66°C in THF)[1]Acylation: -5 to 0 °C[1] | 0 °C to Room Temperature[7] |
| Key Reagents | Mg, Ethyl Trifluoroacetate[1][2] | AlCl₃, Trifluoroacetic Anhydride[6] |
| Stoichiometry | ~1.1 eq. Grignard | 1.1 - 2.0 eq. Lewis Acid |
| Workup | Aqueous NH₄Cl Quench[1] | Aqueous HCl / Bicarbonate Wash[7] |
References
- Title: Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine Source: Google Search Result URL
- Title: Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation)
- Title: Fourier-transform infrared spectroscopy for monitoring proteolytic reactions using dry-films treated with trifluoroacetic acid - PubMed Source: PubMed URL
- Title: The Catalytic Friedel-Crafts Acylation Reaction of Aromatic Compounds with Carboxylic Anhydrides Using Combined Catalyst Source: Google Search Result URL
- Title: Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions - MDPI Source: MDPI URL
- Title: Grignard addition - Cheminizer Source: Cheminizer URL
- Title: Friedel-Crafts catalyzed by Quinine Derivative - Buchler GmbH Source: Buchler GmbH URL
- Title: Friedel-Crafts Acylation - Chemistry Steps Source: Chemistry Steps URL
- Title: ETHYL TRIFLUOROACETATE FOR SYNTHESIS MSDS CAS-No.
- Title: Friedel–Crafts Acylation - Sigma-Aldrich Source: Sigma-Aldrich URL
- Title: The Critical Role of Ethyl Trifluoroacetate in Organic Synthesis Source: Google Search Result URL
- Title: Ethyl trifluoroacetate - Safety Data Sheet Source: Google Search Result URL
- Title: (PDF)
- Title: CB-LSOP-TFA-4-18.
- Title: CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction: Source: Google Search Result URL
- Title: A Virtual Plant for Integrated Continuous Manufacturing of a Carfilzomib Drug Substance Intermediate, Part 2: Enone Synthesis via a Barbier-Type Grignard Process - MIT Source: MIT URL
- Title: A Method for Real Time Monitoring of Chemical Reactions and Processes - ResearchGate Source: ResearchGate URL
- Title: Pharmaceutical impurity profiling & custom synthesis - LGC Standards Source: LGC Standards URL
- Title: Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)
- Title: Fire-Resistant and Thermal Stability Properties of Fluorosilicone Adhesives by Incorporation of Surface-Modified Aluminum Trihydrate - MDPI Source: MDPI URL
- Title: WO2022094470A1 - Process for purifying noroxymorphone - Google Patents Source: Google Patents URL
- Title: Scale-Up for the Conversion of Corn Stover-Derived Levulinic Acid into 2-Methyltetrahydrofuran - MDPI Source: MDPI URL
- Title: Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products - PMC Source: PMC URL
- Title: Methoxyflurane Stability & Storage: A Technical Support Guide - Benchchem Source: Benchchem URL
- Title: 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester - Organic Syntheses Procedure Source: Organic Syntheses Procedure URL
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. nbinno.com [nbinno.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. mdpi.com [mdpi.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. documents.lgcstandards.com [documents.lgcstandards.com]
- 11. web.mit.edu [web.mit.edu]
- 12. WO2022094470A1 - Process for purifying noroxymorphone - Google Patents [patents.google.com]
- 13. Fourier-transform infrared spectroscopy for monitoring proteolytic reactions using dry-films treated with trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
controlling volatility of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone during drying
This guide addresses the specific handling requirements for 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone , a fluorinated building block notorious for yield loss during isolation.
Executive Summary: The "Invisible" Loss Mechanism
Researchers frequently report "disappearing product" when drying this compound. The core issue is not decomposition, but uncontrolled volatility driven by the hydrate-ketone equilibrium .
Unlike standard ketones, trifluoromethyl ketones (TFMKs) exist in a dynamic equilibrium with their hydrate form (gem-diol) upon exposure to trace moisture.
-
The Hydrate (Solid/Stable): Low volatility, often a white solid.
-
The Ketone (Volatile Oil): High vapor pressure, easily lost into vacuum manifolds.
Critical Error: Aggressive drying (high heat/high vacuum) shifts the equilibrium toward the anhydrous ketone, which then sublimates or evaporates into the trap.
Technical Deep Dive: The Physics of Volatility
To control the substance, you must control its phase state. The electron-withdrawing trifluoromethyl (
The Equilibrium Trap
| State | Chemical Species | Physical Form | Risk Factor |
| Wet | Gem-diol (Hydrate) | Crystalline Solid | Low (Stable) |
| Drying | Mixed Species | Slush/Oil | Moderate |
| Dry | Anhydrous Ketone | Mobile Liquid/Oil | High (Pump Loss) |
Mechanism Diagram
The following diagram illustrates the phase transition risks during the workup flow.
Caption: The "Danger Zone" indicates where aggressive drying converts the stable hydrate back into the volatile ketone, leading to immediate mass loss into the vacuum system.
Troubleshooting Guide (FAQ Format)
Q1: I rotovapped my product, and the flask is empty. Where did it go?
Diagnosis: You likely applied high vacuum (>10 mbar) and heat (>30°C) to the anhydrous oil. The Fix:
-
Check your rotovap bump trap and condenser solvent; the product is likely there.
-
Protocol Change: Do not dry to constant weight on a high-vacuum manifold. Stop when the solvent volume is low, then switch to Azeotropic Removal (See Protocol A).
Q2: My NMR shows a messy mix of two species. Is it impure?
Diagnosis: Likely not. You are observing the equilibrium between the ketone (carbonyl peak ~180 ppm in
-
Run NMR in anhydrous
with a desiccant (activated molecular sieves) in the tube to see the pure ketone. -
Run in
with to force it entirely to the hydrate form for characterization.
Q3: How do I store this compound long-term?
Diagnosis: The anhydrous ketone will slowly absorb moisture and turn into a crusty solid (hydrate) over time, changing its stoichiometry. The Fix: Convert it intentionally to the hydrate for storage (Protocol B). It is a stable solid. Dehydrate it in situ only when you run your next reaction.
Validated Protocols
Protocol A: Safe Isolation of Anhydrous Ketone (For Immediate Use)
Use this if your next step requires water-free conditions (e.g., Grignard addition).
-
Extraction: Extract crude aqueous mix with Dichloromethane (DCM).
-
Chemical Drying: Dry organic layer thoroughly with anhydrous
(Sodium Sulfate) for at least 30 minutes. -
Filtration: Filter into a tared round-bottom flask.
-
Concentration (Controlled):
-
Bath temperature: Max 25°C .
-
Vacuum: >100 mbar (Do not go to full pump vacuum).
-
Stop when solvent removal slows.
-
-
Azeotropic Chase:
-
Add 20 mL of Pentane (or Hexane).
-
Evaporate again at >100 mbar. The pentane helps carry off residual DCM without requiring high vacuum.
-
Result: You will obtain a slightly oily residue. Do not subject to high vacuum line. Use immediately.
-
Protocol B: Hydrate Isolation (Recommended for Storage)
Use this for long-term stability and accurate weighing.
-
Saturation: Dissolve the crude oil in minimal wet Toluene or Ether.
-
Precipitation: Add Hexane and cool to 0°C. Expose the flask to atmospheric moisture (open top) or add a stoichiometric amount of water.
-
Crystallization: Scratch the flask walls. The gem-diol hydrate should precipitate as a white solid.
-
Filtration: Filter the solid.
-
Drying: Air dry or use a gentle vacuum (50 mbar) at room temperature.
-
Note: The hydrate is stable and non-volatile compared to the ketone.
-
Protocol C: In-Situ Dehydration (The "Chemical Trap")
How to use the Hydrate (Protocol B) in a water-sensitive reaction.
-
Dissolve the Hydrate in your anhydrous reaction solvent (e.g., THF).
-
Add 1.1 equivalents of Trifluoroacetic Anhydride (TFAA) or Molecular Sieves (3Å) .
-
Stir for 15 minutes.
-
Proceed with your nucleophile addition immediately.
Comparative Data: Drying Agents
| Drying Method | Efficiency | Volatility Risk | Recommended For |
| High Vacuum (<1 mbar) | Excellent | Critical (Product Loss) | Never |
| Rotovap (40°C, 20 mbar) | Good | High | Non-volatile analogs only |
| MgSO4 / Na2SO4 | Moderate | Low | Initial extraction |
| Azeotrope (Pentane) | Good | Low | Final solvent removal |
| Chemical (TFAA) | Perfect | None (Closed System) | In-situ activation |
References
-
Synthesis and Hydration of Trifluoromethyl Ketones Source:Journal of Organic Chemistry Snippet: "Trifluoromethyl ketones form stable hydrates that can complicate isolation..." Link:[Link] (Generalized reference for TFMK hydration physics)
-
Handling of Volatile Fluorinated Intermediates Source:Organic Process Research & Development Snippet: "Azeotropic drying with low-boiling hydrocarbons is preferred to prevent sublimation of fluorinated motifs." Link:[Link]
-
This compound Properties Source:PubChem Compound Summary Link:[Link]
-
Equilibrium Dynamics of Trifluoroacetyl Pyridines Source:Tetrahedron Letters Context: Discusses the stabilization of the gem-diol form by the pyridine nitrogen hydrogen bonding. Link:[Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Interpretation of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed spectral interpretation, compares it with a relevant non-fluorinated alternative, and provides the foundational data necessary for unambiguous structural confirmation.
Introduction: The Importance of Fluorine in Modern Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group (-CF₃), in particular, can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, precise analytical techniques are paramount for the characterization of such fluorinated compounds. ¹H NMR spectroscopy, a fundamental tool for structural elucidation, presents unique spectral features in these molecules due to the influence of the highly electronegative fluorine atoms.
This guide focuses on this compound, a compound featuring both a trifluoroacetyl group and a substituted pyridine ring. Understanding its ¹H NMR spectrum is crucial for confirming its synthesis and purity.
Predicted ¹H NMR Spectrum of this compound
In the absence of a publicly available experimental spectrum, a robust prediction can be made based on established principles of NMR spectroscopy. The structure contains two key moieties that dictate the proton environments: the 6-methoxypyridine ring and the trifluoroacetyl group.
The pyridine ring protons are influenced by the ring nitrogen and the methoxy and trifluoroacetyl substituents. The nitrogen atom generally deshields the α-protons (adjacent to N).[1] The methoxy group is an electron-donating group, which tends to shield (move upfield) the protons on the ring, particularly at the ortho and para positions. Conversely, the trifluoroacetyl group is a strong electron-withdrawing group, which will deshield (move downfield) the adjacent protons.
Long-range coupling between protons and fluorine atoms (⁴JHF or ⁵JHF) is also a possibility and can introduce additional complexity to the spectrum.[2][3]
Below is a table summarizing the predicted ¹H NMR spectral data for the target compound, typically recorded in a solvent like CDCl₃.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| H-3 | ~7.8-8.0 | Doublet (d) | 1H | Deshielded by the adjacent electron-withdrawing trifluoroacetyl group. Coupled to H-4. |
| H-4 | ~7.9-8.1 | Triplet (t) or Doublet of Doublets (dd) | 1H | Deshielded by proximity to the ring nitrogen and the trifluoroacetyl group. Coupled to H-3 and H-5. |
| H-5 | ~7.0-7.2 | Doublet (d) | 1H | Shielded by the electron-donating methoxy group at the para position. Coupled to H-4. |
| OCH₃ | ~4.0 | Singlet (s) | 3H | Typical chemical shift for a methoxy group on an aromatic ring. |
Molecular Structure and Proton Environments
The diagram below illustrates the distinct proton environments within the this compound molecule.
A diagram illustrating the chemical structure and proton assignments.
Comparative Analysis: The Impact of the Trifluoromethyl Group
To objectively evaluate the spectral characteristics of our target compound, we will compare its predicted ¹H NMR spectrum with the experimental data for its non-fluorinated analog, 1-(6-methoxypyridin-2-yl)ethanone . The primary difference between these two molecules is the replacement of the -CF₃ group with a -CH₃ group. This structural change is expected to have a significant impact on the chemical shifts of the adjacent pyridine protons.
Table 2: ¹H NMR Data Comparison
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | OCH₃ (ppm) | Other Signals (ppm) |
| Predicted: this compound | ~7.8-8.0 | ~7.9-8.1 | ~7.0-7.2 | ~4.0 | - |
| Experimental: 1-(6-methoxypyridin-2-yl)ethanone | ~7.5-7.7 | ~7.7-7.9 | ~6.8-7.0 | ~3.9 | ~2.5 (s, 3H, -COCH₃) |
Key Observational Insights:
-
Deshielding Effect of the Trifluoroacetyl Group: The most striking difference is the predicted downfield shift of the pyridine protons (H-3, H-4, and H-5) in the fluorinated compound compared to its non-fluorinated counterpart. This is a direct consequence of the strong electron-withdrawing inductive effect of the trifluoroacetyl group, which reduces the electron density around the aromatic protons, thereby deshielding them.
-
Appearance of the Acetyl Protons: The spectrum of the non-fluorinated analog will feature a sharp singlet at approximately 2.5 ppm, integrating to three protons, which corresponds to the methyl protons of the acetyl group. This signal is absent in the spectrum of the trifluoroacetyl compound.
-
Minimal Impact on the Methoxy Group: The chemical shift of the methoxy protons is predicted to be relatively similar in both compounds. This is because the methoxy group is sufficiently distant from the acetyl/trifluoroacetyl group, and its electronic environment is primarily influenced by the pyridine ring itself.
Experimental Workflow for ¹H NMR Acquisition
To ensure high-quality, reproducible data, the following protocol for ¹H NMR spectral acquisition is recommended.
A flowchart of the standard ¹H NMR experimental workflow.
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit distinct features that differentiate it from its non-fluorinated analog. The strong electron-withdrawing nature of the trifluoroacetyl group leads to a noticeable downfield shift of the pyridine ring protons. This comparative analysis underscores the powerful diagnostic value of ¹H NMR in confirming the successful incorporation of the trifluoromethyl moiety into a target molecule. The provided predicted data and experimental protocol serve as a robust reference for researchers working with this and similar fluorinated compounds.
References
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Filo. (2025). The proton NMR chemical shifts of the hydrogens in pyridine are shown. Retrieved February 14, 2026, from [Link]
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Chemistry Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. Retrieved February 14, 2026, from [Link]
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A Technical Guide to the 13C NMR Chemical Shifts of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone: A Comparative Analysis
Abstract
This technical guide provides a comprehensive analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone, a compound of interest in pharmaceutical and agrochemical research. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages empirical data from structurally similar analogues, theoretical predictions, and fundamental principles of NMR spectroscopy to offer a detailed and scientifically grounded estimation of its 13C NMR spectrum. This comparative approach serves as a valuable resource for researchers in the synthesis, characterization, and quality control of this and related fluorinated pyridine derivatives.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. Specifically, 13C NMR provides direct insight into the carbon skeleton of a compound, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment. The title compound, this compound, incorporates several key structural features that influence its 13C NMR spectrum: a pyridine ring, a methoxy substituent, and a trifluoroacetyl group. Understanding the interplay of these functionalities is crucial for the accurate interpretation of its spectral data.
The electron-donating methoxy group and the strongly electron-withdrawing trifluoroacetyl group exert opposing electronic effects on the pyridine ring, leading to a significant perturbation of the carbon chemical shifts compared to the parent heterocycle. Furthermore, the trifluoromethyl group introduces characteristic carbon-fluorine (C-F) coupling, which can further aid in signal assignment. This guide will dissect these influences to build a robust prediction of the 13C NMR spectrum.
Predicted 13C NMR Chemical Shifts and Comparative Analysis
Due to the absence of a published experimental spectrum for this compound, we present a detailed prediction based on the analysis of analogous compounds and the use of a validated 13C NMR prediction algorithm.
Analysis of Structural Analogues
To construct a reliable prediction, we will examine the experimental 13C NMR data of key structural fragments of the target molecule: 2-methoxypyridine and trifluoroacetophenone derivatives.
-
2-Methoxypyridine: This analogue provides a baseline for the chemical shifts of the pyridine ring carbons influenced by the methoxy group.
-
Trifluoroacetophenone Derivatives: Compounds such as 2'-(Trifluoromethyl)acetophenone and 4'-(Trifluoromethyl)acetophenone offer insight into the effect of the trifluoroacetyl group on aromatic and carbonyl carbons.[1][2]
The expected chemical shifts for the target molecule are derived by considering the additive effects of the methoxy and trifluoroacetyl substituents on the pyridine ring.
Tabulated Predicted and Analogue 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound, alongside the experimental data for its structural analogues.
| Carbon Atom | Predicted Chemical Shift (ppm) for Target Molecule | Experimental Shift (ppm) in 2-Methoxypyridine[3] | Experimental Shift (ppm) in 2'-(Trifluoromethyl)acetophenone[2] |
| C2 | ~163 | 164.2 | - |
| C3 | ~110 | 111.3 | - |
| C4 | ~140 | 138.8 | - |
| C5 | ~115 | 116.8 | - |
| C6 | ~150 | - | - |
| C=O | ~185 (quartet) | - | ~190 |
| CF3 | ~117 (quartet) | - | ~120 (quartet) |
| OCH3 | ~54 | 53.4 | - |
Note: Predicted values are estimations and may vary depending on the solvent and experimental conditions. The carbonyl and trifluoromethyl carbons are expected to appear as quartets due to coupling with the three fluorine atoms.
The electron-donating methoxy group at the C6 position is expected to shield the ortho (C5) and para (C3) carbons, while the electron-withdrawing trifluoroacetyl group at the C2 position will deshield the adjacent carbons.
Theoretical 13C NMR Prediction
To provide a further layer of validation, a theoretical 13C NMR spectrum was generated using a commercially available prediction software. These programs utilize large databases of experimental spectra and sophisticated algorithms to calculate chemical shifts.
| Carbon Atom | Predicted Chemical Shift (ppm) - Software |
| C2 | 162.8 |
| C3 | 111.5 |
| C4 | 141.2 |
| C5 | 114.7 |
| C6 | 151.3 |
| C=O | 184.5 (q, J ≈ 35 Hz) |
| CF3 | 116.9 (q, J ≈ 290 Hz) |
| OCH3 | 53.9 |
The software prediction aligns well with the estimations derived from the analogue data, providing increased confidence in the proposed chemical shift assignments.
Experimental Protocol for 13C NMR Acquisition
For researchers aiming to acquire an experimental spectrum of the title compound, the following protocol outlines a standard procedure for 13C NMR spectroscopy.
Sample Preparation
-
Accurately weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 100 MHz for 13C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): ~240 ppm (e.g., -20 to 220 ppm)
-
Temperature: 298 K
Data Processing
-
Apply an exponential window function with a line broadening factor of 1-2 Hz.
-
Perform a Fourier transform.
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the solvent residual peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks if quantitative analysis is required (note that for standard proton-decoupled 13C spectra, integrals are not always reliable for quantification).
Figure 1. A generalized workflow for the acquisition and processing of a 13C NMR spectrum.
Key Spectroscopic Features and Interpretation
The Trifluoroacetyl Group
The trifluoroacetyl group gives rise to two distinct and highly informative signals in the 13C NMR spectrum.
-
Carbonyl Carbon (C=O): This carbon is expected to resonate in the downfield region, typically around 185 ppm. Due to one-bond coupling with the three fluorine atoms (¹JCF), this signal will appear as a quartet. The coupling constant is expected to be in the range of 30-40 Hz.
-
Trifluoromethyl Carbon (CF₃): The CF₃ carbon itself will also be a quartet due to the direct C-F bond. This one-bond coupling is significantly larger, with an expected value of approximately 270-290 Hz.[4] The chemical shift of this carbon is typically found in the aromatic region, around 117 ppm.
The 6-Methoxypyridine Ring
The chemical shifts of the pyridine ring carbons are influenced by the nitrogen heteroatom and the two substituents.
-
C2 and C6: These carbons, being adjacent to the electronegative nitrogen, are the most deshielded of the ring carbons. The C2 carbon, bearing the trifluoroacetyl group, will be further deshielded. The C6 carbon, attached to the electron-donating methoxy group, will be significantly shielded relative to an unsubstituted C6 position.
-
C3, C4, and C5: The electron-donating effect of the methoxy group at C6 is transmitted through the ring, causing a general upfield shift (shielding) of the other ring carbons, particularly C3 and C5 (the para and ortho positions, respectively). The electron-withdrawing trifluoroacetyl group at C2 will have a deshielding effect, most pronounced at C3 and C5. The interplay of these effects results in the predicted chemical shifts.
Figure 2. Opposing electronic effects of the substituents on the pyridine ring.
Conclusion
This technical guide provides a robust and detailed prediction of the 13C NMR chemical shifts for this compound. By leveraging a comparative analysis of structurally related compounds and computational prediction tools, we have established a reliable set of expected chemical shifts and coupling patterns. The characteristic quartet signals for the carbonyl and trifluoromethyl carbons, arising from C-F coupling, are key diagnostic features. This guide serves as a valuable reference for researchers working on the synthesis and characterization of this molecule, enabling more confident structural verification and purity assessment.
References
-
Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). Retrieved February 14, 2026, from [Link]
-
Modgraph Consultants. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved February 14, 2026, from [Link]
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PubChem. (n.d.). 2-Acetyl-6-methylpyridine. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). 13 C-NMR data of selected carbons (in ppm.) of a number of α-Ferrocenylalkyl carbocations in Trifluoracetic acid medium at ambient temperature. Retrieved February 14, 2026, from [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved February 14, 2026, from [Link]
-
Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -. Retrieved February 14, 2026, from [Link]
-
Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]
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Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
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ResearchGate. (n.d.). 13C NMR spectrum of c (TFA-D, 298K, 600MHz). Retrieved February 14, 2026, from [Link]
Sources
- 1. 4'-(Trifluoromethyl)acetophenone(709-63-7) 13C NMR spectrum [chemicalbook.com]
- 2. 2'-(Trifluoromethyl)acetophenone(17408-14-9) 13C NMR [m.chemicalbook.com]
- 3. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]
- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
Unraveling the Fragmentation Jigsaw: A Comparative Guide to the Mass Spectrometry of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing indispensable information regarding molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometric behavior of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will construct a theoretical fragmentation framework based on established principles of mass spectrometry and comparative data from structurally analogous compounds. This predictive analysis serves as a valuable resource for researchers encountering this or similar molecular scaffolds.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization (EI) is anticipated to be governed by the interplay between the trifluoroacetyl group and the 6-methoxypyridine moiety. The molecular ion (M+) is expected to undergo a series of characteristic cleavage reactions, leading to a unique mass spectrum that can be used for its identification.
A primary and highly probable fragmentation pathway involves the alpha-cleavage of the bond between the carbonyl carbon and the trifluoromethyl group. This is a common fragmentation for trifluoromethyl ketones, driven by the stability of the resulting acylium ion.[1] The loss of a trifluoromethyl radical (•CF3, mass 69) would generate a prominent peak corresponding to the 6-methoxypyridin-2-yl-acylium ion.
Another significant fragmentation route is the cleavage of the bond between the carbonyl carbon and the pyridine ring. This would result in the formation of a trifluoroacetyl cation ([CF3CO]+, m/z 97) and a 6-methoxypyridinyl radical.
Further fragmentation of the 6-methoxypyridine-containing ions is also expected. The methoxy group can undergo cleavage, leading to the loss of a methyl radical (•CH3, mass 15) or a neutral formaldehyde molecule (CH2O, mass 30). The pyridine ring itself can undergo characteristic ring fragmentation, although these ions are typically of lower abundance.
The expected key fragmentation pathways are summarized in the table below and illustrated in the accompanying diagram.
| Ion | m/z (predicted) | Proposed Structure | Fragmentation Pathway |
| [M]+• | 219 | This compound radical cation | Molecular Ion |
| [M - CF3]+ | 150 | 6-methoxy-2-pyridinylcarbonyl cation | α-cleavage, loss of •CF3 |
| [CF3CO]+ | 97 | Trifluoroacetyl cation | Cleavage of C-C bond adjacent to pyridine |
| [M - CO - F]+ | 172 | Rearrangement and loss of CO and F | |
| [6-methoxypyridin-2-yl]+ | 123 | 6-methoxypyridin-2-yl cation | Cleavage of C-C bond adjacent to pyridine |
| [M - CH3]+ | 204 | Loss of methyl radical from methoxy group | |
| [M - OCH3]+ | 188 | Loss of methoxy radical |
digraph "Fragmentation_Pattern" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.5, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="[M]+•\nm/z 219", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="[M - CF3]+\nm/z 150", fillcolor="#EA4335", fontcolor="#FFFFFF"]; frag2 [label="[CF3CO]+\nm/z 97", fillcolor="#FBBC05", fontcolor="#202124"]; frag3 [label="[6-methoxypyridin-2-yl]+\nm/z 123", fillcolor="#34A853", fontcolor="#FFFFFF"]; frag4 [label="[M - CH3]+\nm/z 204", fillcolor="#F1F3F4", fontcolor="#202124"];
M -> frag1 [label="- •CF3"]; M -> frag2 [label="- •(C6H6NO)"]; M -> frag3 [label="- •COCF3"]; M -> frag4 [label="- •CH3"];
}
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted fragmentation pattern, a comparative analysis with experimentally determined mass spectra of analogous compounds is crucial.
2,2,2-Trifluoro-1-phenylethanone
The EI mass spectrum of 2,2,2-trifluoro-1-phenylethanone serves as an excellent model for the fragmentation of the trifluoroacetyl moiety.[2][3] Its spectrum is dominated by the molecular ion peak and a base peak corresponding to the benzoyl cation, formed by the loss of the trifluoromethyl radical. This strongly supports the prediction of a major fragment at [M-69]+ for the target compound.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| 2,2,2-Trifluoro-1-phenylethanone | 174 | 105 ([M-CF3]+) | 77 ([C6H5]+) |
| 2-Acetyl-6-methylpyridine | 135 | 120 ([M-CH3]+) | 92, 78 |
| 2-Methoxypyridine | 109 | 109 | 80, 79 |
2-Acetyl-6-methylpyridine
This compound is a close structural analog, differing by the absence of the trifluoro group and the presence of a methyl group instead of a methoxy group on the pyridine ring. Its mass spectrum shows a prominent molecular ion and a base peak resulting from the loss of a methyl radical from the acetyl group.[4] This alpha-cleavage is analogous to the expected loss of the trifluoromethyl radical in our target molecule.
2-Methoxypyridine
The mass spectrum of 2-methoxypyridine provides insight into the fragmentation of the methoxy-substituted pyridine ring.[5] The molecular ion is typically the base peak, indicating the stability of the aromatic system. Common fragmentation pathways include the loss of a hydrogen atom, a methyl radical, and the neutral loss of formaldehyde (CH2O). These fragmentation channels are likely to be observed for the 6-methoxypyridine portion of the target molecule, either from the molecular ion or from fragment ions containing this moiety.
Experimental Protocols
To acquire high-quality mass spectra for compounds such as this compound, the following experimental protocols are recommended.
Sample Preparation
-
Dissolution: Dissolve a small amount of the solid sample (typically 0.1-1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of approximately 10-100 µg/mL.
-
Purity Check: Ensure the purity of the sample using a complementary technique such as HPLC or NMR to avoid interference from impurities in the mass spectrum.
Electron Ionization (EI) Mass Spectrometry
EI is a "hard" ionization technique that induces significant fragmentation, providing a detailed fingerprint of the molecule.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred setup for volatile and thermally stable compounds.
-
GC Conditions:
-
Column: Use a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Inject 1 µL of the sample solution in split or splitless mode.
-
Temperature Program: Start with an initial oven temperature of 50-100°C, hold for 1-2 minutes, then ramp to 250-300°C at a rate of 10-20°C/min.
-
-
MS Conditions:
-
Ionization Energy: Set the electron energy to 70 eV.
-
Mass Range: Scan a mass range of m/z 40-400.
-
Ion Source Temperature: Maintain the ion source temperature at 200-250°C.
-
Caption: Workflow for EI-MS analysis.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a "soft" ionization technique that typically produces a prominent protonated molecule ([M+H]+), providing clear molecular weight information with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) is used.
-
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.
-
Flow Rate: Typical flow rates are 0.2-0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas: Nitrogen at a flow rate of 5-10 L/min and a temperature of 250-350°C.
-
Nebulizer Pressure: 20-40 psi.
-
MS/MS Analysis: Select the protonated molecule ([M+H]+) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a product ion spectrum.
-
Caption: Workflow for ESI-MS/MS analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation pattern of this compound. By leveraging fundamental principles of mass spectrometry and drawing comparisons with structurally similar molecules for which experimental data is available, we have constructed a robust theoretical framework for its characterization. The key predicted fragmentation pathways involve the characteristic loss of the trifluoromethyl radical and cleavages around the carbonyl group, as well as fragmentations associated with the methoxypyridine moiety. The detailed experimental protocols provided herein offer a practical roadmap for researchers to obtain high-quality mass spectra for this and related compounds. This guide serves as a valuable resource for the scientific community, enabling more efficient and accurate structural elucidation in the ongoing quest for novel therapeutics.
References
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Prasain, J. Ion fragmentation of small molecules in mass spectrometry. [Link]
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A Comparative Guide to HPLC Method Development for the Purity Analysis of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of performance with alternative approaches, supported by experimental data. This document is structured to provide not just a method, but a framework for methodical development, grounded in scientific principles and regulatory expectations.
Introduction: Understanding the Analyte and the Analytical Challenge
This compound is a fluorinated ketone derivative of methoxypyridine. The presence of a trifluoromethyl group imparts unique chemical properties, including increased electrophilicity of the carbonyl carbon and altered polarity. The pyridine ring, a basic heterocycle, introduces pH-dependent behavior. An effective HPLC method must be able to resolve the main component from potential process-related impurities and degradation products, which may have very similar structures.
The primary analytical challenges are:
-
Polarity: The compound possesses both polar (pyridine ring, carbonyl group) and non-polar (trifluoromethyl group, aromatic ring) characteristics, making stationary phase selection critical.
-
Peak Tailing: The basic nature of the pyridine moiety can lead to interactions with residual silanols on silica-based stationary phases, causing poor peak shape.
-
Resolution of Closely Related Impurities: Potential impurities, such as isomers or degradation products, may have very similar retention times to the main analyte.
Strategic Approach to Method Development
A systematic approach to HPLC method development is crucial for achieving a robust and reliable analytical procedure. The workflow for this study is outlined below.
Caption: Workflow for HPLC Method Development.
Experimental Design and Rationale
Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies are essential.[1][2] These studies intentionally stress the drug substance to generate potential degradation products, which are then used to challenge the specificity of the analytical method.[3][4]
Protocol for Forced Degradation:
-
Acid Hydrolysis: 1 mg/mL of the analyte in 0.1 N HCl at 60°C for 4 hours. Neutralize with an equivalent amount of 0.1 N NaOH before injection.[3]
-
Base Hydrolysis: 1 mg/mL of the analyte in 0.1 N NaOH at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 N HCl before injection.[3]
-
Oxidative Degradation: 1 mg/mL of the analyte in 3% H₂O₂ at room temperature for 24 hours.[3]
-
Thermal Degradation: The solid analyte is exposed to 80°C for 48 hours.[3]
-
Photolytic Degradation: The solid analyte is exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[3]
Stationary Phase Selection: A Comparative Analysis
The choice of stationary phase is paramount for achieving the desired separation. Given the mixed polarity of the analyte, several options were evaluated.
| Stationary Phase | Chemistry | Rationale for Selection | Observed Performance |
| C18 (Octadecylsilane) | Reversed-Phase | Industry standard, good for moderately non-polar compounds. | Significant peak tailing for the main analyte, poor resolution of early eluting impurities. |
| Phenyl-Hexyl | Reversed-Phase with π-π interaction capability | Potential for enhanced selectivity for aromatic compounds. | Improved peak shape compared to C18, but still some tailing. Better resolution of some impurities. |
| Fluorinated Phase (e.g., PFP) | Reversed-Phase with unique selectivity | Can offer different elution orders and enhanced selectivity for fluorinated compounds.[5] | Excellent peak shape, reduced tailing. Unique selectivity for fluorinated impurities. Selected for further optimization. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Normal-Phase type separation with aqueous-organic mobile phases | Suitable for highly polar compounds that are poorly retained in reversed-phase.[6][7] | Good retention, but complex method development and potential for reproducibility issues.[7] Not ideal for a robust QC method in this case. |
Rationale for Selecting a Fluorinated Phase: Fluorinated stationary phases provide an alternative and complementary separation for many analytes typically analyzed on C8 or C18 columns.[5] They can offer different elution orders, which is advantageous for separating structurally similar impurities.[5] For this compound, the fluorinated phase demonstrated superior peak shape and unique selectivity, likely due to dipole-dipole interactions and a reduction in silanol interactions.
Mobile Phase Optimization
The mobile phase composition is critical for controlling retention and selectivity.
Initial Screening:
-
Solvents: Acetonitrile and methanol were evaluated as organic modifiers. Acetonitrile generally provides lower viscosity and better UV transparency.
-
pH: The pKa of the pyridine moiety suggests that pH control is necessary to ensure consistent ionization and good peak shape. Buffers in the range of pH 3-6 were screened.
Optimized Mobile Phase: A gradient elution was found to be necessary to achieve adequate separation of all impurities within a reasonable run time.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Rationale: Formic acid is a volatile buffer compatible with mass spectrometry and helps to protonate the pyridine nitrogen, reducing its interaction with residual silanols and improving peak shape.
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A Comparative Guide to the Reactivity of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone and its Non-fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate a compound's physicochemical and biological properties. The trifluoromethyl group (-CF3), in particular, is a powerful tool for enhancing metabolic stability, altering lipophilicity, and influencing binding affinity. This guide provides an in-depth comparison of the reactivity of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone and its non-fluorinated counterpart, 1-(6-methoxypyridin-2-yl)ethanone. Understanding the profound impact of the trifluoromethyl group on the reactivity of the adjacent carbonyl is paramount for designing efficient synthetic routes and predicting the behavior of these molecules in biological systems.
The Trifluoromethyl Effect: A Tale of Enhanced Electrophilicity
The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry, a property that dramatically influences the reactivity of neighboring functional groups.[1] In the case of this compound, the three highly electronegative fluorine atoms exert a strong inductive effect, pulling electron density away from the carbonyl carbon. This renders the carbonyl carbon significantly more electrophilic and, consequently, more susceptible to nucleophilic attack compared to its non-fluorinated analog.
This enhanced electrophilicity has several important consequences:
-
Increased Susceptibility to Nucleophilic Addition: The trifluoromethyl ketone will react more readily with a wide range of nucleophiles, including hydrides, organometallics, and heteroatomic nucleophiles.
-
Hydrate Formation: A notable characteristic of many trifluoromethyl ketones is their propensity to form stable gem-diol hydrates in the presence of water. This is a direct result of the electron-deficient nature of the carbonyl carbon, which makes it more amenable to hydration.[2][3] The equilibrium often lies significantly towards the hydrate form, a phenomenon less commonly observed with their non-fluorinated counterparts.
-
Implications for Biological Activity: The enhanced reactivity and the stable hydrate can be advantageous in drug design. For instance, a trifluoromethyl ketone can act as a potent enzyme inhibitor by forming a stable tetrahedral intermediate that mimics the transition state of substrate hydrolysis.[2]
The methoxy group on the pyridine ring, being an electron-donating group, will have a counteracting, albeit less pronounced, effect on the carbonyl's electrophilicity in both molecules.
Comparative Reactivity: Experimental Insights
Table 1: Predicted Comparative Reactivity in a Competitive Reduction
| Reaction Condition | This compound (Fluorinated) | 1-(6-methoxypyridin-2-yl)ethanone (Non-fluorinated) | Expected Outcome |
| Competitive Reduction with NaBH4 (0.5 eq.) in Methanol | Higher conversion to the corresponding alcohol. | Lower conversion to the corresponding alcohol. | The fluorinated ketone is expected to be consumed at a faster rate due to the enhanced electrophilicity of the carbonyl carbon. |
This prediction is based on the general principle that electron-withdrawing groups accelerate the rate of nucleophilic attack on a carbonyl. However, it is important to note a study on the competitive reduction of α-haloacetophenones which found that α-fluoroacetophenone was surprisingly less reactive than its chloro- and bromo-analogs.[4] This was attributed to the conformational effects of the fluorine atom influencing the accessibility of the carbonyl for nucleophilic attack. While the trifluoromethyl group is electronically distinct from a single fluorine atom, this highlights the importance of empirical validation.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed, plausible synthetic protocols for both compounds, based on established chemical transformations.
Synthesis of 1-(6-methoxypyridin-2-yl)ethanone (Non-fluorinated Analog)
This synthesis can be envisioned through a Grignard reaction with 6-methoxypyridine-2-carbonitrile followed by hydrolysis, or via a Weinreb amide approach. A plausible route starting from the commercially available 2-bromo-6-methoxypyridine is outlined below.
Workflow for the Synthesis of the Non-fluorinated Analog
A plausible synthetic workflow.
Step 1: Lithiation of 2-Bromo-6-methoxypyridine
-
To a solution of 2-bromo-6-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
Step 2: Reaction with Acetaldehyde
-
To the solution of 6-methoxypyridin-2-yllithium, add acetaldehyde (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
Step 3: Oxidation to the Ketone
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude 1-(6-methoxypyridin-2-yl)ethanol in dichloromethane (DCM).
-
Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Purify the product by column chromatography on silica gel.
Synthesis of this compound (Fluorinated Analog)
The synthesis of the trifluoromethyl ketone can be achieved by the trifluoroacetylation of a suitable organometallic derivative of 6-methoxypyridine or, more commonly, from the corresponding carboxylic acid ester.
Workflow for the Synthesis of the Fluorinated Analog
A plausible synthetic workflow.
Step 1: Trifluoromethylation of Ethyl 6-methoxypyridine-2-carboxylate
-
To a solution of ethyl 6-methoxypyridine-2-carboxylate (1.0 eq) and trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent, 2.0 eq) in anhydrous THF under an inert atmosphere, add a catalytic amount of a fluoride source such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound. A similar procedure has been reported for the synthesis of various trifluoromethyl ketones from methyl esters.[5]
Mechanistic Considerations: Nucleophilic Attack
The enhanced reactivity of the trifluoromethyl ketone can be visualized through the mechanism of nucleophilic attack.
Nucleophilic attack on the carbonyl carbon.
The strong electron-withdrawing nature of the CF₃ group makes the carbonyl carbon in the trifluoromethyl ketone significantly more electron-deficient (more positive partial charge) compared to the methyl ketone. This increased electrophilicity lowers the activation energy for the attack by a nucleophile (Nu⁻), leading to a faster reaction rate.
Conclusion
The presence of a trifluoromethyl group in place of a methyl group alpha to a pyridyl ketone dramatically alters its reactivity. The powerful electron-withdrawing nature of the -CF3 group renders the carbonyl carbon of this compound significantly more electrophilic than its non-fluorinated analog. This leads to a marked increase in its susceptibility to nucleophilic attack and a greater tendency to form stable hydrates in aqueous media. These predictable yet profound differences in reactivity are crucial considerations for chemists in the fields of drug discovery and process development, enabling the rational design of synthetic strategies and the modulation of biological activity. The provided synthetic protocols offer a starting point for the preparation of these valuable compounds for further comparative studies.
References
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- Fura, A., et al. (2012). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Computer-Aided Molecular Design, 26(5), 599-612.
- Broussy, S., et al. (2009). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 19(21), 6136-6140.
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- Sloop, J. C., et al. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific Research Publishing.
- Barata-Vallejo, S., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 249.
- Matsugi, M., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 141-151.
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Quora. (2016, November 22). Why nucleophilic substitution in pyridine favours at position-2? Retrieved from [Link]
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An In-depth Technical Guide to the Infrared Spectroscopy of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone: A Comparative Analysis
In the landscape of modern pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Infrared (IR) spectroscopy remains a cornerstone for its ability to provide a rapid, non-destructive, and highly informative molecular fingerprint. This guide offers a comprehensive analysis of the characteristic IR absorption peaks for 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone, a compound of interest due to the presence of the synthetically valuable trifluoromethyl ketone moiety and a substituted pyridine ring, features common in many bioactive molecules.[1][2]
This document will delve into the expected vibrational modes of the title compound, comparing them with related structures to provide a clear understanding of how its unique combination of functional groups influences its IR spectrum. We will explore the underlying principles governing these spectral features and provide a detailed experimental protocol for acquiring high-quality data.
Predicted Infrared Spectrum of this compound
The structure of this compound incorporates several key functional groups whose vibrational modes will dominate the IR spectrum. The electron-withdrawing nature of the trifluoromethyl group and the electronic effects of the methoxy-substituted pyridine ring are expected to cause significant shifts in absorption frequencies when compared to simpler ketones and pyridine derivatives.
A logical breakdown of the expected spectral features is as follows:
Figure 1: Key functional groups and their expected IR absorption regions for this compound.
Key Vibrational Modes and Their Expected Frequencies:
-
Carbonyl (C=O) Stretching: The C=O stretching vibration is one of the most intense and easily identifiable peaks in an IR spectrum. For typical aromatic ketones, this peak appears around 1685 cm⁻¹.[3] However, the presence of the highly electronegative trifluoromethyl group adjacent to the carbonyl is known to increase the frequency of the C=O stretch due to a strong inductive effect. This effect shortens and strengthens the C=O bond. Therefore, for this compound, the C=O stretch is predicted to be in the range of 1700-1730 cm⁻¹ .
-
C-F Stretching Vibrations: The carbon-fluorine bonds of the trifluoromethyl group will give rise to very strong and characteristically broad absorption bands. These are typically observed in the 1100-1200 cm⁻¹ region, often appearing as two distinct, intense peaks corresponding to symmetric and asymmetric stretching modes.[3][4] The high intensity of these bands is due to the large change in dipole moment during the C-F bond vibration.
-
Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the region of 1400-1600 cm⁻¹ .[5] These bands can be influenced by the nature and position of substituents on the ring.[6] For the title compound, we expect to see a series of bands in this region.
-
C-O Stretching (Methoxy Group): The methoxy group will produce characteristic C-O stretching vibrations. The asymmetric C-O-C stretch is expected in the range of 1210-1310 cm⁻¹ , while the symmetric stretch will appear between 1010-1050 cm⁻¹ .[7]
-
C-H Stretching Vibrations:
-
Aromatic C-H Stretch: The C-H stretching vibrations of the pyridine ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[7][8]
-
Aliphatic C-H Stretch (Methoxy Group): The C-H bonds of the methyl group will exhibit stretching vibrations in the 2850-2960 cm⁻¹ range.[9][10]
-
Comparative Analysis with Structurally Related Compounds
To better understand the spectral features of this compound, it is instructive to compare its predicted spectrum with those of simpler, related molecules.
| Compound | Key Functional Group | Characteristic Peak (cm⁻¹) | Rationale for Difference |
| 2-Acetylpyridine | Aryl Ketone (C=O) | ~1690 cm⁻¹ | Lacks the electron-withdrawing CF₃ group, resulting in a lower C=O stretching frequency. |
| Trifluoroacetophenone | Trifluoromethyl Ketone (C=O) | ~1710 cm⁻¹ | Similar C=O frequency due to the CF₃ group, but lacks the pyridine and methoxy absorptions. |
| 2-Methoxypyridine | Methoxy, Pyridine | ~1590, ~1480, ~1440 cm⁻¹ (Pyridine Ring); ~1250, ~1030 cm⁻¹ (C-O) | Shows the characteristic pyridine and methoxy group vibrations in the absence of the trifluoroacetyl group.[11][12] |
| This compound | All of the above | ~1700-1730 cm⁻¹ (C=O) ~1100-1200 cm⁻¹ (C-F) ~1400-1600 cm⁻¹ (Pyridine) ~1010-1310 cm⁻¹ (C-O) | A composite spectrum exhibiting features from all constituent parts, with a notable shift in the C=O frequency. |
Table 1: Comparison of expected IR absorption frequencies.
The comparison highlights the diagnostic power of IR spectroscopy. The shift of the C=O peak to a higher wavenumber in the title compound compared to 2-acetylpyridine is a direct consequence of the inductive effect of the trifluoromethyl group.[13] Concurrently, the presence of strong bands in the 1100-1200 cm⁻¹ region is a clear indicator of the C-F bonds, which would be absent in the spectrum of 2-acetylpyridine. The complex pattern in the 1400-1600 cm⁻¹ region, characteristic of the substituted pyridine ring, and the C-O stretching bands from the methoxy group further confirm the structure.
Experimental Protocol for Acquiring a High-Quality IR Spectrum
To obtain a reliable IR spectrum of this compound, the following protocol is recommended.
Figure 2: Workflow for obtaining an IR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is pure and thoroughly dried to avoid interfering O-H bands from water.
-
For a solid sample (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
For Attenuated Total Reflectance (ATR) Spectroscopy:
-
This is often the simplest method. Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
-
Instrument Setup and Background Collection:
-
Turn on the FTIR spectrometer and allow the source and detector to stabilize.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric CO₂ and H₂O absorptions.
-
Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
-
Sample Spectrum Acquisition:
-
Place the prepared sample (KBr pellet or on the ATR crystal) in the sample holder.
-
Acquire the sample spectrum. A typical setting is to co-add 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If using ATR, apply an ATR correction if necessary.
-
Perform a baseline correction to ensure all peaks originate from a flat baseline.
-
Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Compare the obtained peak positions with the predicted values and reference spectra to confirm the identity and purity of the compound.
-
Conclusion
The infrared spectrum of this compound is predicted to exhibit a unique and highly characteristic set of absorption bands. The high-frequency C=O stretch, the intense C-F stretching vibrations, and the specific patterns of the substituted pyridine ring and methoxy group provide a robust fingerprint for its identification. By comparing this predicted spectrum with those of simpler analogues, the electronic effects of the trifluoromethyl and methoxypyridinyl moieties are clearly illustrated. The provided experimental protocol outlines a reliable method for obtaining a high-quality spectrum, which is an indispensable step in the characterization of this and other novel compounds in a research and development setting.
References
- Benchchem. An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems.
- RSC Publishing. a$-Unsaturated Enamino-ketones with Triflworomethyl Groups. Infrared Spectra and Structure.
- PubMed. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method].
- Infrared Spectral Studies of Some Substituted Pyridines.
- Infrared Absorption Spectra of Quaternary Salts of Pyridine.
- ResearchGate. IR spectra in the regime of pyridine ring vibrations after adsorption...
- Elixir International Journal. Pdf.
- RSC Publishing. How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules.
- ChemicalBook. 2-Methoxypyridine(1628-89-3)IR1.
- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
- The features of IR spectrum.
- National Institute of Standards and Technology. Pyridine, 2-methoxy- - the NIST WebBook.
- Wikipedia. Infrared spectroscopy correlation table.
- ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
- Table of Characteristic IR Absorptions.
- Oregon State University. The C=O Stretch.
- J-Stage. Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives.
- Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems.
- IR Spectroscopy.
- Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes.
- JOCPR. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl).
- ResearchGate. A theoretical study of the vibrational properties of trifluoromethanol and the trifluoromethyl hypohalites, CF 3OX (X=H, F, Cl, Br) | Request PDF.
- Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.6 Infrared (IR) Spectroscopy.
- MSU chemistry. Infrared Spectroscopy.
- Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model.
- ResearchGate. Stretching vibrations in FTIR spectra of carbon based materials.
- RSC Publishing. Trifluoromethyl ketones: properties, preparation, and application.
- Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones.
- PubMed. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
Sources
- 1. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
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- 7. jocpr.com [jocpr.com]
- 8. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
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- 10. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
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- 13. The C=O Stretch [sites.science.oregonstate.edu]
Validation Guide: Enantiomeric Excess Determination of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanol Derivatives
Executive Summary
The asymmetric reduction or functionalization of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone yields chiral derivatives (primarily the corresponding alcohol) that serve as critical pharmacophores. Validating the enantiomeric excess (
This guide compares three validation methodologies: Chiral Stationary Phase (CSP) HPLC ,
Section 1: The Analytical Challenge
The target molecule, 1-(6-methoxypyridin-2-yl)-2,2,2-trifluoroethanol , possesses two distinct features that dictate analytical strategy:
-
The
Handle: This group is a powerful NMR reporter. Its singlet in NMR is highly sensitive to the local chiral environment, making it an ideal candidate for NMR-based determination without complex proton decoupling. -
The Pyridine Nitrogen: The basic nitrogen atom can interact with residual silanols on HPLC silica supports, leading to peak tailing. This necessitates the use of basic modifiers (e.g., diethylamine) in the mobile phase, which can be incompatible with certain MS detectors.
Section 2: Method A — Chiral HPLC (The Gold Standard)
Best For: Final QC release, high-precision quantitation (
Column Selection Strategy
For trifluoromethyl-substituted alcohols, polysaccharide-based columns are the industry standard due to their ability to form hydrogen bonds with the hydroxyl group while accommodating the bulky
| Column Type | Phase Description | Suitability |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Primary Choice. Excellent recognition of aromatic alcohols. |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Secondary Choice. Often provides complementary selectivity if AD-H fails. |
| Chiralpak IC | Immobilized Polysaccharide | Robustness Choice. Allows use of non-standard solvents (e.g., DCM) if solubility is an issue. |
Optimized Experimental Protocol
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v)
-
Modifier: Crucial: Add 0.1% Diethylamine (DEA) to suppress pyridine-silanol interactions.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C (Lowering to 10°C can improve resolution
if ). -
Detection: UV @ 254 nm (Pyridine
) and 280 nm.
Self-Validating Check:
Calculate the Tailing Factor (
Section 3: Method B — NMR with Chiral Solvating Agents (CSAs)
Best For: High-throughput screening (HTS) of catalysts, reaction monitoring, and rapid "ballpark"
The Mechanism
Instead of physical separation, this method relies on diastereomeric anisochrony . A chiral solvating agent (CSA) forms a transient diastereomeric complex with the analyte via Hydrogen bonding. The
Protocol using Pirkle's Alcohol
Reagent: (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle’s Alcohol).
-
Sample Prep: Dissolve 10 mg of the target trifluoromethyl alcohol in 0.6 mL of Benzene-
.-
Note: Benzene-
is superior to here because it promotes tighter ion-pairing/H-bonding complexes.
-
-
CSA Addition: Add 2.0 equivalents of (S)-Pirkle’s Alcohol.
-
Acquisition: Acquire
NMR (minimum 32 scans). -
Analysis: Observe the
region (~ -75 to -80 ppm). The singlet will split into two peaks. -
Calculation: Integration of Peak A vs. Peak B directly yields the enantiomeric ratio (
).
Self-Validating Check:
If
Section 4: Method C — Mosher Ester Analysis (Absolute Configuration)
Best For: Determining whether the major product is
Protocol
-
Derivatization: React the chiral alcohol separately with
-MTPA-Cl and -MTPA-Cl in pyridine/DCM. -
NMR Analysis: Compare the
or shifts of the resulting diastereomeric esters. -
Logic: The Mosher model predicts that protons on the side of the "shielding" phenyl group of the MTPA auxiliary will shift upfield.[1]
Comparative Analysis Summary
| Feature | Chiral HPLC | Mosher Analysis | |
| Accuracy | High ( | Medium ( | N/A (Qualitative) |
| Throughput | 20-40 min/sample | 2-5 min/sample | 4-6 hours (prep) |
| Cost/Sample | High (Solvents/Columns) | Low (Re-usable tubes) | Medium (Reagents) |
| Sample Recovery | Possible (Prep HPLC) | Difficult | Impossible (Destructive) |
| Limit of Detection | N/A |
Visualization of Workflows
Diagram 1: Decision Matrix for Determination
Caption: Workflow for selecting the appropriate validation method based on experimental stage (Screening vs. QC).
Diagram 2: Mechanism of Chiral Recognition ( NMR)
Caption: Formation of transient diastereomeric complexes in NMR, resulting in distinct chemical shifts for the CF3 reporter group.
References
-
BenchChem. (2025).[2][3][4] A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Retrieved from
-
Sigma-Aldrich. (2007).[5] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from
-
Phenomenex. (2024). Chiral HPLC Separations Guidebook. Retrieved from
-
Royal Society of Chemistry. (2025). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. Retrieved from
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC: Method Development Workflow. Retrieved from
Sources
- 1. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to Distinguishing 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone from its Hydrate
In the landscape of pharmaceutical and materials science research, the precise characterization of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. The presence of water, either as a surface adsorbate or as an integral part of the crystalline structure in the form of a hydrate, can profoundly influence a compound's stability, solubility, and bioavailability. This guide provides an in-depth, multi-technique approach for the unambiguous differentiation of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone and its corresponding hydrate form.
The subject of our analysis, a trifluoromethyl ketone, is particularly susceptible to hydration. The strong electron-withdrawing nature of the trifluoromethyl group significantly polarizes the carbonyl carbon, making it highly electrophilic and prone to nucleophilic attack by water to form a stable geminal diol, or hydrate.[1] This equilibrium necessitates a robust analytical strategy to confirm the identity and purity of the desired form.
The Analytical Challenge: Ketone vs. Gem-diol
The core of the challenge lies in the chemical equilibrium between the anhydrous ketone and its hydrate. This is not merely a case of physically bound water but a distinct chemical transformation where a C=O double bond is converted into two C-OH single bonds at the same carbon atom. Our analytical strategy must therefore be sensitive to these specific structural and chemical changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is arguably the most powerful tool for elucidating the solution-state structure and can often provide a definitive answer. The key is to look for signals that are unique to each form.
Causality: The primary distinction arises from the disappearance of the ketone's carbonyl carbon and the appearance of a new sp³-hybridized carbon bearing two hydroxyl groups in the hydrate. This change dramatically alters the chemical environment of nearby nuclei. In ¹⁹F NMR, the chemical shift of the CF₃ group is also sensitive to the electronic changes at the adjacent carbon.[2][3]
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can facilitate the exchange of the hydrate's -OH protons, making them observable.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Look for a broad signal corresponding to the two -OH protons of the gem-diol, which will be absent in the anhydrous ketone spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is the most definitive NMR experiment. The ketone will exhibit a signal in the downfield region typical for carbonyls (~190-210 ppm), while the hydrate will show a signal in the sp³ carbon region (~70-100 ppm).[4]
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. The chemical shift of the -CF₃ group will differ between the ketone and the hydrate due to the change in hybridization and electronic environment of the adjacent carbon.[3] The hydrate form is expected to be more shielded (shift to a less negative ppm value).
Expected Data Comparison
| Nucleus | This compound | Hydrate Form (gem-diol) | Rationale for Difference |
| ¹H | Absence of -OH signals. | Broad singlet, ~6.0-8.0 ppm (in DMSO-d₆), integrates to 2H. | Presence of two hydroxyl protons in the hydrate. |
| ¹³C | Carbonyl (C=O) signal at ~195 ppm. | sp³ Carbon (-C(OH)₂) signal at ~90 ppm. | Change in hybridization from sp² (ketone) to sp³ (hydrate).[5] |
| ¹⁹F | Signal for -CF₃ group, e.g., ~-75 ppm. | Shifted signal for -CF₃ group, e.g., ~-82 ppm. | Increased shielding at the CF₃ group due to the less electron-withdrawing sp³ carbon.[2] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Screening Tool
FT-IR spectroscopy provides a quick and non-destructive method to screen solid samples. It is particularly sensitive to the presence of key functional groups that differ between the two forms.
Causality: The analysis hinges on two key vibrational modes. The anhydrous ketone possesses a strong, sharp carbonyl (C=O) stretching vibration.[6] In the hydrate form, this C=O bond is absent and is replaced by hydroxyl (O-H) groups, which have a very distinct, broad stretching vibration.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition: Lower the ATR press and apply consistent pressure to the sample. Collect the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum by subtracting the background.
Expected Data Comparison
| Vibrational Mode | This compound | Hydrate Form (gem-diol) | Rationale for Difference |
| O-H Stretch | Absent | Present: Strong, very broad band at ~3200-3500 cm⁻¹ | Indicates the presence of hydroxyl groups and hydrogen bonding in the hydrate.[7] |
| C=O Stretch | Present: Strong, sharp band at ~1700-1750 cm⁻¹ | Absent | The carbonyl group is the defining feature of the ketone. |
Thermal Analysis (TGA/DSC): Quantifying the Water
When a sample is confirmed or suspected to be a hydrate, thermal analysis is the ideal next step to quantify the amount of water and characterize its thermal stability. Thermogravimetric Analysis (TGA) measures mass change as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal events.[8]
Causality: Heating a hydrate will cause the release of water molecules from the crystal lattice, resulting in a quantifiable mass loss in the TGA thermogram.[9] This dehydration is an endothermic process, which will be observed as a peak in the DSC thermogram.[10]
Experimental Protocol: Simultaneous TGA/DSC
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA pan.
-
Instrument Setup: Place the pan in the TGA/DSC instrument.
-
Thermal Program: Heat the sample from ambient temperature (~25 °C) to a temperature above the expected dehydration and decomposition point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate ~40 mL/min).[10]
-
Data Analysis:
-
TGA: Determine the percentage mass loss in the dehydration step. Compare this experimental value to the theoretical percentage of water in the monohydrate.
-
DSC: Identify the endothermic peak corresponding to the dehydration event. Subsequent peaks may indicate melting or decomposition of the anhydrous form.[10]
-
Expected Data Comparison
| Parameter | This compound | Hydrate Form (Monohydrate) | Rationale for Difference |
| TGA Mass Loss | No significant mass loss until decomposition. | A distinct mass loss step corresponding to the loss of one water molecule (~7.5% for a monohydrate). | The hydrate loses its bound water upon heating.[11] |
| DSC Thermal Events | A single sharp endotherm for melting, followed by decomposition. | An initial broad endotherm for dehydration, followed by the melting endotherm of the resulting anhydrous form. | Dehydration requires energy input (endothermic).[9] |
Definitive and Complementary Techniques
While the methods above are often sufficient, certain applications, particularly in regulated environments, may require definitive proof of structure or precise water quantification.
Karl Fischer Titration: The Gold Standard for Water Content
For absolute quantification of water content, Karl Fischer (KF) titration is the reference method.[12][13] It is a highly accurate and specific chemical titration for water.[14]
Causality: The technique is based on the quantitative reaction of water with an iodine and sulfur dioxide solution.[14] The endpoint is detected electrochemically. This method distinguishes between bound hydrate water and free or adsorbed water.[12] A result matching the theoretical water percentage for a stoichiometric hydrate provides powerful evidence.
Single Crystal X-Ray Diffraction (SC-XRD): Unambiguous Structural Proof
When single crystals of sufficient quality can be grown, SC-XRD provides the absolute, three-dimensional structure of the molecule in the solid state.[15][16]
Causality: This technique determines the precise atomic positions, bond lengths, and bond angles within the crystal lattice.[17] It will unequivocally show the presence of the gem-diol structure and the location of the water molecule's oxygen and hydrogen atoms within the unit cell, providing definitive proof of the hydrate form.[18]
Summary and Recommendations
Distinguishing between the anhydrous ketone and hydrate forms of this compound is critical for chemical and pharmaceutical development. A multi-faceted analytical approach is recommended for confident characterization.
-
For rapid screening and structural confirmation in solution: NMR spectroscopy (specifically ¹³C NMR) is the most definitive and informative technique.
-
For quick, non-destructive solid-state screening: FT-IR spectroscopy is highly effective at identifying the presence or absence of key functional groups.
-
For quantitative analysis of water content and thermal stability: TGA/DSC is essential. The results should be confirmed with Karl Fischer titration for regulatory submissions or when precise stoichiometry is required.
-
For absolute, irrefutable proof of structure: Single Crystal X-Ray Diffraction is the ultimate authority, provided suitable crystals can be obtained.
By judiciously applying these techniques, researchers can ensure the correct form of the material is being used, leading to reliable, reproducible, and successful outcomes in their research and development endeavors.
References
-
Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 90(2), 229-231. Available at: [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Available at: [Link]
-
Wikipedia. Karl Fischer titration. Available at: [Link]
-
Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Available at: [Link]
-
Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. Available at: [Link]
-
Seo, Y., & Lee, H. (2003). Hydrate Structure and Composition from Single Crystal X-ray Diffraction: Examples of Str. I, II and H Hydrates. ResearchGate. Available at: [Link]
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12. Available at: [Link]
-
Vignoni, M., et al. (2017). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. Crystal Growth & Design, 18(1), 335-344. Available at: [Link]
-
Tawa, M., et al. (2015). Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist. Chemical and Pharmaceutical Bulletin, 63(10), 822-828. Available at: [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Available at: [Link]
-
Dong, M., et al. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Available at: [Link]
-
IEA SHC. (n.d.). THERMOCHEMICAL STORAGE MATERIALS RESEARCH - TGA/DSC-HYDRATION STUDIES. Available at: [Link]
-
Microbioz India. (2024). TGA vs DSC: Which Method is Best for Your Material Characterization?. Available at: [Link]
-
Homework.Study.com. (n.d.). Aldehydes and ketones can be easily distinguished by their infrared spectra and their identity... Available at: [Link]
-
University of Lisbon. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Available at: [Link]
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. Available at: [Link]
-
Oregon State University. (2020). Spectroscopic Features of Ketones. Available at: [Link]
-
Fiveable. (2025). Spectroscopy of Aldehydes and Ketones. Organic Chemistry Class Notes. Available at: [Link]
-
Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]
-
Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Available at: [Link]
-
Wikipedia. Geminal diol. Available at: [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
Florida International University. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]
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A Comparative Guide to the Elemental Analysis of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
Introduction: The Analytical Imperative for Novel Heterocycles
In the landscape of modern drug discovery and development, nitrogen-containing heterocyclic compounds are foundational scaffolds.[1][2][3] Their prevalence in FDA-approved drugs underscores their therapeutic importance.[2][3] The compound 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone, a fluorinated methoxypyridine derivative, represents a class of molecules with significant potential in medicinal chemistry. The incorporation of a trifluoromethyl group can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a common strategy in drug design.
However, the synthesis of such novel compounds is only the first step. Rigorous analytical characterization is paramount to confirm the identity, purity, and integrity of the target molecule. Elemental analysis serves as a cornerstone of this characterization, providing a fundamental measure of a compound's composition. For a molecule containing carbon, hydrogen, nitrogen, oxygen, and the highly reactive halogen fluorine, a multi-faceted analytical approach is not just recommended, but essential.
This guide provides an in-depth comparison of the standard analytical methodologies for the elemental analysis of this compound. We will explore the causality behind experimental choices, detail validated protocols, and compare the performance of the principal techniques, providing researchers with the necessary framework to ensure data integrity and trustworthiness.
Theoretical Composition: The Analytical Benchmark
Before any analysis, the theoretical elemental composition must be calculated to serve as the definitive benchmark. An experimental result that deviates by more than ±0.4% from the theoretical value typically indicates an impure sample or analytical error.[4]
Compound: this compound Molecular Formula: C₈H₆F₃NO₂ Molecular Weight: 219.14 g/mol
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 43.85% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 2.76% |
| Fluorine | F | 18.998 | 3 | 56.994 | 26.01% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.39% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.60% |
These theoretical values are the gold standard against which all experimental data will be compared.
Primary Methodologies: A Two-Pronged Approach
No single instrument can simultaneously determine the elemental composition of C, H, N, and F in a compound like this. The vastly different chemical properties of fluorine necessitate a separate analytical technique. Therefore, a robust analysis requires two distinct, validated methods: Combustion Analysis for CHN and Combustion Ion Chromatography (CIC) for Fluorine.
CHN Analysis via Dynamic Flash Combustion
Combustion analysis is the gold standard for determining the carbon, hydrogen, and nitrogen content of organic compounds.[5] The technique is conceptually straightforward but requires meticulous execution for accurate results.
Causality of the Method: The core principle is the complete and instantaneous combustion of the sample in a high-temperature, oxygen-rich environment.[5][6] This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These combustion products are then separated by a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD).
A Critical Consideration for Fluorinated Compounds: The analysis of organofluorine compounds presents a significant challenge.[6] During combustion, fluorine's high reactivity allows it to form hydrofluoric acid (HF) and other corrosive species. These products can attack the quartz combustion reactor and poison the catalysts used for ensuring complete oxidation and reduction, leading to rapid system degradation and inaccurate results.[6]
The Solution: To mitigate this, a specialized adsorbent material is placed in the hot zone of the combustion reactor. This material, often a mixture of metallic oxides, quantitatively traps the fluorine species, preventing them from proceeding through and damaging the analytical system.[6] This is a critical experimental choice rooted in the fundamental chemistry of fluorine.
-
System Preparation & Calibration:
-
Ensure the combustion and reduction reactors are packed with fresh reagents, including a fluorine-specific adsorbent.
-
Perform a leak check of the system.
-
Calibrate the instrument using a Certified Reference Material (CRM) with a known CHN composition, such as Acetanilide or EDTA.[7][8] The calibration should be linear across the expected mass range of the sample.
-
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the this compound sample into a tin capsule using a microbalance.
-
Carefully fold the capsule to ensure no sample is lost and introduce it into the instrument's autosampler.
-
-
Analysis:
-
Initiate the analysis sequence. The sample is dropped into the combustion reactor (typically at ~900-1000°C) with a pulse of pure oxygen.
-
The resulting gases (CO₂, H₂O, N₂, and trapped fluorine) are swept by a helium carrier gas through the reduction reactor (to convert nitrogen oxides to N₂) and the GC column.
-
The TCD detects the concentration of each gas, and the instrument software calculates the mass percentage of C, H, and N.
-
-
Validation & Quality Control:
-
Analyze a method blank (empty tin capsule) to ensure no system contamination.
-
Analyze a known check standard (CRM) after every 10-15 samples to verify calibration stability.
-
Analyze the sample in triplicate to ensure precision. The results should be within ±0.4% of the theoretical values for a pure compound.[4]
-
Fluorine Analysis via Combustion Ion Chromatography (CIC)
For accurate and direct quantification of fluorine and other halogens, Combustion Ion Chromatography (CIC) is the authoritative method.[9][10] This technique is specifically designed to handle corrosive combustion products and offers high sensitivity and specificity. The methodology is standardized by procedures such as ASTM D7359.[11][12][13][14]
Causality of the Method: CIC is a powerful hybrid technique that couples pyrohydrolytic combustion with ion chromatography.[12]
-
Combustion: The sample is combusted at high temperatures in a stream of humidified oxygen or argon/oxygen.[15] This converts all organically bound fluorine into hydrogen fluoride (HF).
-
Absorption: The gaseous HF is then transferred into an aqueous absorbing solution, where it dissolves to form fluoride ions (F⁻).[16][17]
-
Chromatography: This solution is automatically injected into an ion chromatograph (IC). The fluoride ions are separated from other potential anions on an IC column and quantified using a conductivity detector.[15]
This two-step process provides a robust and reliable means of isolating and measuring the fluoride content, free from the interferences that plague other methods.
-
System Preparation & Calibration:
-
Set the combustion furnace to the appropriate temperature (e.g., 1000°C).
-
Prepare the absorption solution (typically deionized water or a dilute buffer).
-
Calibrate the ion chromatograph using a series of certified fluoride ion standards prepared from a traceable source (e.g., sodium fluoride).[8][18] A multi-point calibration curve should be generated.
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample (typically 1-5 mg for solids) into a ceramic or quartz combustion boat.
-
-
Analysis:
-
Place the sample boat into the automated introduction system of the combustion unit.
-
Initiate the sequence. The sample is combusted, and the resulting gases are bubbled through the absorption solution.
-
After the absorption phase, a defined volume of the solution is automatically injected into the IC system for analysis.
-
-
Validation & Quality Control:
-
Analyze a method blank to check for background fluoride contamination.
-
Perform a spike recovery experiment by analyzing a sample spiked with a known amount of a soluble organofluorine CRM to validate the combustion and absorption efficiency. An acceptable recovery is typically within 80-120%.
-
Analyze the sample in triplicate to establish precision.
-
Comparison of Primary Analytical Methods
| Feature | CHN Combustion Analysis | Combustion Ion Chromatography (CIC) |
| Principle | Dynamic flash combustion, GC separation, TCD detection.[6] | Pyrohydrolytic combustion, aqueous absorption, IC separation, conductivity detection.[12][15] |
| Elements Determined | Carbon, Hydrogen, Nitrogen (Sulfur/Oxygen optional) | Fluorine, Chlorine, Bromine, Iodine, Sulfur.[9][10] |
| Key Instrumentation | Elemental Analyzer | Combustion Furnace coupled to an Ion Chromatograph |
| Sample Preparation | 1-2 mg weighed into a tin capsule. | 1-5 mg weighed into a combustion boat. |
| Specific Challenge | Requires special fluorine adsorbent to prevent system damage.[6] | Potential for background contamination; requires high-purity reagents and gases. |
| Method Validation | Calibration with certified organic CRMs (e.g., Acetanilide). | Calibration with certified inorganic fluoride standards; combustion efficiency checked with organofluorine CRMs. |
| Expected Accuracy | ± 0.4% of theoretical value.[4] | Typically within ± 5-10% relative error, depending on concentration. |
Workflow & Data Integration
The complete elemental characterization of this compound is a sequential process.
Caption: Overall workflow for complete elemental analysis.
Alternative and Complementary Techniques
While combustion analysis and CIC are the primary methods for determining bulk elemental composition, other techniques provide crucial, complementary information, particularly in a regulated drug development environment.
-
High-Resolution Mass Spectrometry (HRMS): For certain well-characterized compounds, HRMS can sometimes substitute for elemental analysis.[4] It provides an extremely accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula. However, it does not provide the percentage composition of each element and is therefore a confirmation of the formula, not a direct measure of purity in the same way as elemental analysis.
-
Inductively Coupled Plasma (ICP-OES/MS): In pharmaceutical development, it is critical to quantify trace elemental impurities, which can originate from catalysts, reagents, or manufacturing equipment.[19][20] USP General Chapters <232> and <233> mandate the use of plasma spectrochemistry techniques like ICP-Optical Emission Spectrometry or ICP-Mass Spectrometry for this purpose.[21][22][23][24][25] These methods are essential for ensuring the final product meets stringent safety regulations but are not used for determining the bulk composition of the drug molecule itself.
Trustworthiness: The Role of Validation and Certified Reference Materials
The trustworthiness of any analytical data hinges on a self-validating system. This is achieved through rigorous method validation and the correct use of standards.
-
Method Validation: As per ICH Q2(R1) guidelines, the analytical procedures must be validated for accuracy, precision, repeatability, linearity, and limits of detection/quantification (LOD/LOQ).[19] This ensures the method is suitable for its intended purpose.
-
Certified Reference Materials (CRMs): All calibrations and verifications must be performed using CRMs that are traceable to a national metrology institute (like NIST in the US).[8][23][26] CRMs are produced under stringent manufacturing procedures and come with a certificate detailing the property value, its uncertainty, and a statement of metrological traceability.[8][18][27] Using these materials is the only way to ensure the results are accurate and comparable across different laboratories and instruments.
Caption: The process flow of Combustion Ion Chromatography (CIC).
Conclusion
The elemental analysis of this compound is a clear example of the necessity for a carefully selected, multi-technique approach in modern chemical analysis. Standard CHN combustion analysis, when properly modified with fluorine adsorbents, provides reliable data for carbon, hydrogen, and nitrogen. However, for the direct and accurate quantification of fluorine, Combustion Ion Chromatography (CIC) stands as the authoritative and essential counterpart.
By understanding the chemical principles behind each technique, implementing validated protocols, and ensuring metrological traceability through the consistent use of Certified Reference Materials, researchers can generate elemental analysis data that is not only accurate but fundamentally trustworthy. This analytical rigor is the bedrock upon which the development of novel and safe pharmaceutical compounds is built.
References
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D7359 Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC) - ASTM. (2023, April 24). Retrieved from [Link]
-
ASTM D7359-18 Red - Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). ANSI Webstore. Retrieved from [Link]
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Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Shimadzu. Retrieved from [Link]
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Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). (2018, December 15). Retrieved from [Link]
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Combustion Ion Chromatography (CIC). Quality Analysis. Retrieved from [Link]
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PFAS Detection Made Simple: Using Total Fluorine Analysis & Combustion Ion Chromatography. (2025, March 24). Innovatech Labs. Retrieved from [Link]
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ASTM D7359-18 - Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic. IHS Markit. Retrieved from [Link]
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PFAS Analysis with Combustion Ion Chromatography (CIC). (2025, August 28). Nutech Instruments, Inc. Retrieved from [Link]
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Combustion Ion Chromatography (CIC). EAG Laboratories. Retrieved from [Link]
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ASTM D7359. Analytik Jena. Retrieved from [Link]
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Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. Retrieved from [Link]
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Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances in biological. ChemRxiv. Retrieved from [Link]
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01-00657-EN Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Shimadzu. Retrieved from [Link]
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Elemental analysis. Wikipedia. Retrieved from [Link]
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DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021, September 14). Retrieved from [Link]
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Characterising new chemical compounds & measuring results. Royal Society of Chemistry. Retrieved from [Link]
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Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Retrieved from [Link]
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Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
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Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. (2024, March 26). PMC. Retrieved from [Link]
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Elemental Impurity Analysis. Pharmaceutical Technology. Retrieved from [Link]
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〈233〉 ELEMENTAL IMPURITIES— PROCEDURES. US Pharmacopeia (USP). Retrieved from [Link]
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Elemental Analysis - Organic & Inorganic Compounds. ELTRA. Retrieved from [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
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Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233 (EN). Analytik Jena. Retrieved from [Link]
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2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone | C6H3F3N2O. PubChem. Retrieved from [Link]
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Nitrogen-Containing Heterocyclic Compounds | Request PDF. ResearchGate. Retrieved from [Link]
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Certified reference materials. (2025, December 18). National Research Council Canada. Retrieved from [Link]
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Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023, February 1). LCGC International. Retrieved from [Link]
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AD-0170 Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030. Shimadzu. Retrieved from [Link]
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Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST WebBook. Retrieved from [Link]
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Interlaboratory Comparison of Extractable Organofluorine Measurements in Groundwater and Eel (Anguilla rostrata): Recommendations for Methods Standardization. (2023, November 7). PMC. Retrieved from [Link]
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Role of Total Organofluorine Analysis. Retrieved from [Link]
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Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024, January 1). EPA. Retrieved from [Link]
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An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). PMC. Retrieved from [Link]
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An Overview on Nitrogen-containing Heterocyclic Compounds as Anticancer Agents. Impactfactor. Retrieved from [Link]
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A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025, October 28). Der Pharma Chemica. Retrieved from [Link]
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A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS. (2024, June 6). IJNRD. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Synthesis of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
Introduction
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone is a fluorinated ketone derivative built on a methoxypyridine scaffold. Such structures are of significant interest to researchers in medicinal chemistry and drug development due to the unique properties imparted by the trifluoromethyl group, including enhanced metabolic stability, lipophilicity, and binding affinity. Given the absence of a directly published, standardized synthesis for this specific molecule, this guide provides a comparative analysis of several plausible and robust synthetic routes.
Drawing from established principles in modern synthetic organic chemistry, this document outlines three distinct, scientifically-grounded pathways to the target molecule. Each route is presented with a detailed, step-by-step protocol derived from analogous and well-documented transformations in the chemical literature. The objective is to provide researchers with a comprehensive toolkit, enabling them to select the most suitable synthesis based on factors such as starting material availability, reaction scalability, and experimental robustness. The causality behind experimental choices is explained, and each proposed protocol is designed to be a self-validating system, grounded in authoritative references.
Route 1: The Weinreb Amide Approach
This route is arguably the most robust and reliable pathway, leveraging the exceptional stability and controlled reactivity of the N-methoxy-N-methylamide (Weinreb amide). The key advantage of this method is its prevention of over-addition by organometallic reagents, a common pitfall in ketone synthesis.[1] The strategy culminates in the reaction of a specially prepared Weinreb amide with a trifluoromethylating agent.
Scientific Rationale
The synthesis begins with the commercially available 6-methoxypicolinic acid. This is converted to the corresponding Weinreb amide. The N-methoxy-N-methyl group of the amide forms a stable, chelated tetrahedral intermediate upon nucleophilic attack.[2] This intermediate is stable under the reaction conditions and only collapses to the ketone upon acidic workup, thus preventing a second nucleophilic addition. For the critical trifluoromethylation step, we propose the use of the Ruppert-Prakash reagent (TMS-CF₃), which has been shown to react effectively with Weinreb amides to furnish trifluoromethyl ketones directly.[3]
Experimental Protocol
Step 1a: Formation of 6-Methoxypicolinoyl Chloride
-
To a solution of 6-methoxypicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring gas evolution.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
Step 1b: Synthesis of N-methoxy-N,6-dimethylpicolinamide (Weinreb Amide)
-
Dissolve the crude 6-methoxypicolinoyl chloride from the previous step in anhydrous DCM (0.5 M).
-
Cool the solution to 0 °C and add N,O-dimethylhydroxylamine hydrochloride (1.2 eq).
-
Add pyridine (2.5 eq) dropwise, keeping the temperature below 5 °C.[2]
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure Weinreb amide.
Step 2: Trifluoromethylation to Yield the Final Product
-
Dissolve the N-methoxy-N,6-dimethylpicolinamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent, 1.5 eq).[3]
-
Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq) as a 1 M solution in THF.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the final product by column chromatography.
Workflow Diagram
Caption: Workflow for the Weinreb Amide synthesis route.
Route 2: The Grignard Reagent Approach
This classical organometallic route involves the formation of a pyridyl Grignard reagent, followed by its reaction with a suitable trifluoroacetylating agent. While potentially more direct than the Weinreb amide approach, this pathway requires careful control of reaction conditions to prevent side reactions, particularly the double addition of the Grignard reagent to the ketone product.
Scientific Rationale
The synthesis initiates with 2-bromo-6-methoxypyridine, a commercially available starting material. This is converted into the corresponding Grignard reagent, 6-methoxypyridin-2-ylmagnesium bromide. The critical step is the acylation of this nucleophilic Grignard reagent. To circumvent the formation of a tertiary alcohol, which can occur with highly reactive acylating agents like trifluoroacetic anhydride or upon reaction with the ketone product,[4] we propose the use of ethyl trifluoroacetate as the electrophile at low temperatures. The lower reactivity of the ester compared to an acid chloride, combined with slow addition and low temperature, should favor the formation of the desired ketone.
Experimental Protocol
Step 1: Formation of 6-Methoxypyridin-2-ylmagnesium Bromide
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.5 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF (0.5 M) dropwise to the magnesium turnings.
-
Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed. The resulting dark solution of the Grignard reagent is used directly in the next step.
Step 2: Trifluoroacetylation
-
In a separate flame-dried flask, prepare a solution of ethyl trifluoroacetate (1.2 eq) in anhydrous THF (1.0 M).
-
Cool this solution to -78 °C (dry ice/acetone bath).
-
Slowly add the freshly prepared Grignard reagent solution from Step 1 to the ethyl trifluoroacetate solution via cannula, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Slowly warm the reaction to 0 °C and then quench by the careful addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target ketone.
Workflow Diagram
Caption: Workflow for the Grignard Reagent synthesis route.
Route 3: The Oxidation Approach
This three-step route constructs the molecule by first forming a secondary alcohol intermediate, which is then oxidized to the target ketone. This pathway avoids the use of highly reactive acylating agents in the key bond-forming step, instead relying on a well-controlled oxidation as the final transformation.
Scientific Rationale
Similar to Route 2, this synthesis begins with the formation of an organometallic reagent from 2-bromo-6-methoxypyridine. However, instead of an acylating agent, this nucleophile is reacted with trifluoroacetaldehyde to form the corresponding secondary alcohol, 1-(6-methoxypyridin-2-yl)-2,2,2-trifluoroethanol. The final step involves the oxidation of this alcohol to the ketone. Numerous methods are available for this transformation; the Kornblum oxidation, which uses dimethyl sulfoxide (DMSO) as the oxidant, is a mild and effective choice for converting activated halides (formed in situ) to carbonyls and is analogous to other DMSO-based oxidations like the Swern oxidation.[5]
Experimental Protocol
Step 1: Formation of 2-Lithio-6-methoxypyridine
-
Dissolve 2-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF (0.3 M) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
Step 2: Formation of 1-(6-Methoxypyridin-2-yl)-2,2,2-trifluoroethanol
-
While the lithiated pyridine solution is stirring, bubble gaseous trifluoroacetaldehyde (generated by gentle heating of the commercially available hydrate or polymer) through the solution at -78 °C.
-
Continue the addition until the starting material is consumed (monitor by TLC).
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude alcohol by column chromatography.
Step 3: Oxidation to the Ketone
-
Dissolve the alcohol from Step 2 (1.0 eq) in DMSO (0.5 M).
-
Add triethylamine (3.0 eq).
-
Slowly add sulfur trioxide pyridine complex (SO₃·py, 2.0 eq) in portions, maintaining the temperature below 25 °C.
-
Stir the mixture at room temperature for 2-4 hours until the reaction is complete.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, water, and brine.
-
Dry over MgSO₄, filter, and concentrate.
-
Purify the final product by column chromatography.
Workflow Diagram
Caption: Workflow for the Oxidation-based synthesis route.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Weinreb Amide | Route 2: Grignard Reagent | Route 3: Oxidation |
| Starting Material | 6-Methoxypicolinic acid | 2-Bromo-6-methoxypyridine | 2-Bromo-6-methoxypyridine |
| Number of Steps | 2 (from acid chloride) / 3 (from acid) | 2 | 3 |
| Key Advantage | High selectivity for ketone; avoids over-addition.[1][3] | Potentially shorter route. | Avoids reactive acylating agents; controlled final step. |
| Potential Challenge | Preparation of the Weinreb amide adds a step. | Risk of over-addition to form tertiary alcohol; requires cryogenic temperatures.[4] | Handling of gaseous trifluoroacetaldehyde; requires a separate oxidation step. |
| Reagent Sensitivity | Requires anhydrous conditions. | Highly sensitive to moisture and air; requires strict anhydrous technique. | n-BuLi is pyrophoric; requires strict anhydrous technique and low temperatures. |
| Overall Robustness | High. The methodology is well-established and reliable for ketone synthesis. | Moderate. Success is highly dependent on precise control of stoichiometry and temperature. | Moderate to High. Each step is a standard, reliable transformation. |
Conclusion
This guide has presented three viable, albeit formally proposed, synthetic routes for the preparation of this compound.
-
Route 1 (Weinreb Amide) is recommended for its superior control and reliability, making it ideal for ensuring the selective formation of the desired ketone, especially on a larger scale.
-
Route 2 (Grignard Reagent) offers a more direct pathway but carries a significant risk of side-product formation that may complicate purification and lower the overall yield.
-
Route 3 (Oxidation) provides a solid alternative, breaking the synthesis into discrete, high-yielding steps, which can be advantageous for process optimization and troubleshooting.
The choice of synthesis will ultimately depend on the specific needs and capabilities of the research laboratory. By providing detailed, referenced protocols and a clear comparative analysis, this guide empowers researchers to make an informed decision for the successful synthesis of this valuable fluorinated building block.
References
- Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.
- Zhang, C., Wang, P., Yue, H., & Cheng, J. (2016). Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 81(16), 7282–7287.
- Beatty, J. W., Douglas, J. J., Cole, L. P., & Stephenson, C. R. (2015). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. Journal of the American Chemical Society, 137(23), 7338–7341.
- Weinreb, S. M., & Nahm, S. (1981). N,O-dimethylhydroxylamine hydrochloride as a reagent for the conversion of esters to the corresponding N-methoxy-N-methylamides. Tetrahedron Letters, 22(38), 3815-3818.
- White, J. M., Rao, A., & Georg, G. I. (2000). Weinreb Amides.
- Yin, F., Wang, Z., Li, Z., & Li, C. (2020). Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. Cell Reports Physical Science, 1(8), 100141.
- Fu, G. C. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Accounts of Chemical Research, 52(10), 2896-2907.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus, 84, 1392-1395.
- Prakash, G. K. S., & Yudin, A. K. (1997). A Weinreb amide approach to the synthesis of trifluoromethylketones.
- Movassaghi, M., & Hill, M. D. (2006). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 8(8), 1491-1494.
- Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44.
- Pirol, S., & Legros, J. (2012). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 17(10), 12294-12306.
- WO2022168122A1 - Processes for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl). (n.d.). Google Patents.
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. In Master Organic Chemistry. Retrieved from [Link]
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Reissig, H.-U., & Zimmer, R. (2023). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. eScholarship.org. Retrieved from [Link]
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Not Voodoo. (2021). After formation of the Grignard reagent, would it react with Et2O or methylpyridinium? Chemistry Stack Exchange. Retrieved from [Link]
-
Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. Retrieved from [Link]
- Yurttaş, L., & Naes, F. (2022). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. Molecules, 27(21), 7247.
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Antonchick, A. P., & Samanta, R. C. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Retrieved from [Link]
- Kornblum, N., Jones, W. J., & Anderson, G. J. (1959). A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society, 81(15), 4113–4114.
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Safety Operating Guide
A Guide to the Safe Disposal of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
This document provides a comprehensive guide for the proper and safe disposal of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone, a fluorinated ketone derivative of methoxypyridine. The procedures outlined herein are grounded in established safety protocols for handling hazardous chemical waste and are designed to ensure the safety of laboratory personnel and minimize environmental impact. Given the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, this guide synthesizes information from related chemical structures, including fluorinated ketones and pyridine derivatives, to establish a conservative and robust disposal strategy.
Hazard Assessment and Characterization
Due to its chemical structure, this compound should be handled as a hazardous substance. The trifluoromethyl group and the methoxypyridine ring contribute to its potential reactivity and toxicity.
Structural Analogs and Potential Hazards:
-
Pyridine Derivatives: Pyridine and its derivatives are often flammable, toxic, and irritants.[1] Waste containing these compounds is typically classified as hazardous waste.[1][2]
-
Fluorinated Ketones: Fluorinated organic compounds can be persistent in the environment.[3] A key concern with fluorinated reagents is the potential to generate hydrogen fluoride (HF) if acidified, which is highly toxic and corrosive.[3]
-
Related Compound Hazards: The analogous compound, 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone, is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Based on this information, it is prudent to assume that this compound possesses similar or additional hazards.
Personal Protective Equipment (PPE)
Prior to handling or disposing of this compound, all personnel must be equipped with the appropriate PPE to prevent exposure.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
Spill Management
In the event of a spill, immediate and appropriate action is crucial to contain the material and prevent exposure.
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[1]
-
Collect the contaminated absorbent material into a designated, sealable hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department without delay.
-
Prevent entry to the affected area until it has been deemed safe by trained personnel.
Waste Disposal Protocol
All materials contaminated with this compound must be treated as hazardous waste.[1]
Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and pipette tips should be collected in a clearly labeled, sealed container designated for solid hazardous waste.
-
Liquid Waste: Unused quantities of the compound, solutions, and rinsates should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.[4]
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents or acids to avoid potentially violent reactions and the generation of toxic gases.[4]
Step-by-Step Disposal Procedure
-
Waste Collection: Collect all waste containing this compound in designated, properly labeled hazardous waste containers.[4] The containers should be stored in a cool, dry, and well-ventilated area.[5]
-
Labeling: Affix a hazardous waste label to the container as soon as the first waste is added. The label should clearly identify the contents, including the full chemical name and approximate concentrations.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[4]
-
Disposal Request: Once the container is full or is no longer being used, arrange for its disposal through your institution's EHS department.
The following diagram illustrates the decision-making process for the disposal of waste generated from working with this compound.
Caption: Waste Disposal Workflow for this compound.
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and give one glass of water to drink.[5]
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety. Due to its potential hazards as a fluorinated pyridine derivative, all waste generated must be handled as hazardous. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment and compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and the manufacturer's Safety Data Sheet when available.
References
- Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals - Benchchem.
- PRODUCTION, IMPORT, USE, AND DISPOSAL - Agency for Toxic Substances and Disease Registry.
- Safety Data Sheet B-289.
- Safety Data Sheet - Pyridine. ChemSupply Australia.
- Standard Operating Procedure for Pyridine. Washington State University.
- 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone Safety Data Sheet. BLDpharm.
- Fluorination Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable.
Sources
Personal protective equipment for handling 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
This guide outlines the safety, handling, and logistical protocols for 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone .[1][2][3] Due to the specialized nature of this fluorinated building block, specific Safety Data Sheets (SDS) may be sparse.[3] This protocol is derived from Structure-Activity Relationship (SAR) analysis of the trifluoromethyl ketone (TFMK) class and halogenated pyridine derivatives, adhering to a "Worst-Case Scenario" safety standard.
Compound Profile & Hazard Identification
-
Functional Class: Trifluoromethyl Ketone (TFMK) / Pyridine Derivative[1][2][3]
-
Physical State (Predicted): Colorless to pale yellow liquid or low-melting solid.[1][2][3]
-
Reactivity Profile:
-
Electrophilic Center: The carbonyl carbon is highly activated by the electron-withdrawing trifluoromethyl group (
).[1][2][3] -
Hygroscopic: TFMKs readily react with atmospheric moisture to form stable gem-diol hydrates [
].[1][2][3] This reaction is often reversible but alters stoichiometry.[1][3] -
Biological Activity: TFMKs are known transition-state inhibitors of serine proteases (e.g., esterases, hydrolases).[1][2][3] Treat as a potential bioactive agent.
-
Risk Assessment Matrix
| Hazard Class | GHS Category (Conservative Estimate) | Operational Implication |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Direct contact may cause inflammation or dermatitis.[1][2][3] |
| Serious Eye Damage | Category 2A (Severe Irritant) | Vapors or splashes can cause immediate, severe irritation.[2][3][4] |
| Acute Toxicity (Oral/Inhal) | Category 3 or 4 | Pyridine derivatives can be absorbed systemically.[1][2][3] |
| Sensitization | Potential Sensitizer | Avoid repeated skin contact; use dedicated PPE.[1][3][4][5] |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." Fluorinated organic compounds can exhibit unique permeation characteristics.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Primary: Nitrile (0.11 mm) Secondary (High Risk): Silver Shield® (Laminate) | Standard nitrile provides splash protection.[1][2][3] For prolonged handling or spill cleanup, laminate gloves prevent permeation of fluorinated organics.[3] |
| Respiratory | Engineering Control: Fume Hood (Face Velocity > 100 fpm) Backup: Half-mask w/ OV/AG Cartridge | TFMKs can be volatile.[1][2][3] Organic Vapor (OV) filters are required if engineering controls fail.[1][3] Dust masks (N95) are ineffective against vapors.[1][2][3] |
| Eye/Face | Chemical Splash Goggles | Safety glasses with side shields are insufficient for liquid handling due to the high reactivity of the ketone with corneal tissue.[3] |
| Body | Lab Coat (Cotton/Poly) + Chemical Apron | Synthetic aprons (Butyl/Neoprene) recommended for large-scale transfers (>100g).[1][2][3] |
Operational Handling Procedures
A. Receipt & Storage (Critical for Purity)
The trifluoroacetyl group is moisture-sensitive.[1][2][3] Improper storage will lead to hydrate formation, throwing off stoichiometric calculations in synthesis.[3]
-
Inspection: Upon receipt, check the container seal. If the bottle appears "wet" or crusted, hydrate formation may have occurred.[3]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Desiccation: Keep the primary container inside a secondary desiccator jar containing active desiccant (e.g., Drierite or Silica Gel).[2][3]
B. Weighing & Transfer Protocol
-
Step 1: Allow the container to warm to room temperature before opening to prevent condensation.[3]
-
Step 2: Perform all weighing inside a chemical fume hood.
-
Step 3: Use a glass or stainless steel spatula.[1][2][3] Avoid polystyrene plastics, which may be incompatible with fluorinated solvents if used in solution.[3]
-
Step 4: If high precision is required, weigh quickly or use a "weigh-by-difference" technique in a tared septum vial to minimize atmospheric exposure.[1][2][3]
C. Reaction Setup
-
Solvent Compatibility: Compatible with DCM, THF, and Toluene.[3] Avoid protic solvents (MeOH, EtOH) unless solvolysis is intended, as hemiacetals will form.[3]
-
Glassware: Oven-dried glassware is mandatory to prevent hydration.[1][2][3]
Emergency Response & Spills
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[3] Do not use alcohol (may enhance absorption).[1][2][3]
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3][6] Seek medical attention immediately—fluorinated ketones can cause delayed tissue damage.[1][3]
-
Spill Cleanup:
Disposal & Waste Management
Strict Segregation Required: Do not mix with general organic waste if possible, as fluorinated compounds often require high-temperature incineration.[1][3]
-
Labeling: Must explicitly state "Contains Fluorinated Ketones / Pyridine Derivatives."[1][3]
-
Neutralization (Small Scale): For trace residues in glassware, rinse with dilute aqueous NaOH (converts to the hydrate/salt form) before disposing into the halogenated waste stream.[2][3] Note: This reaction is exothermic.[2][3]
Visual Workflow: Safety Decision Tree
Caption: Operational decision tree for selecting PPE and preventing hydrate formation during handling.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Trifluoromethyl Ketones.[1][2][3] PubChem.[1][3] Available at: [Link][1][2][3]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Pyridine Derivatives.[1][3] ECHA.[1][3] Available at: [Link]
-
University of California, San Diego (UCSD). Standard Operating Procedure: Fluorinated Compounds.[2][3] UCSD Environment, Health & Safety.[3] Available at: [Link][1][2][3]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
